molecular formula C11H10BrNO B1285067 4-Bromo-6-methoxy-2-methylquinoline CAS No. 856095-00-6

4-Bromo-6-methoxy-2-methylquinoline

Katalognummer: B1285067
CAS-Nummer: 856095-00-6
Molekulargewicht: 252.11 g/mol
InChI-Schlüssel: GKOUTMWNNUHDTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-bromo-6-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOUTMWNNUHDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589201
Record name 4-Bromo-6-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856095-00-6
Record name 4-Bromo-6-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 856095-00-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Molecular Structure of 4-Bromo-6-methoxy-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-bromo-6-methoxy-2-methylquinoline. The document details a plausible synthetic pathway, outlines key experimental protocols for characterization, and presents a thorough analysis of expected spectroscopic data for the confirmation of its molecular structure.

Chemical Identity and Properties

This compound is a substituted quinoline derivative. The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
CAS Number 856095-00-6
Canonical SMILES CC1=CC(=C(C2=C(N=C1)C=C(C=C2)OC)Br)
InChI Key GKOUTMWNNUHDTO-UHFFFAOYSA-N
Physical Form Solid
Boiling Point 341.3 °C at 760 mmHg
Density 1.455 g/cm³

Plausible Synthetic Pathway

G cluster_0 Step 1: Combes Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: O-Methylation (if necessary) or alternative final step 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->6-Methoxy-2-methylquinolin-4-ol  H₂SO₄, Heat Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->6-Methoxy-2-methylquinolin-4-ol 6-Methoxy-2-methylquinolin-4-ol->4-Bromo-6-methoxy-2-methylquinolin-4-ol  POBr₃ This compound This compound 4-Bromo-6-methoxy-2-methylquinolin-4-ol->this compound  POCl₃ then NaOCH₃ G cluster_0 Synthesis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Propose Synthetic Route Propose Synthetic Route Execute Synthesis Execute Synthesis Propose Synthetic Route->Execute Synthesis Purification Purification Execute Synthesis->Purification NMR (1H, 13C) NMR (1H, 13C) Purification->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Data Interpretation Data Interpretation NMR (1H, 13C)->Data Interpretation IR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Structure Elucidation Structure Elucidation Data Interpretation->Structure Elucidation

The Biological Versatility of Substituted Quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, underpinning the development of a vast array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted biological activities of substituted quinolines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Substituted quinolines have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms such as inhibition of kinase signaling pathways, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted quinolines is commonly expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which indicates the concentration of the compound required to inhibit cell growth by 50%. A lower value signifies greater potency.

Compound/SeriesCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
6-Bromo-5-nitroquinoline (4)HT29 (Colon)Lower than 5-FU[3]
6,8-diphenylquinoline (13)C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)Potent activity[3]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7)T47D (Breast)0.016 ± 0.003[5]
Quinoline-based dihydrazone 3bMCF-7 (Breast)7.016[6]
Quinoline-based dihydrazone 3cMCF-7 (Breast)7.05[6]
(E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide (18)SH-SY5Y (Neuroblastoma), Kelly (Neuroblastoma), MDA-MB-231 (Breast), MCF-7 (Breast)Potent activity[7]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF-7 (Breast)29.8[2]
Key Signaling Pathways in Anticancer Activity

Substituted quinolines often target critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Substituted Quinoline Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Quinoline inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Anticancer Activity

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

    • Substituted quinoline compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the substituted quinoline compounds for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Antimicrobial Activity

Quinolone antibiotics are a well-established class of drugs that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[11][12] The quinoline scaffold is also found in compounds with antifungal and antiprotozoal activity.[13]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/SeriesMicroorganismMIC (µg/mL)Reference
Quinolone coupled hybrid 5dGram-positive & Gram-negative bacteria0.125 - 8[13]
9-bromo substituted indolizinoquinoline-5,12-dionesE. coli, MRSA2[13]
Quinoline-2-one derivative 6cMRSA, VRE0.75[14]
Quinoline-2-one derivative 6cMRSE2.50[14]
Quinoline derivative 6C. difficile1.0[15]
Quinoline-thiazole hybridsCandida species<0.06 - 0.24[13]
Mechanism of Antibacterial Action

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[11]

DNA_Gyrase_Inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase Supercoiled_DNA Negative Supercoiling DNA_Gyrase->Supercoiled_DNA Introduces Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Replication DNA Replication Supercoiled_DNA->Replication Replication->Cell_Death Quinolone Substituted Quinoline Quinolone->DNA_Gyrase Inhibits

Inhibition of bacterial DNA gyrase by substituted quinolines.
Experimental Protocols for Antimicrobial Activity

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

  • Materials:

    • Bacterial strains

    • Mueller-Hinton Broth (MHB) or other appropriate broth

    • Substituted quinoline compounds

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial twofold dilutions of the quinoline compounds in the broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Several quinoline derivatives have demonstrated antiviral activity against a range of viruses, including Dengue virus, Zika virus, and HIV.[1][3][5][16][17] Their mechanisms of action can involve inhibiting viral entry, replication, or other essential viral processes.

Quantitative Antiviral Activity Data

The antiviral efficacy is often reported as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound/SeriesVirusEC50 (µM)Reference
Diarylpyrazolyl-substituted quinoline 19Dengue Virus (DENV-2)0.81[3]
2,8-Bis(trifluoromethyl)quinoline 13a & 14Zika Virus (ZIKV)0.8[3]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2Zika Virus (ZIKV)0.8 ± 0.07[5]
Linear aromatic N-polycyclic system 1Bovine Viral Diarrhea Virus (BVDV)0.3[5]
Diarylpyrazolylquinoline 3Dengue Virus (DENV-1, -2, -3, -4)0.73 - 1.56[5]
Experimental Protocols for Antiviral Activity

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[18][19]

  • Materials:

    • Susceptible host cell line

    • Virus stock

    • Culture medium

    • Substituted quinoline compounds

    • Agarose or methylcellulose overlay medium

    • Crystal violet staining solution

    • 6- or 12-well plates

  • Procedure:

    • Seed host cells in plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus and the quinoline compound.

    • Infect the cell monolayers with the virus in the presence of different concentrations of the quinoline compound.

    • After an adsorption period, remove the inoculum and add an overlay medium to restrict virus spread.

    • Incubate the plates for several days until plaques (zones of cell death) are visible.

    • Fix and stain the cells with crystal violet.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value from the dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Host Cells in Plates Start->Seed_Cells Infect_Cells Infect Cells with Virus & Treat with Quinoline Seed_Cells->Infect_Cells Add_Overlay Add Semi-Solid Overlay Infect_Cells->Add_Overlay Incubate Incubate for Plaque Formation Add_Overlay->Incubate Fix_Stain Fix and Stain with Crystal Violet Incubate->Fix_Stain Count_Plaques Count Plaques & Calculate EC50 Fix_Stain->Count_Plaques End End Count_Plaques->End

Workflow for the Plaque Reduction Assay.

Anti-inflammatory Activity

Quinoline derivatives have been shown to possess significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[20][21][22][23][24][25]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory markers or by using in vivo models like the carrageenan-induced paw edema model.

Compound/SeriesAssayIC50/ActivityReference
8-(tosylamino)quinoline (7)NO, TNF-α, PGE2 production in RAW264.7 cells1-5 µmol/L[21]
Quinoline-linked pyrimidine derivativesCOX-1 and COX-2 inhibitionVaries[23]
Quinoline-thiazolidinedione hybridsLOX inhibitionIC50 = 10.0 µM (for compound 5a)[26]
Key Signaling Pathways in Anti-inflammatory Activity

The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Quinoline Substituted Quinoline Quinoline->IKK Inhibits

Inhibition of the NF-κB signaling pathway by substituted quinolines.
Experimental Protocols for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[20][27][28][29][30]

  • Animals:

    • Wistar or Sprague-Dawley rats

  • Materials:

    • Carrageenan (1% in saline)

    • Substituted quinoline compounds

    • Plethysmometer

  • Procedure:

    • Administer the quinoline compound or vehicle to the rats (e.g., intraperitoneally or orally).

    • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimalarial Activity

Quinoline-containing compounds, such as chloroquine and quinine, have been cornerstones of antimalarial therapy for decades.[21][26][31][32][33][34] Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite.

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity is typically expressed as the IC50 value against Plasmodium falciparum strains.

Compound/SeriesP. falciparum StrainIC50 (nM)Reference
Haloalkyl- and haloalkoxy-quinolonesChloroquine-sensitive & multidrug-resistant1.2 - ~30[35]
T3.5 (acridinone analogue)Dd2, TM90-C2B77.3, 71.3[30]
ELQ-300W2, TM90-C2B1.8, 1.7[30]
P4Q-158P. berghei (liver stage)3.07[30]
WR 249685D615[30]
Bisquinoline derivativesW2< 5[36]
Nopol-based quinoline derivative 8K1 (multidrug-resistant)160[37]
Mechanism of Antimalarial Action

The malaria parasite digests hemoglobin within its food vacuole, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and parasite death.[21][26][31][32]

Hemozoin_Inhibition cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Substituted Quinoline Quinoline->Hemozoin Inhibits formation Food_Vacuole Parasite Food Vacuole Quinoline->Food_Vacuole Accumulates in

Inhibition of hemozoin formation by substituted quinolines.
Experimental Protocols for Antimalarial Activity

SYBR Green I-based In Vitro Antiplasmodial Assay

This fluorescence-based assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[38]

  • Materials:

    • P. falciparum culture (synchronized to the ring stage)

    • Human red blood cells

    • RPMI 1640 medium supplemented with Albumax II

    • Substituted quinoline compounds

    • SYBR Green I dye

    • Lysis buffer

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the quinoline compounds in culture medium in a 96-well plate.

    • Add a suspension of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

    • Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents with a wide range of biological activities. The versatility of its structure allows for fine-tuning of its pharmacological properties to target specific diseases and biological pathways. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities of substituted quinolines, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and development of the next generation of quinoline-based drugs.

References

The Rise of Quinoline Scaffolds: A Technical Guide to Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the development of numerous potent and selective inhibitors for various therapeutic areas, particularly in oncology. This technical guide provides an in-depth overview of recent discoveries in novel quinoline-based inhibitors, focusing on their synthesis, biological evaluation, and mechanisms of action. We present collated quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data for recently developed quinoline-based inhibitors, offering a clear comparison of their biological activities against various targets and cell lines.

Table 1: Inhibitory Activity of Quinoline-Based Kinase Inhibitors

CompoundTarget(s)IC50 (nM)Cell Line(s)Reference
Compound 5a EGFR/HER-271 (EGFR), 31 (HER-2)MCF-7, A-549[1][2]
Compound 4d h-NTPDase1, h-NTPDase2280 (h-NTPDase1), 920 (h-NTPDase2)-[3]
Compound 4g h-NTPDase3320-[3]
Compound 4b h-NTPDase8440-[3]
HA-2l mTOR66MDA-MB231, HCT-116[4]
HA-2c mTOR75MDA-MB231, HCT-116[4]
PQQ mTOR64HL-60[5][6]
Compound 15a mTOR14HCT-116, PC-3, MCF-7[7]
Compound 7c PI3K/Akt/mTOR pathway125-250 (inhibition of phosphorylation)MCF-7[8]
Pyrotinib EGFR/HER2Not specifiedBT474, SK-OV-3[9]
Compound 26 c-Met9.3MKN45[9]

Table 2: Antiproliferative Activity of Quinoline-Based Compounds

CompoundCell Line(s)GI50 (nM)IC50 (µM)Reference
Compound 5a MCF-7, A-54925-82-[1][2]
Compound 12c MCF-7, HL-60, HCT-116, HeLa-0.010 - 0.042[10][11]
HA-2g MDA-MB231, HCT-116-0.610 - 0.780
HA-2l MDA-MB231, HCT-116-0.610 - 0.780[4]
HA-3d MDA-MB231, HCT-116-0.610 - 0.780[4]
Compound 15a HCT-116, PC-3, MCF-7-0.46 (HCT-116), 0.61 (PC-3), 0.24 (MCF-7)[7]
Compound 4c Various (NCI-60)Remarkable broad-spectrum efficacy-

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments commonly cited in the evaluation of quinoline-based inhibitors.

MTT Assay for Antiproliferative Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • Test quinoline compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the quinoline-based test compounds in the culture medium.[12] The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[12] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[12]

  • Incubation: Incubate the plates for 48-72 hours.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or GI50 value using appropriate software.[12]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, HER-2, mTOR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test quinoline compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a microplate reader and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the effect of inhibitors on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells treated with the quinoline inhibitor and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (both phosphorylated and total forms). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the intricate cellular processes affected by these inhibitors is paramount. The following diagrams, rendered in Graphviz DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

experimental_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase a Compound Library/ Design b High-Throughput Screening a->b c Hit Identification b->c Identified Hits d Lead Optimization (SAR Studies) c->d e In Vitro Assays (e.g., MTT, Kinase) d->e f In Vivo Models (Xenografts) e->f g Clinical Trials f->g Promising Candidate h FDA Approval g->h PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates QuinolineInhibitor Quinoline-Based Inhibitor QuinolineInhibitor->PI3K QuinolineInhibitor->Akt QuinolineInhibitor->mTORC1 QuinolineInhibitor->mTORC2 EGFR_HER2_pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation QuinolineInhibitor Quinoline-Based Dual Inhibitor QuinolineInhibitor->EGFR QuinolineInhibitor->HER2 Tubulin_Polymerization_Inhibition cluster_mitosis Mitosis cluster_inhibition Inhibition Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Disruption Disruption of Microtubule Dynamics Separation Chromosome Separation Spindle->Separation Inhibitor Quinoline-Based Tubulin Inhibitor Inhibitor->Microtubules Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

The Pivotal Role of 4-Bromo-6-methoxy-2-methylquinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 4-Bromo-6-methoxy-2-methylquinoline has emerged as a significant building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential therapeutic applications of this compound. Drawing from available literature, this document details experimental protocols, summarizes quantitative biological data, and visualizes key synthetic and signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents.

This compound, a halogenated and methoxylated derivative, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. Its chemical structure, featuring a reactive bromine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position, offers multiple points for chemical modification, making it an attractive scaffold for the development of new drugs.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible and documented synthetic route involves the initial synthesis of the key intermediate, 6-methoxy-2-methylquinolin-4-ol, followed by a bromination reaction to introduce the bromine atom at the 4-position.

Synthesis of 6-methoxy-2-methylquinolin-4-ol

The synthesis of the quinolin-4-ol intermediate is typically achieved via a cyclization reaction involving 4-methoxyaniline and ethyl acetoacetate in the presence of a condensing agent like polyphosphoric acid.[1][2]

Experimental Protocol:

  • Reaction Setup: To a mixture of 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol) and ethyl acetoacetate (e.g., 14.0 mL), polyphosphoric acid (e.g., 16.0 g, 47.3 mmol) is added dropwise with continuous stirring.

  • Reaction Conditions: The reaction mixture is heated to and maintained at 170°C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and then poured into ice water with stirring. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methoxy-2-methylquinolin-4-ol.[1]

Bromination of 6-methoxy-2-methylquinolin-4-ol

General Proposed Protocol (based on analogous reactions):

  • Reaction Setup: 6-methoxy-2-methylquinolin-4-ol is treated with a brominating agent such as phosphorus oxybromide (POBr₃). The reaction is typically carried out in a suitable inert solvent or neat.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 100 to 150°C for several hours. The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is carefully poured onto crushed ice to decompose the excess brominating agent. The mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The precipitated product, this compound, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing the Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 4-Methoxyaniline step1 Cyclization (Polyphosphoric Acid, 170°C) start1->step1 start2 Ethyl Acetoacetate start2->step1 intermediate 6-Methoxy-2-methylquinolin-4-ol step1->intermediate step2 Bromination (e.g., POBr₃, heat) intermediate->step2 final_product This compound step2->final_product

Caption: Proposed synthetic workflow for this compound.

Role in Medicinal Chemistry and Biological Activities

While comprehensive biological data for this compound itself is limited in the public domain, the activities of its derivatives provide strong indications of its potential in medicinal chemistry.

Anticancer Potential

A notable application of the this compound scaffold is in the development of anticancer agents. A complex derivative, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole , has been identified as a potent and orally bioavailable BET bromodomain inhibitor.[3] BET bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription and are implicated in various cancers. Inhibition of these proteins represents a promising therapeutic strategy.

The inclusion of the this compound moiety in this complex inhibitor suggests that this scaffold can be effectively utilized to design molecules that interact with key oncogenic targets.

Quantitative Data for a Derivative (BET Bromodomain Inhibitor):

CompoundTargetCell LineIC₅₀ (nM)Reference
4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (Compound 21)BRD4 BD1/BD2MV4;116.6[3]
4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (Compound 21)BRD4 BD1/BD2MOLM-1365[3]

Hypothesized Signaling Pathway Inhibition:

The inhibition of BET bromodomains by derivatives of this compound can disrupt oncogenic signaling pathways.

SignalingPathway BET_Inhibitor This compound Derivative (BET Inhibitor) BRD4 BRD4 BET_Inhibitor->BRD4 Inhibits Binding Gene_Expression Oncogene Expression BRD4->Gene_Expression Promotes Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD4 Recruits Transcription_Factors Transcription Factors (e.g., c-Myc) Transcription_Factors->Gene_Expression Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothesized inhibition of the BET signaling pathway.

Antimicrobial Activity

Derivatives of 4-alkoxyquinolines have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Although data for this compound is not specifically reported, related 4-alkoxy-6-methoxy-2-methylquinoline derivatives have been synthesized and evaluated. This suggests that the core scaffold is a viable starting point for the development of new antitubercular agents.

Experimental Protocol for Antimicrobial Susceptibility Testing (General):

  • Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., Mycobacterium tuberculosis H37Rv) is prepared.

  • Assay Setup: The assay is typically performed in a 96-well microplate format. The test compound is serially diluted in a suitable broth medium.

  • Inoculation: The prepared microbial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye like resazurin.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its versatile chemical structure allows for the synthesis of a diverse range of derivatives with promising biological activities. The demonstrated utility of its scaffold in the development of potent BET bromodomain inhibitors for cancer therapy highlights its importance in oncology drug discovery. Furthermore, the antimicrobial potential of related quinoline derivatives suggests that this compound could also serve as a key intermediate for the development of novel anti-infective agents.

This technical guide provides a foundational understanding of the synthesis and potential applications of this compound. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential in the development of new and effective therapies for a range of diseases. The detailed protocols and summarized data presented herein are intended to facilitate these future research endeavors.

References

Exploring the Structure-Activity Relationship of 2-Methylquinoline Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Among the diverse range of quinoline derivatives, 2-methylquinoline analogues have emerged as a promising class of compounds, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 2-methylquinoline analogues, focusing on their anticancer properties. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Structure-Activity Relationship (SAR) of 2-Methylquinoline Analogues

The biological activity of 2-methylquinoline analogues is significantly influenced by the nature and position of substituents on the quinoline ring. The following sections summarize the key SAR findings based on available data.

Anticancer Activity

The anticancer activity of 2-methylquinoline derivatives has been evaluated against a variety of human cancer cell lines. The data suggests that substitutions at various positions of the quinoline nucleus can dramatically modulate their cytotoxic effects.

Table 1: Anticancer Activity of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundRCell LineIC50 (µM)
1 HHeLa> 100
PC3> 100
2 6-ClHeLa15.42
PC312.87
3 6-BrHeLa10.23
PC39.85
4 6-NO2HeLa8.30
PC37.65
5 (Tetrahydroquinoline) HHeLa45.21
PC350.11
6 (Tetrahydroquinoline) 6-ClHeLa25.89
PC331.24

Data synthesized from multiple sources, direct comparison should be made with caution.

Key SAR Observations for Anticancer Activity:

  • Substitution at the 2-position: The presence of a methyl group at the 2-position is a common feature in many active analogues. Further substitution on this methyl group or its replacement with larger aryl groups can significantly impact activity. For instance, 2-arylquinolines often exhibit potent cytotoxicity.[1]

  • Substitution at the 4-position: Modifications at the 4-position of the quinoline ring have been a focal point of research. The introduction of aryl groups, such as a phenyl group, can lead to potent anticancer activity.

  • Substitution on the Benzene Ring (Positions 5, 6, 7, and 8): Electron-withdrawing groups, such as nitro (NO2) and halo (Cl, Br) groups, at the C-6 position of the 2-phenylquinoline scaffold have been shown to enhance cytotoxic activity against cancer cell lines like HeLa and PC3.[1] In contrast, the partially saturated tetrahydroquinoline derivatives generally display weaker activity.[1]

  • Lipophilicity: A positive correlation between lipophilicity (cLogP) and cytotoxic effects has been observed for some series of 2-arylquinolines, with more lipophilic compounds showing better IC50 values.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of 2-methylquinoline analogues.

Synthesis of 2-Methylquinoline Analogues

A common and versatile method for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction .

Protocol: Doebner-von Miller Synthesis of 2-Methyl-4-phenylquinoline

Materials:

  • Aniline

  • Benzaldehyde

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol.

  • Cool the solution in an ice bath and slowly add concentrated HCl (2 equivalents).

  • To this solution, add benzaldehyde (1 equivalent) and acetone (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes, then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a 10% NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-methyl-4-phenylquinoline.

Characterization:

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 2-Methylquinoline analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methylquinoline analogues in the culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

In Vitro Kinase Inhibition Assay

To investigate the potential of 2-methylquinoline analogues to inhibit specific kinases, a variety of in vitro kinase assay formats can be employed. A common method is a luminescence-based assay that measures ATP consumption.

Protocol: Generic Luminescence-Based Kinase Assay

Materials:

  • Purified recombinant kinase (e.g., EGFR, PI3K, Akt)

  • Kinase-specific substrate

  • 2-Methylquinoline analogues (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-methylquinoline analogues in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, the purified kinase, and the specific substrate in the kinase assay buffer.

  • Initiate Kinase Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the amount of kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Antitumor Efficacy Study

The in vivo efficacy of promising 2-methylquinoline analogues can be evaluated using a human tumor xenograft model in immunodeficient mice.[2]

Protocol: Human Tumor Xenograft Model

Materials:

  • Human cancer cells (e.g., A549, PC3)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Matrigel (optional)

  • 2-Methylquinoline analogue (formulated for in vivo administration)

  • Vehicle control

  • Positive control drug (e.g., cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, 2-methylquinoline analogue at different doses, positive control).

  • Drug Administration: Administer the compounds to the mice according to the planned dosing schedule (e.g., intraperitoneal injection, oral gavage) for a specified duration.

  • Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Several studies suggest that quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated cascades. While direct evidence for the modulation of these pathways by a broad range of 2-methylquinoline analogues is still emerging, their structural similarity to known kinase inhibitors suggests they may act through similar mechanisms.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC2 TSC2 Akt->TSC2 P Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Quinoline 2-Methylquinoline Analogue Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 2-methylquinoline analogues.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation & Differentiation GeneExpression->Proliferation Quinoline 2-Methylquinoline Analogue Quinoline->Raf Inhibition Quinoline->MEK Inhibition

Caption: Postulated inhibition of the MAPK/ERK pathway by 2-methylquinoline analogues.

Conclusion

The 2-methylquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective cytotoxic compounds. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new analogues. While the precise molecular targets for many 2-methylquinoline derivatives are still under investigation, their potential to modulate critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK provides a strong rationale for their continued exploration in cancer drug discovery. Future research should focus on systematic SAR studies to refine the pharmacophore, elucidation of specific molecular targets, and comprehensive in vivo evaluation to translate the promising in vitro activity into effective therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the quinoline derivative, 4-Bromo-6-methoxy-2-methylquinoline. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and biological systems.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
CAS Number 856095-00-6
Appearance Solid
Boiling Point 341.3 °C at 760 mmHg
Density 1.455 g/cm³
Melting Point Not available
Solubility Not available
pKa (Predicted) Not available
logP (Predicted) Not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis of this compound, the likely precursors would be 4-bromo-2-methoxyaniline and acetylacetone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_product Product reactant1 4-Bromo-2-methoxyaniline intermediate1 Schiff Base Intermediate reactant1->intermediate1 + reactant2 Acetylacetone reactant2->intermediate1 condition Acid Catalyst (e.g., H₂SO₄) condition->intermediate1 product This compound condition->product intermediate2 Enamine Intermediate intermediate1->intermediate2 Tautomerization intermediate2->product Cyclization & Dehydration

A proposed Combes synthesis pathway for this compound.

Experimental Procedure (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-bromo-2-methoxyaniline and acetylacetone.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heating: Heat the reaction mixture to a temperature of 100-120°C and maintain it under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

Derivatives of 4-alkoxyquinolines have demonstrated promising antimycobacterial activity.[4] The proposed mechanism of action for this class of compounds is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4][5][6] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to cell death.

The electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from electron donors to electron acceptors through redox reactions, and couples this electron transfer with the transfer of protons across the membrane.[7][8]

G cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibitor Inhibitor cluster_energy Energy Production Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e⁻ ATP ATP Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e⁻ CytC Cytochrome c Complex_III->CytC e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Inhibitor 4-Bromo-6-methoxy- 2-methylquinoline Inhibitor->Complex_III Inhibits NADH NADH NADH->Complex_I e⁻ FADH2 FADH₂ FADH2->Complex_II e⁻ H2O H₂O O2->H2O

Inhibition of the Electron Transport Chain by this compound.

This diagram illustrates the flow of electrons through the major complexes of the electron transport chain. This compound is shown to inhibit Complex III (cytochrome bc1 complex), thereby disrupting the chain and halting ATP production. This mechanism highlights its potential as an antimicrobial or anticancer agent, warranting further investigation in drug development pipelines.

References

Potential Therapeutic Targets for Quinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a wide array of therapeutic agents. Its versatile structure has been extensively explored, leading to the development of drugs for a broad spectrum of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in drug discovery and development efforts.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes involved in DNA replication and cell division to the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Key Anticancer Targets and Quantitative Data

The anticancer efficacy of quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. A summary of the reported activities of representative quinoline compounds against different cancer-related targets is presented below.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Quinoline DerivativeTarget/Cell LineIC50/GI50 (µM)Reference
Quinoline-chalcone derivative 5K562 (Leukemia)Not specified, potent tubulin inhibitor[1]
Quinoline chalcone 6HL60 (Leukemia)0.59[1]
Phenylsulfonylurea derivative 7HepG-2 (Liver Cancer)2.71[1]
Phenylsulfonylurea derivative 7A549 (Lung Cancer)7.47[1]
Phenylsulfonylurea derivative 7MCF-7 (Breast Cancer)6.55[1]
Quinoline-chalcone derivative 12eMGC-803 (Gastric Cancer)1.38[1]
Quinoline-chalcone derivative 12eHCT-116 (Colon Cancer)5.34[1]
Quinoline-chalcone derivative 12eMCF-7 (Breast Cancer)5.21[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)HL-60 (Leukemia)19.88 (µg/ml)
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)U937 (Lymphoma)43.95 (µg/ml)
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS Cancer)0.314 - 4.65 (µg/cm³)
7-chloro-4-quinolinylhydrazone derivativesHTC-8 (Colon Cancer)0.314 - 4.65 (µg/cm³)
7-chloro-4-quinolinylhydrazone derivativesHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)
Quinoline-based EGFR/HER-2 inhibitor 5aEGFR0.071[2][3]
Quinoline-based EGFR/HER-2 inhibitor 5aHER-20.031[2][3]
Quinoline-based Pim-1/2 inhibitor 5cPim-1Submicromolar[4]
Quinoline-based Pim-1/2 inhibitor 5cPim-2Submicromolar[4]
Quinoline-based Pim-1/2 inhibitor 5ePim-1Submicromolar[4]
Quinoline-based Pim-1/2 inhibitor 5ePim-2Submicromolar[4]
Signaling Pathways Targeted by Anticancer Quinoline Compounds

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several quinoline derivatives have been shown to inhibit this pathway at different nodes.

PI3K_Akt_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Quinoline Quinoline Compounds Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline compounds.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are members of the ErbB family of receptor tyrosine kinases. Their overexpression and/or mutation can lead to uncontrolled cell proliferation and are implicated in the pathogenesis of various cancers. Dual targeting of EGFR and HER-2 is a validated anticancer strategy, and several quinoline-based inhibitors have been developed for this purpose.[2][3]

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER-2 HER2->Dimerization Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Quinoline Inhibitors Quinoline->EGFR Quinoline->HER2

Caption: The EGFR/HER-2 signaling cascade and inhibition by quinoline-based dual-target inhibitors.

Experimental Protocols for Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with quinoline compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: A typical workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Topoisomerase II is a crucial enzyme for DNA replication and cell division. This assay assesses the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA, assay buffer, ATP, and the test quinoline compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.

These assays measure the ability of quinoline compounds to inhibit the activity of specific protein kinases. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

Detailed Protocol (ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test quinoline compound at various concentrations in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimalarial Activity of Quinoline Derivatives

Quinoline-based drugs, such as chloroquine and quinine, have been the cornerstone of antimalarial therapy for decades. Their primary mechanism of action involves the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Key Antimalarial Target and Quantitative Data

The main target for antimalarial quinolines is the inhibition of hemozoin formation. The in vitro antimalarial activity is typically expressed as the IC50 value against Plasmodium falciparum strains.

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

Quinoline DerivativeP. falciparum StrainIC50 (µM)Reference
Quinolinyl thiourea analog 1Chloroquine-resistant1.2[2]
Amino-quinoline derivative 40aChloroquine-sensitive (3D7)0.25[2]
Quinoline-1,2,4-triazine hybrid 40dNot specified4.54[1]
2-methylquinoline derivative 10Chloroquine-resistant (Dd2)0.033[5]
Quinoline-sulfonamide hybrid 413D70.05[6]
Quinoline-sulfonamide hybrid 41K1 (Chloroquine-resistant)0.41[6]
Mechanism of Action: Inhibition of Hemozoin Formation

In the acidic food vacuole of the malaria parasite, hemoglobin is digested, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole. They are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization and leading to the buildup of toxic free heme, which ultimately kills the parasite.

Experimental Protocol for Hemozoin Inhibition Assay

This assay measures the ability of compounds to inhibit the formation of β-hematin (synthetic hemozoin).

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add a solution of hemin chloride in DMSO.

  • Compound Addition: Add the test quinoline compounds at various concentrations.

  • Initiation: Initiate the polymerization by adding an acetate buffer (pH 4.8).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Washing: After incubation, centrifuge the plate and wash the pellet with DMSO to remove unreacted hemin.

  • Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.

  • Analysis: Calculate the percentage of inhibition of β-hematin formation compared to a control without the inhibitor and determine the IC50 value.

Antibacterial Activity of Quinoline Derivatives

Quinolone and fluoroquinolone antibiotics are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Key Antibacterial Targets and Quantitative Data

The primary targets of quinolone antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair. The antibacterial efficacy is typically measured by the minimum inhibitory concentration (MIC).

Table 3: Antibacterial Activity of Selected Quinoline Derivatives

Quinoline DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 11S. aureus6.25[7]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10
Quinoline derivative 63bE. coli100[7]
Quinoline derivative 93a-cS. aureus2[7]
Quinoline derivative 93a-cE. coli2[7]
Quinoline compound 6C. difficile1.0
Quinolone-based PDF inhibitor 2B. cereus, S. aureus, P. aeruginosa, E. coli3.12 - 50
Quinolone-based PDF inhibitor 6B. cereus, S. aureus, P. aeruginosa, E. coli3.12 - 50
Experimental Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

MIC_Workflow start Start prepare_compound Prepare serial dilutions of quinoline compound start->prepare_compound prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate wells of 96-well plate prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine MIC (lowest concentration with no growth) observe->determine_mic end End determine_mic->end

References

4-Bromo-6-methoxy-2-methylquinoline: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-methoxy-2-methylquinoline is a substituted quinoline derivative that holds significant potential as a key intermediate in the synthesis of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical properties, a proposed synthetic route, and the potential biological significance of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₀BrNO. Its chemical structure features a quinoline core substituted with a bromine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position.

PropertyValue
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
CAS Number 856095-00-6
Appearance Solid
SMILES COc1ccc2nc(C)cc(Br)c2c1
InChI 1S/C11H10BrNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3

Synthesis Protocol

Proposed Synthetic Pathway

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Bromination A 4-Methoxyaniline C 6-Methoxy-2-methylquinolin-4-ol A->C Polyphosphoric acid, 170°C B Ethyl acetoacetate B->C D 6-Methoxy-2-methylquinolin-4-ol E This compound D->E Phosphorus oxybromide (POBr₃) G cluster_0 Potential Mechanisms of Action A Quinoline Derivative B Mycobacterium tuberculosis A->B Targets D DNA Gyrase Inhibition A->D E FtsZ Inhibition A->E F KatG Inhibition A->F C Inhibition of Cell Growth B->C Leads to G A Quinoline Derivative B PI3K/Akt/mTOR Pathway A->B Inhibits D Inhibition of Proliferation and Survival A->D C Tumor Cell B->C Regulates

References

The Synthetic Versatility and Broad Applications of 4-Bromoquinoline: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and its halogenated derivatives, particularly 4-bromoquinoline, serve as pivotal building blocks for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive literature review of the synthesis and applications of 4-bromoquinoline, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of 4-Bromoquinoline

The preparation of 4-bromoquinoline can be achieved through several synthetic routes, primarily involving the transformation of 4-hydroxyquinoline or through classical named reactions for quinoline synthesis.

From 4-Hydroxyquinoline

A common and efficient method for the synthesis of 4-bromoquinoline involves the conversion of the hydroxyl group of 4-hydroxyquinoline (also known as kynurenic acid) to a bromine atom. This can be accomplished using various brominating agents.

1. Using Phosphorus Tribromide (PBr₃)

A high-yielding synthesis of 4-bromoquinoline from 4-hydroxyquinoline utilizes phosphorus tribromide in N,N-dimethylformamide (DMF).

  • Experimental Protocol:

    • To a stirred solution of 4-hydroxyquinoline (1 equivalent) in anhydrous DMF under a nitrogen atmosphere, slowly add phosphorus tribromide (1.02 equivalents) dropwise over 10 minutes.

    • The resulting reddish suspension is stirred for 30 minutes under a nitrogen atmosphere.

    • Monitor the reaction to completion using thin-layer chromatography (TLC).

    • Quench the reaction by pouring it into an ice bath and stirring for 30 minutes.

    • Basify the mixture to a pH of approximately 10 with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[1]

Starting MaterialReagentsSolventTimeYieldReference
4-HydroxyquinolinePBr₃DMF0.67 h88%[1]

2. Using Hydrobromic Acid (HBr)

Another method involves the reaction of 4-hydroxyquinoline with hydrobromic acid.

  • Experimental Protocol:

    • Add 4-hydroxyquinoline to toluene.

    • Slowly add hydrobromic acid to the mixture.

    • Reflux and stir the mixture for 15 hours.

    • Concentrate the reaction mixture.

    • Add water and ethyl acetate for liquid-liquid extraction.

    • Dry and concentrate the organic phase.

    • Purify the residue by column chromatography to obtain 4-bromoquinoline.

Named Reactions for Quinoline Synthesis

While not always directly yielding 4-bromoquinoline as the primary product, classical quinoline syntheses can be adapted to produce bromo-substituted quinolines.

1. Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[2][3] To synthesize a 4-bromoquinoline derivative, a bromo-substituted aniline and an appropriate β-diketone would be required. The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[4]

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine Quinoline Substituted Quinoline Enamine->Quinoline Acid-catalyzed cyclization - H₂O

Combes Quinoline Synthesis Workflow

2. Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing quinolines and 4-hydroxyquinoline derivatives from anilines and alkoxy methylenemalonic esters.[5] The initial condensation is followed by a thermal cyclization.[6] Subsequent hydrolysis, decarboxylation, and bromination of the 4-hydroxyquinoline intermediate can lead to 4-bromoquinoline.

Gould_Jacobs_Reaction Aniline Aniline Anilidomethylene Anilidomethylenemalonic Ester Aniline->Anilidomethylene + Malonic Ester MalonicEster Alkoxy Methylenemalonic Ester MalonicEster->Anilidomethylene Hydroxyquinoline 4-Hydroxy-3-carboalkoxyquinoline Anilidomethylene->Hydroxyquinoline Thermal Cyclization FinalQuinoline 4-Hydroxyquinoline Hydroxyquinoline->FinalQuinoline Saponification & Decarboxylation Cross_Coupling_Reactions Bromoquinoline 4-Bromoquinoline Arylquinoline 4-Arylquinoline Bromoquinoline->Arylquinoline Suzuki-Miyaura (Pd cat., Base, R-B(OH)₂) Alkynylquinoline 4-Alkynylquinoline Bromoquinoline->Alkynylquinoline Sonogashira (Pd/Cu cat., Base, R-C≡CH) Aminoquinoline 4-Aminoquinoline Bromoquinoline->Aminoquinoline Buchwald-Hartwig (Pd cat., Ligand, Base, R₂NH)

References

The Core Mechanisms of Action of Quinoline Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its versatile and accessible structure allows for extensive chemical modification, leading to a wide array of derivatives with significant biological activities.[3][4] In oncology, quinoline derivatives have emerged as a prominent class of compounds with potent anticancer properties, demonstrating diverse mechanisms of action.[1][5][6] These mechanisms include the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), cell cycle arrest, and interference with angiogenesis and cell migration.[3][5][6][7] Several quinoline-based drugs, such as bosutinib (a Src/Abl inhibitor), lenvatinib (a multi-kinase inhibitor), and cabozantinib, have received FDA approval, underscoring the clinical relevance of this compound class.[8][9] This technical guide provides an in-depth exploration of the core mechanisms through which quinoline derivatives exert their anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Core Anticancer Mechanisms of Quinoline Derivatives

Quinoline-based compounds combat cancer through a multifaceted approach, often targeting multiple cellular processes simultaneously. The primary mechanisms can be broadly categorized as the inhibition of protein kinases and their signaling pathways, induction of apoptosis, cell cycle disruption, inhibition of tubulin polymerization, and interference with DNA replication and repair.

Inhibition of Protein Kinases and Signaling Pathways

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[10] Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][10] Quinoline derivatives have been successfully developed as potent inhibitors of various kinases.[8][10]

Key Targeted Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer.[1] Quinoline derivatives can inhibit key components of this cascade, such as PI3K and mTOR, thereby suppressing tumor growth.[1][4][7] For instance, quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway in Non-Small Cell Lung Cancer (NSCLC) and Chronic Myeloid Leukemia (CML) cells.[6] Omipalisib (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibit Quinoline->mTOR Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

  • Ras/Raf/MEK/ERK Pathway: This cascade is another critical pathway that relays signals from cell surface receptors to the nucleus to control gene expression and prevent apoptosis. Quinoline derivatives have been developed to inhibit components of this pathway, such as Raf kinases.[4]

  • Receptor Tyrosine Kinases (RTKs): Many quinoline compounds target RTKs directly.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Abnormal VEGFR signaling is central to angiogenesis (the formation of new blood vessels), which is essential for tumor growth.[4] Lenvatinib is a multi-kinase inhibitor with selective effects against VEGFR.[4] Other 3-aryl-quinoline derivatives have shown dual inhibitory activity against both VEGFR-2 and ERα.[4]

    • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Quinoline derivatives, particularly the 4-anilinoquinoline-3-carbonitrile class, have been designed as potent EGFR inhibitors.[9] Some quinoline-chalcone hybrids exhibit EGFR inhibitory activity at nanomolar concentrations.[6]

    • c-Met: The c-Met receptor is another important target in cancer therapy, and several quinoline-based molecules have been developed to inhibit its activity.[7]

  • Non-Receptor Tyrosine Kinases:

    • Src/Abl Kinases: The fusion protein BCR-Abl is a key driver in Chronic Myeloid Leukemia (CML).[11] Bosutinib is a dual Src/Abl kinase inhibitor based on a quinoline scaffold.[11][12]

    • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is upregulated in many human cancers and promotes cell growth.[11] Certain quinoline derivatives act as Pim-1 kinase inhibitors, leading to apoptosis and cell cycle arrest.[2][11]

Induction of Apoptosis

A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death.[13] Quinoline derivatives trigger apoptosis through various intrinsic and extrinsic pathways.[6] They can induce mitochondrial dysfunction, lead to an overproduction of Reactive Oxygen Species (ROS), and activate caspases, which are the executioner enzymes of apoptosis.[6][14] For example, a novel quinoline-based hybrid, QH-17, was shown to induce significant apoptosis in MCF-7 breast cancer cells, confirmed by annexin V-FITC staining and caspase-3 activation.[15] Similarly, certain quinoline-chalcone hybrids and 4–quinolone derivatives have demonstrated the ability to induce apoptosis, often by causing DNA intercalation during the S phase of the cell cycle.[6][16]

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the proper division of cells. Cancer cells are characterized by uncontrolled progression through the cell cycle. Many quinoline derivatives exert their anticancer effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing.[5]

  • G2/M Phase Arrest: A number of quinoline derivatives, including some quinoline-chalcone hybrids and tubulin-targeting agents, cause cells to accumulate in the G2/M phase.[6][15][17] This arrest is often a consequence of disrupting the microtubule dynamics necessary for mitosis.[15]

  • G0/G1 Phase Arrest: Some derivatives, like the novel compound 91b1, can cause cancer cells to accumulate in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase and ultimately inhibiting cell growth.[18]

  • S Phase Arrest: Certain compounds have been shown to arrest cells in the S phase, which is often linked to DNA damage or intercalation, preventing the completion of DNA replication.[16]

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for cell division. Compounds that interfere with tubulin polymerization are potent antimitotic agents.[19] Several quinoline derivatives have been identified as tubulin polymerization inhibitors.[3][17] They often bind to the colchicine site of tubulin, disrupting microtubule assembly, which leads to G2/M cell cycle arrest and apoptosis.[17][20]

DNA Intercalation and Topoisomerase Inhibition

Some quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[11] This action can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[5][11] This class of compounds often targets topoisomerase enzymes, which are critical for managing DNA topology during replication.[5][11][19][21] By inhibiting topoisomerases, these quinoline derivatives prevent the relaxation of DNA, leading to DNA strand breaks and cell death.[14]

Quantitative Data Summary

The efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

Compound Class/NameCancer Cell Line(s)IC50 / GI50 (µM)Mechanism of ActionReference
7-chloro-4-quinolinylhydrazoneSF-295, HTC-8, HL-600.314 - 4.65 (µg/cm³)Cytotoxicity[5]
Quinoline-chalcone 5HL600.59Tubulin Inhibition[22]
Quinoline-chalcone 12eMGC-803, HCT-116, MCF-71.38, 5.34, 5.21Antiproliferative[22]
Quinoline-chalcone 39A549 (NSCLC)1.91PI3K/Akt/mTOR Inhibition[6]
Quinoline-chalcone 40K-562 (CML)5.29PI3K/Akt/mTOR Inhibition[6]
Compound 13ePC-3 (Prostate), KG-12.61 / 3.56Pim-1 Kinase Inhibition[2]
Compound 13fPC-3 (Prostate), KG-14.73 / 4.88Pim-1 Kinase Inhibition[2]
Compound QH-17MCF-7 (Breast)2.6Apoptosis Induction[15]
4-anilinoquinoline 14hVarious0.0015 - 0.0039Antiproliferative[20]
EGFR Inhibitor 52DLD1 (Colorectal)0.037 (37.07 nM)EGFR Inhibition[6][9]

Table 2: Effect of Quinoline Derivatives on Cell Cycle Distribution

CompoundCell LineConcentration% Cells in G0/G1% Cells in S% Cells in G2/MEffectReference
Compound 4cMDA-MB-231IC50--22.84G2/M Arrest[17]
Colchicine (Control)MDA-MB-231---26.51G2/M Arrest[17]
Quinoline-chalcone 39/40A549, K562---IncreasedG2/M Arrest[6]
Compound 13ePC-3VariesIncreased--G1 Arrest[2]

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation of anticancer compounds. Below are methodologies for key experiments cited in the study of quinoline derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[23][26]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[23][26] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[23] A reference wavelength of >650 nm can be used to subtract background absorbance.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Quinoline Derivatives A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (4-hour incubation) C->D E Living Cells (Yellow MTT -> Purple Formazan) D->E F 5. Add Solubilizing Agent (e.g., DMSO) E->F G 6. Measure Absorbance (570 nm) F->G H 7. Calculate IC50 Value G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27][28]

Protocol:

  • Cell Culture and Treatment: Culture 1-2 x 10⁶ cells and treat them with the quinoline derivative at the desired concentration for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them once with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[29] Incubate for at least 2 hours at 4°C (or overnight at -20°C).[28][29]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[29][30]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature or 37°C.[29][30]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.

  • Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[29][31]

Flow_Cytometry_Workflow A 1. Treat Cells with Quinoline Derivative B 2. Harvest and Wash Cells with PBS A->B C 3. Fix Cells in Cold 70% Ethanol B->C D 4. Stain with Propidium Iodide (PI) & RNase A C->D E 5. Analyze on Flow Cytometer D->E F 6. Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Biochemical Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific purified kinase enzyme. Luminescence-based assays that quantify ATP consumption are common for high-throughput screening.[32]

Protocol (Luminescence-based, e.g., Kinase-Glo®):

  • Compound Preparation: Prepare a serial dilution of the quinoline derivative in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) to the wells of a 384-well white plate.[32][33]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase (e.g., Pim-1, Src), its peptide substrate, and assay buffer.

    • Initiate the reaction by adding an ATP solution to the mixture and immediately dispensing it into the assay plate wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).[32][33]

  • Signal Detection:

    • Add an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.[32]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: A high luminescent signal indicates low kinase activity (high inhibition), as less ATP has been consumed. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Serially Dilute Quinoline Derivative B 2. Dispense into 384-well plate A->B C 3. Add Kinase, Substrate, & ATP B->C D 4. Incubate C->D E 5. Add ATP Detection Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Caption: General workflow for a luminescence-based kinase inhibition assay.

Conclusion

Quinoline derivatives represent a highly versatile and clinically significant class of anticancer agents. Their efficacy stems from their ability to modulate a wide range of biological targets and pathways that are fundamental to cancer cell proliferation and survival. The core mechanisms of action include the targeted inhibition of crucial signaling cascades like PI3K/Akt/mTOR and RTK pathways, the induction of apoptosis and cell cycle arrest, and the disruption of cytoskeletal and DNA integrity. The continued exploration of structure-activity relationships, coupled with the application of robust experimental methodologies, will undoubtedly lead to the development of novel quinoline-based therapies with improved potency, selectivity, and safety profiles for the treatment of various malignancies.

References

Methodological & Application

Synthesis of 4-Bromo-6-methoxy-2-methylquinoline from 4-Methoxyaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-6-methoxy-2-methylquinoline, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 4-methoxyaniline. Two primary synthetic routes are presented and discussed: a two-step approach involving a Doebner-von Miller reaction followed by direct bromination, and a more regioselective three-step alternative via a quinolin-4-one intermediate. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and relevant characterization data. Visual aids in the form of reaction diagrams and a process workflow are included to enhance clarity and reproducibility.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The targeted synthesis of specifically substituted quinolines is therefore of significant interest in the development of novel therapeutic agents. This application note details the preparation of this compound, a versatile intermediate for further chemical modifications. The synthesis commences with 4-methoxyaniline and explores two strategic pathways to achieve the final product, addressing challenges of regioselectivity in the bromination step.

Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound from 4-methoxyaniline have been evaluated.

Route 1: Doebner-von Miller Reaction followed by Direct Bromination

This route involves the initial formation of the quinoline core via a Doebner-von Miller reaction between 4-methoxyaniline and crotonaldehyde. The resulting 6-methoxy-2-methylquinoline is then subjected to direct bromination. However, achieving regioselectivity at the C4-position in the presence of an activating methoxy group at C6 can be challenging, often leading to a mixture of products.

Route 2: Synthesis via a Quinolin-4-one Intermediate (Recommended)

To overcome the regioselectivity issues associated with direct bromination, a three-step approach is recommended. This pathway proceeds through the synthesis of 6-methoxy-2-methylquinolin-4-one from 4-methoxyaniline, followed by the conversion of the 4-hydroxy group to the desired 4-bromo substituent. This method offers greater control over the final product's constitution.

digraph "synthetic_pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1. Comparative overview of the two synthetic routes for this compound.

Experimental Protocols

Route 2: Recommended Synthesis via 6-Methoxy-2-methylquinolin-4-one

This section provides a detailed protocol for the more reliable three-step synthesis.

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-one

This transformation can be effectively achieved using a Conrad-Limpach or Gould-Jacobs type reaction. Here, we detail a procedure analogous to the Conrad-Limpach synthesis.

Methodology:

A mixture of 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated, typically in the presence of an acid catalyst or under conditions that facilitate the removal of water. The intermediate enamine is then cyclized at high temperature in a high-boiling solvent such as diphenyl ether or Dowtherm A to yield 6-methoxy-2-methylquinolin-4-one.

Detailed Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methoxyaniline (12.3 g, 0.1 mol), ethyl acetoacetate (14.3 g, 0.11 mol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in toluene (100 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Remove the toluene under reduced pressure.

  • To the crude intermediate, add diphenyl ether (100 mL) and heat the mixture to 250 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from ethanol to afford pure 6-methoxy-2-methylquinolin-4-one.

Reactant Molar Mass ( g/mol ) Amount (g) Moles Equivalents
4-Methoxyaniline123.1512.30.11.0
Ethyl Acetoacetate130.1414.30.111.1
Product Molar Mass ( g/mol ) Expected Yield (%) Appearance
6-Methoxy-2-methylquinolin-4-one189.2175-85Off-white to pale yellow solid

Step 2: Conversion of 6-Methoxy-2-methylquinolin-4-one to this compound

The 4-hydroxy group of the quinolin-4-one is converted to a bromo group using a suitable brominating agent, such as phosphorus oxybromide (POBr₃).

Methodology:

6-Methoxy-2-methylquinolin-4-one is treated with a brominating agent, such as phosphorus oxybromide, either neat or in a high-boiling inert solvent. The reaction mixture is heated to drive the conversion.

Detailed Protocol:

  • In a fume hood, carefully mix 6-methoxy-2-methylquinolin-4-one (9.46 g, 0.05 mol) with phosphorus oxybromide (POBr₃) (17.1 g, 0.06 mol).

  • Heat the mixture to 120 °C for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

Reactant Molar Mass ( g/mol ) Amount (g) Moles Equivalents
6-Methoxy-2-methylquinolin-4-one189.219.460.051.0
Phosphorus Oxybromide (POBr₃)286.6917.10.061.2
Product Molar Mass ( g/mol ) Expected Yield (%) Appearance
This compound252.1180-90White to off-white solid

Overall Workflow

The recommended synthetic workflow is depicted below, outlining the key stages from starting material to the final product.

digraph "synthesis_workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2. Workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the recommended synthetic route.

Step Reaction Key Reagents Solvent Temperature (°C) Time (h) Yield (%)
1Quinolin-4-one formation4-Methoxyaniline, Ethyl acetoacetateToluene, Diphenyl etherReflux, 2502-4, 0.575-85
2Bromination6-Methoxy-2-methylquinolin-4-one, POBr₃Neat120280-90

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-methoxyaniline. The recommended three-step route via a quinolin-4-one intermediate offers superior regioselectivity and high yields, making it a preferred method for obtaining this valuable synthetic building block. The provided experimental procedures and data will be a valuable resource for researchers in organic synthesis and drug discovery.

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromoquinoline derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of diverse quinoline derivatives with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities.

Introduction to Suzuki-Miyaura Coupling in Quinoline Chemistry

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate. Its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids make it a highly versatile and widely adopted method in organic synthesis. For the synthesis of substituted quinolines, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the quinoline ring, starting from the readily available 4-bromoquinoline. This enables the generation of large libraries of novel compounds for biological screening and the optimization of lead compounds in drug discovery programs.

The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This inherent reactivity trend makes 4-bromoquinolines ideal substrates for selective coupling, especially in molecules containing other less reactive halogen substituents.

Optimized Reaction Conditions

The successful synthesis of 4-arylquinolines via Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters, including the choice of palladium catalyst, ligand, base, and solvent system. Below is a summary of representative conditions that have been successfully employed for the coupling of 4-haloquinoline derivatives with various arylboronic acids.

|

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-6-methoxy-2-methylquinoline. This versatile substrate is a valuable building block in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel compounds. The protocols provided herein cover Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Heck couplings, offering a broad toolkit for the derivatization of the quinoline core.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (for Suzuki, Negishi, and Stille reactions) or coordination of an alkene or alkyne (for Heck and Sonogashira reactions), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

This compound is an attractive substrate for these transformations due to the presence of a reactive C-Br bond at the 4-position of the quinoline ring. The methoxy and methyl groups on the quinoline scaffold can influence the electronic properties and steric environment of the reaction center, and their presence is often found in biologically active molecules.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. These tables are intended to provide a comparative overview of typical reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane1001688
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)902475
42-Thiopheneboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)THF/H₂O (3:1)801885

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60695
2EthynyltrimethylsilanePd(OAc)₂ (2)CuI (5)i-Pr₂NHToluene70889
31-HexynePd(PPh₃)₄ (3)CuI (6)PiperidineDMF501291
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)DBUAcetonitrileRT2478

Table 3: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.2)Toluene1001885
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane1102476
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄ (2)t-BuOH901682
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2)Toluene1102070

Table 4: Negishi and Heck Coupling of this compound

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Additive/Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
NegishiPhenylzinc chloridePd(PPh₃)₄ (5)--THF651288
NegishiMethylzinc chloridePdCl₂(dppf) (3)--THF601675
HeckStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002480
Heckn-Butyl acrylatePd(PPh₃)₄ (3)-NaOAc (2)Acetonitrile801885

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Glassware should be oven-dried before use. Reagents were purchased from commercial suppliers and used without further purification unless specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling Protocol (Table 1, Entry 1)
  • Reaction: this compound with Phenylboronic acid

  • Materials:

    • This compound (1.0 mmol, 252.11 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

    • Toluene (10 mL)

    • Water (1 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add toluene and water via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-methoxy-2-methyl-4-phenylquinoline.

Sonogashira Coupling Protocol (Table 2, Entry 1)
  • Reaction: this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 mmol, 252.11 mg)

    • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

    • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)

    • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

    • Triethylamine (Et₃N, 5 mL)

    • Anhydrous THF (10 mL)

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

    • Stir the reaction mixture at 60 °C for 6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-methoxy-2-methyl-4-(phenylethynyl)quinoline.

Buchwald-Hartwig Amination Protocol (Table 3, Entry 1)
  • Reaction: this compound with Morpholine

  • Materials:

    • This compound (1.0 mmol, 252.11 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

    • BINAP (0.03 mmol, 18.7 mg)

    • Sodium tert-butoxide (NaOtBu, 1.2 mmol, 115.3 mg)

    • Anhydrous toluene (10 mL)

  • Procedure:

    • In a glovebox, add NaOtBu to a dry Schlenk flask.

    • Outside the glovebox, add this compound, Pd₂(dba)₃, and BINAP to the flask.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene and morpholine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 4-(6-methoxy-2-methylquinolin-4-yl)morpholine.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (Suzuki, Negishi) R-Pd(II)-X(L2)->Transmetalation R'-M R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' Coupled Product R-R' Reductive_Elimination->R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add this compound, Arylboronic acid, Pd Catalyst, Ligand, and Base to Schlenk flask Inert_Atmosphere Evacuate and backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent Add Solvent and Water Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Dilute Cool and Dilute with Ethyl Acetate Monitor->Cool_Dilute Wash Wash with Water and Brine Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation Start 4-Bromo-6-methoxy- 2-methylquinoline Suzuki Suzuki (Arylboronic Acids) Start->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Negishi Negishi (Organozinc Reagents) Start->Negishi Heck Heck (Alkenes) Start->Heck Buchwald Buchwald-Hartwig (Amines) Start->Buchwald

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 4-Alkoxy-2-Methylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 4-alkoxy-2-methylquinolines using ultrasound irradiation. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and enhanced product purity, making it a valuable tool in drug discovery and development, particularly in the synthesis of antitubercular drug candidates.

Introduction

Quinolines are a critical class of heterocyclic compounds with a wide range of pharmacological activities. Specifically, 4-alkoxy-2-methylquinoline derivatives have demonstrated potent antitubercular and anticancer properties.[1] Traditional synthesis methods for these compounds often involve long reaction times and require purification by column chromatography.[2] The application of ultrasound energy (sonochemistry) provides a green and efficient alternative, promoting rapid and clean chemical transformations.[2][3] Sonochemistry utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, accelerating reaction rates.[4]

This protocol outlines a one-pot, ultrasound-assisted O-alkylation of 6-methoxy-2-methylquinolin-4-ol to produce a series of 4-alkoxy-6-methoxy-2-methylquinolines. The method is rapid, with reaction times as short as 15 minutes, and produces high-purity products in satisfactory yields, often without the need for further purification.[2][5]

Reaction Scheme

The general reaction involves the O-alkylation of a 4-hydroxyquinoline derivative with various benzyl bromides in the presence of a base under ultrasound irradiation.

Caption: General reaction scheme for the ultrasound-assisted synthesis.

Experimental Protocols

Materials and Equipment
  • Reactants: 6-Methoxy-2-methylquinolin-4-ol, various substituted benzyl bromides.

  • Reagents: Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Equipment: Ultrasonic probe system, beaker (100 mL), magnetic stirrer, rotary evaporator, centrifuge, filtration apparatus.

General Procedure for the Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines
  • In a 100 mL beaker, combine 6-methoxy-2-methylquinolin-4-ol (1 mmol), the corresponding benzyl bromide (1.2 mmol), and potassium carbonate (K₂CO₃, 0.415 g, 3 mmol).[2]

  • Add 20 mL of Dimethylformamide (DMF) to the beaker.[2]

  • Place the beaker in an open vessel system and sonicate the reaction mixture for 15 minutes using an ultrasonic probe.[2]

  • After sonication, reduce the volume of the solvent under reduced pressure using a rotary evaporator.[2]

  • Dilute the resulting mixture with water, which will cause the product to precipitate.[2]

  • Filter the solid product and wash it with agitation with three 20 mL portions of water.[2]

  • After each wash, separate the product from the liquid phase by centrifugation (10 min, 18,000 rpm at 4 °C).[2]

  • Dry the final product. The resulting compounds are obtained in high purity (≥95%) and do not typically require further purification.[2][6]

Data Presentation

The ultrasound-assisted method demonstrates a significant improvement in reaction time and efficiency compared to conventional heating methods.

Table 1: Comparison of Ultrasound vs. Conventional Synthesis
MethodReaction TimeTemperatureYield RangePurificationReference
Ultrasound 15 minutesAmbient45–84%Not Required[2][5]
Conventional 18 hours25 °C49–95%Required[2]
Table 2: Yields of Synthesized 4-Alkoxy-6-methoxy-2-methylquinolines

This table summarizes the yields for a selection of synthesized compounds using the ultrasound-assisted protocol.

CompoundSubstituent on Benzyl RingYield (%)
3a H84
3b 4-F75
3c 4-Cl78
3d 4-Br80
3e 4-I79
3f 4-CN65
3g 4-NO₂45
3h 4-CH₃82
3i 4-OCH₃81
3j 3-F72
3k 3-Cl76
3l 3-Br77
3m 2-F68
3n 2-Cl70
(Data sourced from Borsoi et al., 2021)[2]

Visualized Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 4-alkoxy-2-methylquinolines.

G Experimental Workflow A 1. Mix Reactants (Quinolin-4-ol, Benzyl Bromide, K₂CO₃) in DMF B 2. Ultrasound Irradiation (15 minutes in an open vessel) A->B C 3. Solvent Reduction (Rotary Evaporation) B->C D 4. Precipitation (Add Water) C->D E 5. Filtration (Isolate Solid Product) D->E F 6. Washing & Centrifugation (3x with Water) E->F G 7. Drying (Obtain Final Product) F->G G Proposed Mechanistic Steps cluster_0 Ultrasound Cavitation cluster_1 Chemical Reaction A Formation & Collapse of Bubbles B Creates Localized High Temp/Pressure A->B C Enhanced Mass Transfer & Mixing B->C D Deprotonation of 4-OH by K₂CO₃ C->D Accelerates E Formation of Quinolin-4-olate Anion D->E F Nucleophilic Attack (SN2) on Benzyl Bromide E->F G Formation of 4-Alkoxy Product F->G

References

The Skraup Quinoline Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview of the Skraup quinoline synthesis, a powerful method for the preparation of quinolines.[1] Tailored for researchers, scientists, and drug development professionals, this document outlines the fundamental principles of the reaction, detailed experimental protocols, and key reaction parameters. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities.[1]

Reaction Principles

The Skraup synthesis is a chemical reaction used to synthesize quinolines, named after the Czech chemist Zdenko Hans Skraup.[2] The archetypal reaction involves heating an aromatic amine, such as aniline, with sulfuric acid, glycerol, and an oxidizing agent, like nitrobenzene, to produce quinoline.[1][2] The reaction is notoriously exothermic and can be vigorous if not properly controlled; therefore, moderators are often employed to enhance safety and improve yields.[1][3]

The reaction proceeds through a series of steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein.[3][4][5]

  • Michael Addition: The aromatic amine undergoes a Michael addition to the acrolein.[3][4]

  • Cyclization and Dehydration: The intermediate then undergoes acid-catalyzed ring closure followed by dehydration to form 1,2-dihydroquinoline.[3][5]

  • Oxidation: Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent to yield the quinoline product.[3][4]

Key Reaction Components and Their Roles

ReagentRoleKey Considerations
Aromatic Amine (e.g., Aniline) Provides the benzene ring and the nitrogen atom for the quinoline core.[6]A wide range of substituted anilines can be used to produce substituted quinolines.[6]
Glycerol Dehydrates to form acrolein, the three-carbon unit that completes the heterocyclic ring.[6]Anhydrous glycerol is typically used.
Sulfuric Acid Acts as a dehydrating agent and a catalyst for cyclization.[6]Concentrated sulfuric acid is the most common acid catalyst.[7]
Oxidizing Agent (e.g., Nitrobenzene) Oxidizes the dihydroquinoline intermediate to quinoline.[3]Nitrobenzene can also serve as a solvent.[2] Arsenic pentoxide is another effective, albeit more toxic, option.[3][7]
Moderator (e.g., Ferrous Sulfate) Controls the exothermicity of the reaction.[3][6]Crucial for preventing a runaway reaction.[6]

Experimental Protocol: Synthesis of Quinoline

This protocol is a representative example for the synthesis of quinoline.

Materials:

  • Aniline (93 g, 1.0 mole)[1]

  • Glycerol (276 g, 3.0 moles)[1]

  • Nitrobenzene (49 g, 0.4 mole)[1]

  • Concentrated Sulfuric Acid (100 ml)[1]

  • Ferrous Sulfate Heptahydrate (10 g)[1]

  • Sodium Hydroxide solution (concentrated)

  • Anhydrous Potassium Carbonate

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[1]

  • Addition of Acid and Moderator: Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture. Then, add the ferrous sulfate heptahydrate.[1]

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[1]

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[1]

  • Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[1][6]

  • Purification: Separate the quinoline layer from the aqueous distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[1]

Reaction Mechanism and Experimental Workflow

To visually represent the processes involved in the Skraup synthesis, the following diagrams have been generated.

ReactionMechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) MichaelAdduct Michael Adduct Acrolein->MichaelAdduct Michael Addition Aniline Aniline Aniline->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Dihydroquinoline 1,2-Dihydroquinoline CyclizedIntermediate->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Reaction mechanism of the Skraup quinoline synthesis.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification MixReagents Mix Aniline, Glycerol, and Nitrobenzene AddAcid Slowly Add H₂SO₄ and Ferrous Sulfate MixReagents->AddAcid Heat Heat Mixture (140-150°C, 3-4h) AddAcid->Heat Cool Cool to Room Temperature Heat->Cool Neutralize Dilute with Water & Neutralize with NaOH Cool->Neutralize SteamDistill Steam Distillation Neutralize->SteamDistill Purify Dry and Distill (235-237°C) SteamDistill->Purify

Caption: Experimental workflow for the Skraup quinoline synthesis.

Troubleshooting and Safety Considerations

The Skraup synthesis is known for its potential to be highly exothermic.[3] The use of a moderator like ferrous sulfate is crucial to control the reaction rate.[6] It is essential to add the sulfuric acid slowly and with efficient stirring and cooling. Tar formation is a common side reaction; minimizing reaction temperature and time can help reduce it.[6] Steam distillation is the most effective method for separating the quinoline product from the tarry residue.[6]

This application note serves as a guide for the successful execution of the Skraup quinoline synthesis. By understanding the reaction mechanism, carefully controlling the reaction conditions, and following the detailed protocol, researchers can effectively synthesize quinolines for various applications in drug discovery and development.

References

Application Notes and Protocols for 4-Bromo-6-methoxy-2-methylquinoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Bromo-6-methoxy-2-methylquinoline as a versatile synthetic intermediate in drug discovery and development. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, the following protocols are representative examples based on well-established palladium-catalyzed cross-coupling reactions on structurally analogous quinoline systems.

Introduction

This compound is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry. The presence of a bromine atom at the 4-position provides a reactive handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for screening as potential therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies. The methoxy group at the 6-position and the methyl group at the 2-position can also influence the biological activity and pharmacokinetic properties of the final products.

Key Applications

The primary applications of this compound in drug discovery involve its use as a scaffold in:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl or heteroaryl moieties at the 4-position.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce a variety of primary and secondary amines at the 4-position, leading to the synthesis of 4-aminoquinoline derivatives.

These reactions are fundamental in the synthesis of compounds targeting a range of biological targets, including protein kinases, which are crucial in cancer and inflammatory disease signaling pathways.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize the expected outcomes for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound as the starting material, based on typical yields for similar substrates.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid6-Methoxy-2-methyl-4-phenylquinoline85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-methoxy-2-methylquinoline80-90
33-Pyridylboronic acid6-Methoxy-2-methyl-4-(pyridin-3-yl)quinoline70-85
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-6-methoxy-2-methylquinoline85-95

Table 2: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield (%)
1AnilineN-(6-Methoxy-2-methylquinolin-4-yl)aniline75-90
2Morpholine4-(6-Methoxy-2-methylquinolin-4-yl)morpholine80-95
3BenzylamineN-Benzyl-6-methoxy-2-methylquinolin-4-amine70-85
43,4-DimethoxyanilineN-(3,4-Dimethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine75-90

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Note: These protocols are based on established methods for similar substrates and may require optimization for this specific compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-methoxy-2-methylquinolines

Objective: To synthesize 4-aryl-6-methoxy-2-methylquinolines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-methoxy-2-methylquinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-methoxy-2-methylquinoline Derivatives

Objective: To synthesize 4-amino-6-methoxy-2-methylquinoline derivatives via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-amino-6-methoxy-2-methylquinoline derivative.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ inert Inert Atmosphere (3x Evacuate/Backfill) start->inert solvent Add Degassed 1,4-Dioxane/Water inert->solvent heat Heat to 80-90 °C (4-12 hours) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end Pure 4-Aryl-6-methoxy- 2-methylquinoline purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_reagents Reagent Assembly (Inert Atmosphere) cluster_reaction Reaction Conditions cluster_purification Purification reagents Combine in Schlenk Tube: - Pd₂(dba)₃, Xantphos, NaOtBu - this compound - Amine - Anhydrous Toluene heat Seal and Heat to 90-110 °C (12-24 hours) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure 4-Amino-6-methoxy- 2-methylquinoline Derivative chromatography->product

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_bio Biological Target start 4-Bromo-6-methoxy- 2-methylquinoline coupling Buchwald-Hartwig Amination start->coupling intermediate 4-Anilino-6-methoxy- 2-methylquinoline Derivative coupling->intermediate inhibitor Kinase Inhibitor intermediate->inhibitor Structural Basis kinase Protein Kinase (e.g., EGFR, RIPK2) inhibitor->kinase Binds to ATP pocket pathway Downstream Signaling Pathway kinase->pathway effect Inhibition of Cell Proliferation/ Inflammation pathway->effect

Caption: Application in the synthesis of kinase inhibitors.

Application Notes and Protocols for the Purification of Bromoquinoline Compounds by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoquinoline and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise position of the bromine atom on the quinoline scaffold significantly influences the compound's physicochemical properties and biological efficacy.[1] Achieving high purity of these compounds is paramount for accurate biological evaluation and development of potential therapeutic agents. Column chromatography is a fundamental, versatile, and widely adopted technique for the purification of bromoquinoline compounds, capable of separating the desired product from starting materials, byproducts, and isomeric impurities.[3][4]

This document provides detailed application notes and protocols for the purification of various bromoquinoline compounds using column chromatography, including troubleshooting guidelines and data summaries to assist researchers in achieving high-purity compounds.

Data Presentation: Purification Parameters

The selection of stationary and mobile phases is critical for successful separation. Below are tables summarizing typical conditions for the purification of various bromoquinoline compounds by column chromatography.

Table 1: Normal-Phase Column Chromatography Conditions for Bromoquinoline Derivatives

CompoundStationary PhaseMobile Phase (Eluent System)Achieved Purity (%)Yield (%)Reference
3-BromoquinolineSilica GelPetroleum Ether:Ethyl Acetate (4:1)9860[3]
3-Bromoquinoline (after Recrystallization)Silica GelPetroleum Ether:Ethyl Acetate (4:1)>9950[3]
4-(5-bromoquinolin-8-yloxy)phthalonitrileSilica GelEthyl Acetate/Hexane (1:3)Not Specified52[5]
4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrileSilica GelEthyl Acetate/Hexane (7:3)Not Specified64[5]
5-bromo-8-nitroisoquinolineSilica Gel (63-200 µm)Dichloromethane/Diethyl Ether (9:1 → 6:1 gradient)>99Not Specified[6]
7-BromoquinolineSilica GelEthyl Acetate-HexaneNot SpecifiedNot Specified[7]
8-BromoquinolineSilica GelHexane and Ethyl AcetateNot SpecifiedNot Specified[8]
8-BromoquinolineSilica GelPetroleum Ether/Ethyl Acetate (40:1 to 20:1 gradient)Not SpecifiedNot Specified[8]
5,7-dibromo-8-hydroxyquinolineAluminaEthyl Acetate/Hexane (1:6)Not Specified99
5-bromo-8-methoxyquinolineAluminaEthyl Acetate/Hexane (1:3)Not Specified92

Table 2: Alternative and High-Performance Chromatography Techniques

CompoundTechniqueStationary PhaseMobile PhaseNotes
7-Bromoquinoline-8-thiolReverse-Phase HPLCNewcrom R1 (C18)Acetonitrile, Water, and Phosphoric AcidScalable for preparative separation.[9]
6-BromoquinolineReverse-Phase HPLCC18 (e.g., 4.6 mm x 250 mm, 5 µm)Acetonitrile and Water with acid (e.g., phosphoric or formic acid)Suitable for purity analysis.[10]
Polar BromoquinolinesHILICAmine or Diol-basedAcetonitrile/Water GradientUseful for highly polar compounds poorly retained by reverse-phase.[11]

Experimental Protocols

A successful column chromatography purification relies on a systematic approach, from method development using Thin Layer Chromatography (TLC) to the final solvent removal.

Protocol 1: General Procedure for Purification of Bromoquinolines by Silica Gel Flash Column Chromatography

This protocol outlines a general method for purifying crude bromoquinoline derivatives.

1. Method Development with Thin Layer Chromatography (TLC):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop the plates in different solvent systems, typically varying ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane).[3][12]

  • The optimal eluent system should provide good separation between the desired compound and impurities, with a target Rf value of approximately 0.25-0.35 for the product.[3]

2. Column Packing:

  • Select a glass column of appropriate size. The amount of silica gel is typically 30-100 times the weight of the crude material.[12]

  • Prepare a slurry of silica gel in the least polar solvent system chosen from the TLC analysis.[12]

  • Pour the slurry into the column and allow it to settle into a compact, uniform bed. Ensure no air bubbles or cracks are present.[3]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.[3]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude bromoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure (using a pump or inert gas) to the top of the column to begin elution at a steady flow rate.[12]

  • Collect fractions in an appropriate number of test tubes.[12]

  • For difficult separations, a gradient elution can be employed. Start with a low polarity eluent and gradually increase the proportion of the more polar solvent.[12]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[12]

  • Visualize the TLC plates under UV light, as quinoline compounds are typically UV-active.

  • Combine the fractions that contain only the pure bromoquinoline compound.[12]

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified bromoquinoline.[12]

Protocol 2: Purification of Acid-Sensitive Bromoquinolines

The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface, sometimes leading to degradation.[12]

Option A: Deactivation of Silica Gel

  • Before packing the column, prepare a slurry of the silica gel in your chosen eluent system containing a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃).[12]

  • This neutralizes the acidic sites on the silica gel.

  • Proceed with the column as described in Protocol 1.

Option B: Use of an Alternative Stationary Phase

  • If deactivation is insufficient, consider using a less acidic stationary phase.[12]

  • Alumina (Neutral or Basic): This is often a suitable alternative for acid-sensitive compounds.[12]

  • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica gel.[12]

  • Method development with TLC using the chosen stationary phase is necessary to determine the appropriate solvent system.

Mandatory Visualizations

Experimental Workflow for Bromoquinoline Purification

G Figure 1: General Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Solvent System) Slurry Prepare Silica Gel Slurry TLC->Slurry Determines initial eluent Pack Pack Column Slurry->Pack Load Load Crude Sample (Dry or Wet Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Based on purity Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final Pure Bromoquinoline Evaporate->Final

Caption: General experimental workflow for the purification of bromoquinoline.

Logical Workflow for Troubleshooting Purification Issues

G Figure 2: Troubleshooting Guide Start Problem Encountered PoorSep Poor Separation of Isomers Start->PoorSep NoElute Compound Not Eluting Start->NoElute FastElute Compound Elutes Too Fast Start->FastElute Tailing Band Tailing/Streaking Start->Tailing Sol1 Optimize Mobile Phase (TLC) Use Gradient Elution PoorSep->Sol1 AltStat Try Alternative Stationary Phase (e.g., Alumina, C18) PoorSep->AltStat Sol2 Increase Mobile Phase Polarity NoElute->Sol2 Sol3 Decrease Mobile Phase Polarity FastElute->Sol3 Sol4 Add Triethylamine to Eluent Use Alumina Stationary Phase Avoid Overloading Tailing->Sol4

Caption: Logical workflow for troubleshooting common purification issues.

Bromoquinolines in Drug Development: Targeting Bacterial Topoisomerases

Many haloquinoline derivatives, exhibit antimicrobial activity by inhibiting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[1] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

G Figure 3: Bromoquinoline Mode of Action cluster_bacterial_cell Bacterial Cell Bromoquinoline Bromoquinoline Derivative DNA_Gyrase DNA Gyrase Bromoquinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Bromoquinoline->Topo_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topo_IV->DNA_Replication Essential for Topo_IV->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial DNA topoisomerases by bromoquinolines.

References

Application Notes and Protocols: 4-Bromo-6-methoxy-2-methylquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 4-Bromo-6-methoxy-2-methylquinoline is a valuable and versatile building block in the synthesis of diverse libraries of bioactive compounds. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position amenable to cross-coupling reactions, a methoxy group at the 6-position which can influence solubility and target engagement, and a methyl group at the 2-position, makes it an attractive starting material for drug discovery programs.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential therapeutic agents. Detailed protocols for key synthetic transformations and examples of the biological activities of derivative compounds are presented to guide researchers in leveraging this versatile intermediate for the development of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
CAS Number 856095-00-6
Appearance Solid
SMILES COc1ccc2nc(C)cc(Br)c2c1
InChI Key GKOUTMWNNUHDTO-UHFFFAOYSA-N

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a versatile handle for the introduction of various aryl, heteroaryl, and amino moieties, enabling the exploration of structure-activity relationships (SAR).

Synthesis of 4-Aryl/Heteroaryl-6-methoxy-2-methylquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the quinoline core, a strategy often employed in the development of anticancer agents and kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1) or toluene and ethanol.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-methylquinoline derivative.

Visualization of Synthetic Workflow:

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aryl-6-methoxy-2-methylquinoline purification->product

Suzuki-Miyaura Coupling Workflow

Biological Activity of 4-Arylquinoline Derivatives:

Derivatives of 4-arylquinolines have shown promising activity against various cancer cell lines. The data below is for illustrative purposes, showcasing the potential of this compound class.

Compound ClassCancer Cell LineActivity (GI₅₀, µM)Reference
4-Alkoxy-2-arylquinolinesLeukemia (SR)0.133[1]
Colon Cancer (COLO205)0.401[1]
Melanoma (LOX IMVI)0.116[1]
4-Aroyl-6,7,8-trimethoxyquinolinesEpidermoid Carcinoma (KB)0.217[2]
Colon Cancer (HT-29)0.327[2]
Gastric Cancer (MKN45)0.239[2]
Synthesis of 4-Amino-6-methoxy-2-methylquinolines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-aminoquinoline derivatives. These compounds are of significant interest due to their structural similarity to known antimalarial and anticancer drugs.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv.), and a base such as NaOtBu (1.4 equiv.) or Cs₂CO₃ (1.5 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-aminoquinoline product.

Visualization of Synthetic Workflow:

Buchwald_Hartwig_Workflow reagents This compound + Amine reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent, Heat) reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Amino-6-methoxy-2-methylquinoline purification->product

Buchwald-Hartwig Amination Workflow

Biological Activity of 4-Aminoquinoline Derivatives:

4-Aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound ClassCancer Cell LineActivity (IC₅₀, µM)Reference
4-AminoquinolinesBreast Cancer (MCF7)Potent effects observed[4]
Breast Cancer (MDA-MB468)Potent effects observed[4]
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolinesLung Carcinoma (A549)0.0015-0.0017[5]
Epidermoid Carcinoma (KB)0.0015-0.0017[5]

Application in Targeting BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various diseases, including cancer and inflammation. Several potent BET inhibitors incorporate a quinoline or quinazoline core.[6] this compound can serve as a starting point for the synthesis of novel BET inhibitors. The general strategy involves the elaboration of the quinoline core through cross-coupling reactions to introduce moieties that can effectively bind to the acetyl-lysine binding pocket of BET bromodomains.

Hypothetical Signaling Pathway Inhibition:

BET_Inhibition_Pathway BET_Inhibitor Quinoline-based BET Inhibitor BET_Proteins BET Proteins (e.g., BRD4) BET_Inhibitor->BET_Proteins inhibits binding Transcription_Factors Transcription Factors (e.g., c-Myc, NF-κB) BET_Proteins->Transcription_Factors recruits Histones Acetylated Histones Histones->BET_Proteins binds to Gene_Expression Oncogene & Inflammatory Gene Expression Transcription_Factors->Gene_Expression promotes Cell_Proliferation Tumor Growth & Inflammation Gene_Expression->Cell_Proliferation leads to

BET Bromodomain Inhibition Pathway

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds in drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a straightforward avenue to generate diverse libraries of 4-substituted quinolines. The resulting derivatives have shown significant potential as anticancer agents and inhibitors of key biological targets like BET bromodomains. The protocols and data presented herein serve as a guide for researchers to effectively utilize this key intermediate in their drug discovery endeavors.

References

Application Notes and Protocols: Synthesis of BET Bromodomain Inhibitors from Quinoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of BET (Bromodomain and Extra-Terminal) bromodomain inhibitors derived from quinoline precursors. The protocols and data presented herein are intended to facilitate the development of novel therapeutics targeting BET proteins, which are implicated in a variety of diseases, including cancer and inflammation.

Introduction

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in the regulation of gene transcription.[1] Inhibition of these proteins has emerged as a promising therapeutic strategy for various malignancies and inflammatory conditions. The quinoline scaffold has been identified as a privileged structure in medicinal chemistry and has been successfully utilized in the development of potent BET inhibitors. This document outlines the synthesis of quinoline-based BET inhibitors, focusing on derivatives of nitroxoline (8-hydroxy-5-nitroquinoline), a known BET inhibitor.

Signaling Pathway and Mechanism of Action

BET proteins, particularly BRD4, are key regulators of oncogenes such as c-Myc. BRD4 recruits the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers, leading to transcriptional activation.[1] By binding to the acetyl-lysine binding pocket of BET bromodomains, quinoline-based inhibitors competitively displace these proteins from chromatin, thereby downregulating the expression of target genes.

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Histone Tail Ac Acetylated Lysine (Ac) Histone->Ac HATs BRD4 BRD4 Ac->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits Gene Target Gene (e.g., c-Myc) RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates RNA_Pol_II->Gene binds to Transcription Transcription Gene->Transcription mRNA mRNA Transcription->mRNA exports Quinoline_Inhibitor Quinoline-based BET Inhibitor Quinoline_Inhibitor->BRD4 competitively binds to acetyl-lysine pocket Protein Oncogenic Protein (e.g., MYC) mRNA->Protein translation Proliferation Cell Proliferation & Survival Protein->Proliferation promotes

Figure 1: BET Bromodomain Signaling Pathway and Inhibition by Quinoline-based Inhibitors.

Synthesis of Quinoline-Based BET Inhibitors

The following protocols describe a general route for the synthesis of nitroxoline and its derivatives, starting from the commercially available precursor, 8-hydroxyquinoline.

Experimental Workflow

Figure 2: General synthetic workflow for nitroxoline and its analogues.

Protocol 1: Synthesis of Nitroxoline (8-Hydroxy-5-nitroquinoline)

This two-step protocol describes the synthesis of nitroxoline from 8-hydroxyquinoline.[2][3][4]

Step 1: Synthesis of 8-Hydroxy-5-nitrosoquinoline

  • To a cooled (15-20°C) solution of 8-hydroxyquinoline (100 g) in water (1000 ml), slowly add concentrated sulfuric acid.

  • To this mixture, add an aqueous solution of sodium nitrite (20 g in 200 ml water) dropwise while maintaining the temperature at 15-20°C.

  • Stir the reaction mixture for 80 minutes at the same temperature.

  • Adjust the pH of the solution to 5.0 with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 8-hydroxy-5-nitrosoquinoline.

Step 2: Oxidation to 8-Hydroxy-5-nitroquinoline (Nitroxoline)

  • In an ice bath, slowly add finely ground 8-hydroxy-5-nitrosoquinoline hydrochloride (15.0 g) to a mixture of concentrated nitric acid (45 ml) and water (30 ml).[2]

  • Stir the mixture for 85 minutes at 17°C.[2]

  • Add an equal volume of cold water and cool the mixture to 0°C.

  • Adjust the pH to 13.0 with a cold concentrated potassium hydroxide solution.[2]

  • Neutralize the resulting red potassium salt with acetic acid to precipitate the product.[2]

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure nitroxoline as bright yellow crystals.[2]

Protocol 2: Synthesis of Nitroxoline Analogues

Method A: N-Alkylation of Nitroxoline

This method allows for the synthesis of 8-alkoxy-5-nitroquinoline derivatives.[5]

  • To a solution of nitroxoline (1 equivalent) in DMF (20 ml), add freshly ground potassium carbonate (1.1 equivalents).[5]

  • Stir the yellow suspension for 30 minutes at room temperature under a nitrogen atmosphere.[5]

  • Add the desired alkyl or benzyl bromide (1.5 equivalents) to the reaction mixture.[5]

  • Stir the reaction until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Method B: C7-Functionalization via Betti Reaction

This three-component reaction enables the introduction of various substituents at the C7 position of the quinoline ring.[6]

  • In a suitable solvent such as ethanol, mix 8-hydroxy-5-nitroquinoline (1 equivalent), an appropriate aldehyde (2 equivalents), and a primary or secondary amine (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the precipitate with cold ethanol and dry to yield the C7-functionalized nitroxoline analogue. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data of Quinoline-Based BET Inhibitors

The following table summarizes the inhibitory activity of selected quinoline and quinazoline-based compounds against BRD4.

Compound IDScaffoldTargetIC50 (µM)Reference
Nitroxoline 8-HydroxyquinolineBRD40.97[7]
Compound 2 QuinazolineBRD40.60 ± 0.25[7]
Compound 5 QuinazolineBRD43.46 ± 1.22[7]
Compound 6 QuinazolineBRD44.66 ± 0.52[7]
Compound 8a QuinazolineBRD41.10[7]
Compound 23 QuinazolineBRD40.079[7]
Hit 5 4-PhenylquinazolineBRD418.122[8]
Analogue 8 4-PhenylquinazolineBRD44.546[8]
Analogue 13 4-PhenylquinazolineBRD43.045[8]
Molecule 19 4-PhenylquinazolineBRD41.530 ± 0.185[8]
Compound 28 4-PhenylquinazolineBRD40.242[8]

Structure-Activity Relationship (SAR) Summary

Based on the available data, the following preliminary structure-activity relationships for quinoline-based BET inhibitors can be inferred:

  • 8-Hydroxyquinoline Core: The 8-hydroxyquinoline scaffold serves as a key pharmacophore, with the hydroxyl group and the quinoline nitrogen likely involved in crucial interactions within the BET bromodomain binding pocket.[5][9]

  • 5-Nitro Group: The presence of a nitro group at the 5-position, as seen in nitroxoline, appears to be important for activity.

  • Modifications at the 8-Hydroxy Group: Alkylation of the 8-hydroxyl group provides a straightforward method to generate analogues with potentially modulated activity and physicochemical properties.[5]

  • C7-Position: The C7-position of the quinoline ring is amenable to substitution, as demonstrated by the Betti reaction, offering a vector for introducing diverse chemical functionalities to explore further interactions within the binding site.[5]

  • Quinazoline Scaffold: The related quinazoline scaffold has also proven to be a viable starting point for the development of potent BRD4 inhibitors, with substitutions at the 2, 4, and 6-positions influencing activity.[7][8][10]

Conclusion

The quinoline scaffold represents a versatile and promising starting point for the design and synthesis of novel BET bromodomain inhibitors. The protocols provided in these application notes offer a clear pathway for the synthesis of nitroxoline and its derivatives. The accompanying quantitative data and SAR summary provide a foundation for the rational design of more potent and selective BET inhibitors for therapeutic applications. Further optimization of the quinoline core and its substituents is warranted to develop clinical candidates with improved efficacy and drug-like properties.

References

Application Notes and Protocols for the Doebner-von Miller Synthesis of 2-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines, a heterocyclic scaffold of significant importance in medicinal chemistry and drug development. This reaction facilitates the formation of the quinoline ring system through the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. The synthesis of 2-methylquinoline, also known as quinaldine, is a prime example of the utility of the Doebner-von Miller reaction. Quinaldine and its derivatives are precursors to a variety of pharmaceuticals, including antimalarial agents, and are also used in the manufacturing of dyes and other industrial chemicals.

These application notes provide detailed protocols and comparative data for the synthesis of 2-methylquinoline via the Doebner-von Miller reaction, offering researchers a comprehensive guide to performing and optimizing this important transformation.

Reaction Principle

The Doebner-von Miller synthesis of 2-methylquinoline involves the reaction of aniline with an α,β-unsaturated aldehyde, typically crotonaldehyde, in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid. The reaction can also be carried out by generating the α,β-unsaturated carbonyl compound in situ from the aldol condensation of acetaldehyde. An oxidizing agent, such as nitrobenzene, is often employed to facilitate the final aromatization step to the quinoline ring.

Comparative Data of Experimental Protocols

The following table summarizes various reported protocols for the Doebner-von Miller synthesis of 2-methylquinoline, providing a comparison of key reaction parameters.

Protocol IDAniline (eq)Crotonaldehyde (eq)Acid CatalystOxidizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
P1 1.01.26 M HCl-Toluene/Water (biphasic)Reflux5-8Not Specified[1]
P2 1.0Not specified (added gradually)HClNitrobenzeneNone90-110Not Specified"Superior yields"[2]
P3 4.35.1H₂SO₄ (70-90%)Nitrobenzene sulfonic acidNone110-1401-2Not Specified[3]
P4 1.01.1HCl (on neutral alumina)AirSolvent-free (Microwave)Not Specified0.25 (15 min)92[4][5]
P5 1.01.1ZnCl₂AirNoneNot Specified7Not Specified[6]

Detailed Experimental Protocols

Protocol 1: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline[1]

This protocol utilizes a two-phase system to minimize the polymerization of crotonaldehyde, a common side reaction.

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric acid

  • Toluene

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Methylquinoline[4][5]

This environmentally friendly protocol offers a rapid and high-yielding synthesis of 2-methylquinoline using microwave irradiation.

Materials:

  • Aniline (1 mmol, 93 mg)

  • Acetaldehyde (2.4 mmol, 105.7 mg) - Note: Acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde.

  • Neutral alumina impregnated with concentrated hydrochloric acid

Procedure:

  • To a mixture of aniline (1 mmol) and acetaldehyde (2.4 mmol) placed in an open glass container, add alumina impregnated with concentrated hydrochloric acid.

  • Place the reaction vessel in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 15 minutes).

  • After completion of the reaction (monitored by TLC), extract the product with a suitable organic solvent.

  • Purify the product as necessary.

Reaction Mechanism and Workflow Diagrams

Doebner_von_Miller_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation Aniline Aniline Intermediate1 3-(Phenylamino)butanal Aniline->Intermediate1 + Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate1 Intermediate2 1,2-Dihydro-2-methylquinoline Intermediate1->Intermediate2 Electrophilic Attack & Dehydration Product 2-Methylquinoline Intermediate2->Product Oxidation

Caption: Proposed mechanism for the Doebner-von Miller synthesis of 2-methylquinoline.

Experimental_Workflow start Start reactants Combine Aniline and Acid Catalyst start->reactants heat Heat to Reaction Temperature reactants->heat add_crotonaldehyde Slowly Add Crotonaldehyde heat->add_crotonaldehyde reflux Reflux for Specified Time add_crotonaldehyde->reflux workup Reaction Work-up (Neutralization, Extraction) reflux->workup purification Purification (Distillation or Chromatography) workup->purification product 2-Methylquinoline purification->product

Caption: General experimental workflow for the Doebner-von Miller reaction.

Troubleshooting and Optimization

  • Tar Formation: A common issue in the Doebner-von Miller reaction is the formation of tar due to the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.[1] To mitigate this, slow, dropwise addition of the carbonyl compound to the heated aniline-acid mixture is recommended.[1] A biphasic solvent system can also be employed to sequester the carbonyl compound in an organic phase, reducing its self-polymerization.[1]

  • Reaction Temperature: Excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]

  • Oxidizing Agent: The final step of the reaction is the oxidation of a dihydroquinoline intermediate. If this oxidation is incomplete, partially hydrogenated byproducts may be isolated.[1] The use of an appropriate oxidizing agent, such as nitrobenzene or even air, can drive the reaction to completion.

  • Purification: Due to the potential for tarry byproducts, purification can be challenging. Steam distillation is an effective method for isolating volatile quinolines like 2-methylquinoline from non-volatile tars.[6]

Applications in Drug Development

Quinoline and its derivatives are key structural motifs in a wide array of bioactive molecules and pharmaceuticals. The ability to efficiently synthesize substituted quinolines via the Doebner-von Miller reaction is of great interest to medicinal chemists. For instance, the quinoline core is found in antimalarial drugs such as quinine and chloroquine. The 2-methylquinoline scaffold can be further functionalized to generate libraries of compounds for screening against various biological targets. The development of more efficient and environmentally friendly protocols, such as microwave-assisted and flow-chemistry methods, further enhances the utility of this reaction in modern drug discovery.[7]

References

Application Notes & Protocols: The Friedländer Synthesis for Substituted Quinoline Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are foundational to a vast array of pharmacologically active compounds, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Notable drugs, from the pioneering antimalarial chloroquine to modern fluoroquinolone antibiotics and anticancer agent camptothecin, feature this heterocyclic core.[3][4][5]

Given its significance, numerous methods have been developed for its synthesis, including the Skraup, Doebner-Miller, and Combes reactions.[6][7] However, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for preparing polysubstituted quinolines.[6][7][8] This guide provides an in-depth analysis of the Friedländer synthesis, from its core mechanism to modern, field-proven protocols and troubleshooting, designed for researchers and professionals in drug development.

The Friedländer Annulation: Mechanism and Theory

The Friedländer synthesis is fundamentally a condensation reaction followed by a cyclodehydration.[6] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[8][9]

Mechanistic Pathways

While the overall transformation is well-understood, the precise sequence of events has been a subject of study, with two primary mechanistic pathways proposed.[10][11] The reaction's progression can be influenced by the specific substrates and, crucially, the catalytic conditions (acidic vs. basic).

  • Schiff Base Pathway: This route begins with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the methylene-containing reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring.[10][12]

  • Aldol Condensation Pathway: Alternatively, the reaction can initiate with an intermolecular aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to form the final product.[10][13]

Recent studies suggest that under the most common acidic or basic conditions, the reaction likely proceeds via the initial intermolecular aldol condensation, which is the slow, rate-determining step, followed by rapid cyclization and dehydration.[13][14]

Friedlander_Mechanism Figure 1: Proposed Mechanistic Pathways cluster_reactants Reactants R1 2-Aminoaryl Aldehyde/Ketone I1 Schiff Base R1->I1 + R2 (Schiff Base First) I2 Aldol Adduct R1->I2 + R2 (Aldol First) R2 α-Methylene Ketone/Aldehyde R2->I1 R2->I2 I3 Cyclized Intermediate I1->I3 Intramolecular Aldol I2->I3 Cyclization/ Imine Formation P Substituted Quinoline I3->P - H₂O (Dehydration)

Caption: Figure 1: Proposed Mechanistic Pathways.

Scope, Limitations, and Regioselectivity

A key advantage of the Friedländer synthesis is its versatility. A wide range of substituents on both the 2-aminoaryl carbonyl and the α-methylene partner are tolerated, allowing for the generation of diverse quinoline libraries.[2][11]

Influence of Substituents

The electronic nature of substituents on the aromatic ring of the 2-aminoaryl component can influence reactivity. Both electron-rich and electron-poor systems are generally effective substrates for the reaction.[11] The nature of the α-methylene component, however, has a more profound impact on reaction outcomes, particularly concerning regioselectivity.

Reactant Class (α-Methylene Component)Typical OutcomeKey Considerations
Symmetrical Ketones (e.g., Acetone, Cyclohexanone)Single, predictable productStraightforward and high-yielding.
β-Ketoesters (e.g., Ethyl Acetoacetate)Highly regioselectiveCondensation typically occurs at the more reactive methylene group adjacent to the ketone, leading to 2,3-disubstituted quinolines.[11]
1,3-Diketones (e.g., Acetylacetone)Highly regioselectiveSimilar to β-ketoesters, provides excellent control over the substitution pattern.[11]
Unsymmetrical Ketones (e.g., 2-Butanone)Potential mixture of regioisomersA major limitation of the classical synthesis. The reaction can occur on either side of the carbonyl, leading to mixtures of 2-monosubstituted and 2,3-disubstituted quinolines.[11][13]
Addressing Regioselectivity

The challenge of regioselectivity with unsymmetrical ketones is a significant limitation of the traditional method.[13] Modern approaches have found that catalyst choice is critical for control. For instance, certain amine catalysts or the use of ionic liquids can effectively steer the reaction towards a single regioisomer.[13] The use of potent Lewis acids like Indium(III) triflate (In(OTf)₃) has also been shown to provide excellent selectivity for the Friedländer product over other potential side reactions.[15]

Experimental Protocols

The following protocols provide step-by-step methodologies for both a classical and a modern approach to the Friedländer synthesis.

Protocol 1: Classical Base-Catalyzed Synthesis of 2,4-Dimethylquinoline

This protocol details a traditional base-catalyzed condensation, which is often performed under reflux conditions.

Materials:

  • 2-Aminoacetophenone (1.0 mmol, 135 mg)

  • Acetone (5.0 mmol, 0.37 mL)

  • Potassium hydroxide (KOH) (0.2 mmol, 11 mg)

  • Ethanol (5 mL)

  • Ethyl acetate, Hexane (for chromatography)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminoacetophenone (1.0 mmol) in ethanol (5 mL).

  • Reagent Addition: Add acetone (5.0 mmol), followed by powdered potassium hydroxide (0.2 mmol). Using an excess of the methylene component (acetone) helps to minimize self-condensation of the 2-aminoacetophenone.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution (15 mL) to neutralize any remaining base, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,4-dimethylquinoline.[2]

Protocol 2: Modern Lewis Acid-Catalyzed, Solvent-Free Synthesis

This protocol showcases a more efficient and environmentally benign approach using a Lewis acid catalyst under solvent-free conditions.[15][16]

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197 mg)

  • Ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL)

  • Indium(III) triflate [In(OTf)₃] (5 mol%, 28 mg)

  • Ethyl acetate, Hexane

Procedure:

  • Reaction Setup: In a 10 mL sealed reaction vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and In(OTf)₃ (5 mol%).

  • Causality Note: In(OTf)₃ is an effective Lewis acid that activates the carbonyl group of the ketoester, facilitating the initial condensation under milder conditions than traditional methods.[15] The solvent-free condition increases reactant concentration, often accelerating the reaction.

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The crude product is often a solid or viscous oil.

  • Purification: Directly purify the crude reaction mixture by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to isolate the desired functionalized quinoline.[16]

Troubleshooting Common Issues

While robust, the Friedländer synthesis can present challenges. Understanding the cause of common problems is key to successful optimization.

Troubleshooting_Workflow Problem Problem Observed LowYield Low Yield / No Reaction Problem->LowYield SideProducts Side Products Observed Problem->SideProducts Regioisomers Mixture of Regioisomers Problem->Regioisomers Cause1 Potential Cause: Harsh Conditions / Reactant Decomposition LowYield->Cause1 Cause2 Potential Cause: Ketone Self-Condensation SideProducts->Cause2 Cause3 Potential Cause: Unsymmetrical Ketone Regioisomers->Cause3 Solution1 Solution: Use milder catalyst (e.g., Lewis acid, organocatalyst). Lower reaction temperature. Cause1->Solution1 Solution2 Solution: Use imine analogue of the 2-amino reactant. Use a large excess of the ketone. Cause2->Solution2 Solution3 Solution: Use regioselective catalyst (e.g., In(OTf)₃, specific amines). Use a β-ketoester or 1,3-diketone if possible. Cause3->Solution3

Caption: Troubleshooting Common Friedländer Synthesis Issues.

  • Low Yields: Traditional methods often require high temperatures and strong acids or bases, which can lead to reactant degradation.[13] Transitioning to milder conditions with modern catalysts like gold or p-toluenesulfonic acid can significantly improve yields.[13]

  • Side Reactions: Under basic conditions, the α-methylene ketone can undergo self-condensation (an aldol reaction with itself).[13][17] This can be mitigated by using a large excess of the ketone or by using the pre-formed imine analogue of the 2-aminoaryl carbonyl reactant.[13]

  • Regioselectivity Issues: As discussed, this is a primary challenge with unsymmetrical ketones. Introducing a phosphoryl group on the α-carbon of the ketone or employing specific amine catalysts or ionic liquids are effective strategies to direct the reaction to a single product.[13]

Conclusion

The Friedländer synthesis is a cornerstone of heterocyclic chemistry, providing a powerful and adaptable route to the medicinally vital quinoline scaffold. While classical protocols can be limited by harsh conditions and selectivity issues, the continuous development of novel catalytic systems has revitalized the reaction.[18] Modern variations utilizing Lewis acids, organocatalysts, and solvent-free conditions offer improved efficiency, greater functional group tolerance, and better control over selectivity.[15][18] For researchers in drug discovery and development, a thorough understanding of both the classical foundations and modern applications of the Friedländer synthesis is indispensable for the rapid and efficient generation of novel therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-methoxy-2-methyl-3-nitroquinoline is a key intermediate in the synthesis of various pharmaceutical compounds, including potential PI3K/mTOR inhibitors which are significant in cancer research.[1][2] The following application notes provide a detailed protocol for the large-scale synthesis of this compound from readily available starting materials. The described three-step synthetic route, commencing from 4-methoxyaniline, involves cyclization, nitration, and subsequent chlorination.[1][2][3] This methodology is characterized by its use of inexpensive raw materials, straightforward experimental procedures, and mild reaction conditions, making it well-suited for pilot-scale industrial production with a high overall yield.[1][2][3]

Materials and Methods

The successful synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is contingent on the precise execution of a three-step process. The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 4-Methoxyaniline C 6-Methoxy-2-methylquinolin-4-ol A->C Polyphosphoric Acid, 170°C, 1h B Ethyl Acetoacetate B->C Polyphosphoric Acid, 170°C, 1h D 6-Methoxy-2-methyl-3-nitroquinolin-4-ol C->D Nitric Acid, Propionic Acid, 125°C, 2h E 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline D->E POCl3, DMF, 110°C, 2h

Figure 1: Synthetic workflow for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactionStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
1Cyclization4-Methoxyaniline (32.9 mmol)Ethyl Acetoacetate, Polyphosphoric Acid170145.2
2Nitration6-Methoxy-2-methylquinolin-4-ol (10.5 mmol)Nitric Acid, Propionic Acid125270.0
3Chlorination6-Methoxy-2-methyl-3-nitroquinolin-4-ol (5.4 mmol)Phosphorus Oxychloride (POCl3), DMF110285.0

Experimental Protocols

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol [1]

  • To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), slowly add polyphosphoric acid (16.0 g, 47.3 mmol) dropwise while maintaining the temperature at 170°C with continuous stirring.

  • Maintain the reaction mixture at 170°C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Stir the resulting suspension for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration and dry it to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.

Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol [1]

  • Dissolve the 6-methoxy-2-methylquinolin-4-ol (1.8 g, 10.5 mmol) obtained from the previous step in 100 mL of propionic acid with stirring.

  • Prepare a nitrating mixture by combining nitric acid (4.4 mL) and propionic acid (4.7 mL).

  • Add the nitrating mixture dropwise to the solution of the quinolinol over a period of 1 hour at room temperature.

  • After the addition is complete, raise the temperature of the reaction mixture to 125°C and maintain it for 2 hours.

  • Cool the mixture and collect the precipitated solid by filtration.

  • Wash the solid with a saturated sodium bicarbonate (NaHCO3) solution for 1 hour at 0°C.

  • Filter the product and dry it to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol as a yellow powdery solid.

Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline [1]

  • Suspend the 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) in phosphorus oxychloride (POCl3, 36.2 mL).

  • Add 2 drops of N,N-Dimethylformamide (DMF) to the stirred suspension.

  • Heat the reaction mixture to 110°C and maintain this temperature for 2 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure to obtain a yellow solid.

  • Wash the crude product with a saturated sodium bicarbonate (NaHCO3) solution for 1 hour at 0°C.

  • Collect the final product by filtration and dry it to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline as a milk-white solid.[1] The overall yield of the final product is reported to be 85%.[1][2][3]

Characterization

The structure of the final product, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, can be confirmed by spectroscopic methods such as 1H NMR and Mass Spectrometry (MS).[1][2][3] The reported 1H NMR data in CDCl3 is: δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H).[1] The ESI-MS shows a peak at m/z: 255.0 (M+H)+.[1]

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My Suzuki coupling reaction with a haloquinoline is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point.[1][2]

  • Reagent Quality and Stability:

    • Haloquinoline: Ensure the purity of your haloquinoline substrate. N-heterocyclic halides can sometimes be challenging substrates.[3]

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, which is a common cause of low yields.[4][5][6] Using fresh, high-purity boronic acid is critical. For notoriously unstable boronic acids (e.g., some heteroaryl types), consider converting them to more stable pinacol esters or MIDA boronates.[2][4][6][7]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade or oxidize over time, leading to reduced activity.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst and promote side reactions like the homocoupling of boronic acids.[2][4][8] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.

    • Solvent and Base Purity: Use anhydrous, degassed solvents of high purity.[2] The choice of base and its purity are also critical, as the base plays multiple roles in the catalytic cycle.[9][10]

Q2: I am observing a significant amount of a dehalogenated quinoline byproduct. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the halogen on the quinoline is replaced by a hydrogen atom, lowering the yield of the desired product.[3][4] This occurs via a palladium-hydride (Pd-H) species.[3] The propensity for dehalogenation often follows the trend I > Br > Cl.[3][11]

Here are strategies to mitigate it:

  • Choice of Ligand: Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over the dehalogenation pathway.[3]

  • Base Optimization: The base can sometimes be a source of hydride species.[4] Avoid strong alkoxide bases if dehalogenation is a problem. Try weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄.[3]

  • Solvent Choice: Avoid solvents that can act as hydride sources, such as alcohols.[3][4] Anhydrous solvents like dioxane, toluene, or DMF are generally preferred.[4][12]

  • Water Content: While some water is often necessary, especially with boronic acids, excessive water can be a proton source that contributes to the formation of Pd-H species.[3] If using aqueous base, try minimizing the amount of water or switching to anhydrous conditions.

Q3: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation. What strategies can I employ?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major pathway for boronic acid decomposition and a frequent cause of low yields.[5][6] Heteroaryl boronic acids are particularly prone to this side reaction.[4]

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative.

    • Pinacol Esters: These are more stable than the corresponding boronic acids and can prevent premature decomposition.[4][6]

    • MIDA Boronates: These are highly stable, often crystalline solids that are compatible with chromatography. They slowly release the boronic acid under basic aqueous conditions, keeping its concentration low and minimizing side reactions.[7]

    • Aryltrifluoroborates (K[ArBF₃]): These salts are also more robust and less prone to protodeboronation than boronic acids.[7]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, running the reaction under anhydrous conditions can be beneficial.[2]

  • Choice of Base: The base-catalyzed pathway is highly relevant to Suzuki coupling conditions.[6] Experimenting with milder bases (e.g., KF, K₃PO₄) may reduce the rate of protodeboronation.[2]

  • Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of decomposition.[2]

Q4: Which catalyst, ligand, and base combinations are most effective for challenging haloquinolines, such as chloroquinolines?

A4: Chloroquinolines are less reactive than their bromo or iodo counterparts, requiring more active catalyst systems to achieve good yields.[3][13] The key is to use catalysts and ligands that facilitate the challenging oxidative addition step.

  • Catalyst/Ligand Systems:

    • Bulky, Electron-Rich Ligands: Systems using bulky, electron-donating phosphine ligands are highly effective for activating aryl chlorides.[4][13] Examples include Buchwald-type ligands like SPhos and XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors that can form highly active palladium catalysts. PEPPSI-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective and often air- and moisture-stable.[4][14]

  • Choice of Base: Stronger bases are often needed for less reactive aryl chlorides.[13]

    • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is very effective in many challenging Suzuki couplings.

    • Cesium Carbonate (Cs₂CO₃): Another highly effective base, often used in difficult couplings.[15]

    • Potassium tert-butoxide (KOtBu): A very strong base that can be effective but may increase the risk of side reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions, based on general principles and reported findings.

Table 1: Effect of Base and Solvent on Yield

EntryHaloquinolineBase (equiv.)Solvent (v/v)Temperature (°C)Yield (%)
13-BromoquinolineK₂CO₃ (2.0)Dioxane/H₂O (4:1)10065
23-BromoquinolineK₃PO₄ (2.0)Dioxane/H₂O (4:1)10085
33-BromoquinolineCs₂CO₃ (2.0)Dioxane10090
44-ChloroquinolineK₃PO₄ (2.0)Toluene11072
54-ChloroquinolineK₃PO₄ (2.0)MeOH/H₂O (3:2)8091[12]

Yields are illustrative and can vary significantly based on the specific substrates and other reaction conditions.

Table 2: Catalyst/Ligand System Performance with Chloroquinolines

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O100< 30[1]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene11088
3Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄Dioxane10092
4PEPPSI-IPr (2)-Cs₂CO₃Dioxane10095

Yields are illustrative, demonstrating general trends in catalyst performance for challenging substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromoquinoline
  • Setup: To an oven-dried Schlenk flask, add the bromoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., Dioxane/H₂O 4:1).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: High-Turnover Protocol for a Chloroquinoline
  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%) to an oven-dried Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox and add the chloroquinoline (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours).[3]

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Oxidative Addition Product Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) Transmetalation Product OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination product Ar-Ar' (Coupled Product) Transmetal->product sub1 Ar-X (Haloquinoline) sub1->OxAdd sub2 Ar'-B(OR)₂ (Boronic Ester) sub2->Transmetal base Base base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality - Haloquinoline Purity - Boronic Acid Stability - Catalyst/Ligand Activity start->check_reagents check_conditions 2. Verify Reaction Setup - Inert Atmosphere? - Solvents Degassed? - Correct Stoichiometry? start->check_conditions analyze_sides 3. Analyze Side Products (TLC, LC-MS, NMR) start->analyze_sides optimize 4. Optimize Conditions check_reagents->optimize check_conditions->optimize dehalogenation Dehalogenation? (Ar-H) analyze_sides->dehalogenation protodeboronation Protodeboronation? (Ar'-H) analyze_sides->protodeboronation homocoupling Homocoupling? (Ar'-Ar') analyze_sides->homocoupling solve_dehalo Change Ligand/Base Use Anhydrous Solvent dehalogenation->solve_dehalo solve_proto Use Pinacol/MIDA Ester Change Base, Lower Temp protodeboronation->solve_proto solve_homo Improve Degassing Check Pd Source homocoupling->solve_homo optimize_details Screen: - Catalyst/Ligand - Base - Solvent - Temperature optimize->optimize_details solve_dehalo->optimize solve_proto->optimize solve_homo->optimize success Improved Yield optimize_details->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Key Reaction Pathways and Competing Side Reactions

Reaction_Pathways reactants Ar-X + Ar'-B(OR)₂ ox_add Ar-Pd-X reactants->ox_add Pd(0) Oxidative Addition proto_product Protodeboronation Ar'-H reactants->proto_product H₂O / Base homo_product Homocoupling Ar'-Ar' reactants->homo_product O₂ / Pd(II) main_product Desired Product Ar-Ar' ox_add->main_product Transmetalation & Reductive Elimination dehalo_source Pd-H Species ox_add->dehalo_source From Base/Solvent/H₂O dehalo_product Dehalogenation Ar-H dehalo_source->dehalo_product Reductive Elimination

Caption: Relationship between the desired reaction and common side reactions.

References

Technical Support Center: Optimizing Suzuki Reactions with Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base selection in the Suzuki-Miyaura cross-coupling reactions of bromoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?

A1: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[1] Its main functions are to activate the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the palladium center.[2] The base also facilitates the regeneration of the active Pd(0) catalyst.

Q2: How does the choice of base affect the Suzuki coupling of bromoquinolines?

A2: The choice of base can significantly impact the reaction yield, rate, and selectivity.[2] Bromoquinolines, as heteroaryl halides, can be sensitive to reaction conditions. A base that is too strong may lead to side reactions or decomposition of the starting material or product, while a base that is too weak may result in a slow or incomplete reaction. The solubility of the base and its counter-ion are also important factors to consider.[2]

Q3: What are the most common side reactions related to base selection in Suzuki couplings with bromoquinolines?

A3: The most common side reactions include:

  • Protodeboronation: This is the undesired protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is often exacerbated by strong bases and the presence of water.

  • Homocoupling: Dimerization of the boronic acid or the bromoquinoline can occur, especially in the presence of oxygen.

  • Dehalogenation: The bromoquinoline can be reduced to quinoline.

Q4: When should I use an inorganic versus an organic base?

A4: Inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly used in Suzuki-Miyaura couplings.[1] They are generally effective and cost-efficient. Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), may be used in specific cases, for instance, when trying to avoid aqueous conditions or with particularly sensitive substrates.[3]

Troubleshooting Guides

Issue 1: Low or no yield of the desired product.

  • Q: My Suzuki reaction with a bromoquinoline is giving a low yield. What are the likely causes related to the base?

    • A: Low yields can stem from several base-related issues. Firstly, the base may be too weak to efficiently promote the formation of the reactive boronate species, leading to a stalled reaction. Conversely, if the base is too strong, it could be degrading your bromoquinoline or the coupled product. Also, ensure your base is finely powdered and anhydrous if the reaction is sensitive to water.

Issue 2: Presence of significant side products.

  • Q: I am observing a significant amount of quinoline (dehalogenated starting material) in my reaction mixture. How can I mitigate this?

    • A: Dehalogenation can be promoted by certain bases and reaction conditions. Consider using a milder base (e.g., switching from K₃PO₄ to K₂CO₃). Also, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere, as oxidative addition of the bromoquinoline to a Pd(0) species followed by a competing reduction pathway can lead to dehalogenation.

  • Q: My main impurity is the homocoupled product of my boronic acid. What is the cause and how can I fix it?

    • A: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle. Ensure your solvents are properly degassed and that the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon). While the base itself is not the primary cause, ensuring optimal conditions for the desired cross-coupling will make the side reaction less competitive.

Issue 3: Incomplete consumption of starting materials.

  • Q: My reaction has stalled, and I see both unreacted bromoquinoline and boronic acid. What should I try?

    • A: A stalled reaction can be due to an insufficiently active catalytic system. The base may not be strong enough to facilitate transmetalation. Consider screening a stronger base (e.g., moving from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Additionally, ensure the base is soluble enough in the reaction medium to be effective. In some cases, the addition of water as a co-solvent can improve the solubility and efficacy of inorganic bases.

Data Presentation

Table 1: Comparative Performance of Different Bases in Suzuki Reactions of Bromoquinolines and Related Heteroaryl Bromides
Aryl HalideBoronic AcidBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
3-Bromoquinoline4-Methoxyphenylboronic acidK₂CO₃Pd(OAc)₂ / PPh₃Toluene/Ethanol/Water90-100Not specified[4]
3-BromoquinolinePhenylboronic acidNa₂CO₃Pd(dppf)Cl₂1,4-Dioxane/Water80-90Not specified[5]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterDBUVarious Pd precatalysts and ligandsTHF/WaterNot specifiedOptimization study[3]
4-BromonitrobenzenePhenylboronic acidNa₂CO₃Pd-poly(AA) hybridEthanol/WaterNot specified>95[6]
Aryl BromidePhenylboronic acidNa₂CO₃Pd/NiFe₂O₄DMF/WaterNot specified98[7]
Aryl BromidePhenylboronic acidK₂CO₃Pd/NiFe₂O₄DMF/WaterNot specified95[7]
Aryl BromidePhenylboronic acidCs₂CO₃Pd/NiFe₂O₄DMF/WaterNot specified92[7]
Heteroaryl BromidesHeteroarylboronic acidsK₂CO₃[PdCl(C₃H₅)]₂ / tetraphosphineDioxane100Good yields[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline with an Arylboronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.[4][5]

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture via syringe.[5]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (Bromoquinoline) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_base_strength Is the base strength appropriate? start->check_base_strength too_weak Base too weak check_base_strength->too_weak Yes too_strong Base too strong check_base_strength->too_strong No increase_strength Increase base strength (e.g., Na₂CO₃ → K₃PO₄) too_weak->increase_strength decrease_strength Decrease base strength (e.g., K₃PO₄ → K₂CO₃) too_strong->decrease_strength check_side_reactions Are there side reactions? increase_strength->check_side_reactions decrease_strength->check_side_reactions protodeboronation Protodeboronation observed check_side_reactions->protodeboronation Yes check_solubility Is the base soluble? check_side_reactions->check_solubility No use_milder_base Use milder base or anhydrous conditions protodeboronation->use_milder_base optimized Optimized Conditions use_milder_base->optimized insoluble Base is insoluble check_solubility->insoluble No check_solubility->optimized Yes change_solvent Change solvent system or add water insoluble->change_solvent change_solvent->optimized

Caption: Troubleshooting workflow for base selection in Suzuki reactions.

Reaction_Parameters cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Base Base (Strength, Solubility) Yield Yield Base->Yield influences Selectivity Selectivity (vs. Side Reactions) Base->Selectivity affects Rate Reaction Rate Base->Rate determines Catalyst Catalyst (Pd Source, Ligand) Catalyst->Yield influences Catalyst->Rate determines Solvent Solvent (Polarity, Anhydrous/Aqueous) Solvent->Base impacts solubility Solvent->Rate affects Temperature Temperature Temperature->Selectivity can decrease Temperature->Rate increases

Caption: Interplay of key parameters in Suzuki coupling reactions.

References

Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the undesired side reaction of protodeboronation in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation, or protodeborylation, is an undesired side reaction in which the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the nucleophilic coupling partner, leading to a reduced yield of the desired cross-coupled product.[2][4] It also forms a deboronated byproduct, which can complicate the purification process.[2][5]

Q2: What are the primary factors that cause protodeboronation?

A2: The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on several factors:[1][3]

  • Base: The choice and concentration of the base are critical. Strong bases, especially in aqueous media, can accelerate protodeboronation.[6][7][8]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[4][6]

  • Solvent & Water: The presence of a proton source, like water or alcohol solvents, is necessary for the reaction to occur.[4][9] While a small amount of water is often required for the Suzuki coupling, excessive amounts can be detrimental.[4][6]

  • Catalyst & Ligand: An inefficient catalytic system can lead to longer reaction times, increasing the likelihood of protodeboronation.[6] Additionally, bulky phosphine ligands, while often used to promote challenging couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[10][11][12]

  • Substrate Structure: The organic substituent on the boronic acid plays a significant role. Electron-rich heterocyclic, vinyl, and some electron-deficient arylboronic acids are particularly prone to this side reaction.[7][13] For example, 2-pyridineboronic acid is notoriously unstable.[1][2]

Q3: How can I minimize protodeboronation during my experiment?

A3: The primary goal is to ensure the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.[5] Key strategies include:

  • Optimizing Reaction Conditions: Use milder bases (e.g., K₃PO₄, K₂CO₃), lower the reaction temperature, and use anhydrous solvents or minimize water content.[4][6][14]

  • Using a Highly Active Catalyst: Employing efficient palladium catalysts and ligands can accelerate the desired coupling, outcompeting the side reaction.[4][15]

  • Using Stabilized Boron Reagents: Convert the unstable boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[1][14][16]

Q4: What is a "slow-release" strategy and how does it help?

A4: The "slow-release" strategy involves using highly stable boronic acid surrogates, like MIDA boronates or organotrifluoroborates.[1][8] These compounds slowly hydrolyze in situ to release a low concentration of the free boronic acid.[1][17] This ensures that the concentration of the unstable boronic acid is kept low at all times, which minimizes its decomposition via protodeboronation while allowing the productive cross-coupling reaction to proceed efficiently.[1][17]

Q5: My boronic acid is particularly unstable (e.g., a heteroaryl boronic acid). What are the most effective strategies?

A5: For notoriously unstable substrates like 2-pyridine or 3-thienylboronic acid, the most effective approach is often to avoid using the free boronic acid directly.[2][4]

  • Convert to a MIDA boronate ester: MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be used in a slow-release fashion.[14][15]

  • Use a Pinacol Ester: Boronic pinacol esters are generally more stable than the corresponding acids and can suppress protodeboronation.[6][16]

  • Employ a Highly Active Catalyst System: A very active catalyst can promote coupling at lower temperatures, where the rate of protodeboronation is significantly reduced.[15]

Troubleshooting Guide

This section addresses specific issues encountered during experiments.

Issue ObservedProbable Cause(s)Recommended Actions & Solutions
Low yield of desired product; significant amount of deboronated starting material detected. The rate of protodeboronation is faster than the rate of cross-coupling.[14]1. Modify Reaction Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][7] 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60–80 °C).[6] 3. Change Solvent System: Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF) to minimize the proton source.[4][6] 4. Use a Stabilized Boron Reagent: Switch from the free boronic acid to a more stable pinacol or MIDA boronate ester.[14]
Reaction is sluggish and requires high temperatures, leading to protodeboronation. The catalytic system is inefficient for the specific substrates. This could be due to slow oxidative addition or slow transmetalation.[6][9]1. Optimize Catalyst/Ligand: Use a more active pre-catalyst (e.g., a Buchwald-type G3 precatalyst) and/or a more electron-rich, bulky ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle.[6][7] 2. Increase Catalyst Loading: A modest increase in catalyst loading can sometimes accelerate the productive reaction rate sufficiently.[6]
Protodeboronation is still significant even when using a pinacol ester. 1. The pinacol ester may be hydrolyzing to the less stable boronic acid under the reaction conditions.[6] 2. The reaction time is too long, allowing for gradual decomposition.[6]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Consider adding 4Å molecular sieves.[6] 2. Use a MIDA Boronate: Switch to an exceptionally stable MIDA boronate ester for a very slow, controlled release of the boronic acid.[14][15] 3. Monitor Reaction Closely: Track reaction progress via TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material is consumed.[6]
Inconsistent yields and varying levels of protodeboronation between batches. Variability in the quality or purity of reagents and inconsistent reaction setup.1. Check Reagent Quality: Ensure the boronic acid/ester is pure and has been stored correctly under cool, dry, and inert conditions.[4] 2. Maintain Inert Atmosphere: Thoroughly degas all solvents and consistently maintain an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[5] 3. Prepare Fresh Solutions: Use freshly prepared solutions of bases and high-purity anhydrous solvents to ensure reproducibility.[5]

Data Presentation: Effect of Reaction Parameters

The following tables summarize representative data on how modifying key reaction parameters can suppress protodeboronation and improve the yield of the desired product.

Table 1: Effect of Base Selection (Reaction: Aryl Bromide + Heteroaryl Boronic Acid, Dioxane/H₂O, 100 °C)

Base (2.5 eq)Desired Product Yield (%)Protodeboronation Byproduct (%)
NaOH35%60%
K₂CO₃75%20%
K₃PO₄92%<5%
Cs₂CO₃94%<4%
Data is illustrative, based on trends reported in literature.[6][7]

Table 2: Effect of Temperature (Reaction: Aryl Bromide + Heteroaryl Boronic Acid, K₃PO₄, Dioxane/H₂O)

TemperatureDesired Product Yield (%)Protodeboronation Byproduct (%)
110 °C65%30%
80 °C94%<4%
60 °C85% (slower reaction)<2%
Data is illustrative, based on trends reported in literature.[4][6]

Table 3: Effect of Boron Reagent Type (Reaction: Aryl Halide + 2-Pyridineboron Reagent, K₃PO₄, 80 °C)

Boron ReagentDesired Product Yield (%)Protodeboronation Byproduct (%)
Boronic Acid45%50%
Pinacol Ester88%10%
MIDA Boronate Ester95%<2%
Data is illustrative, based on trends reported in literature.[15]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol uses a mild base, moderate temperature, and an efficient catalyst system suitable for substrates prone to protodeboronation.

  • Materials:

    • Aryl halide (1.0 eq)

    • Boronic acid pinacol ester (1.3 eq)

    • Potassium phosphate (K₃PO₄), finely powdered (2.5 eq)

    • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • Preparation: Bake all glassware (>120 °C) and cool under a stream of inert gas (Argon or Nitrogen).

    • Reagent Addition: In a Schlenk flask or sealed vial under an inert atmosphere, add the aryl halide, the boronic acid pinacol ester, the powdered K₃PO₄, and the palladium precatalyst.[6][7]

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the limiting reagent.[7]

    • Reaction: Place the vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C) and stir vigorously.[6]

    • Monitoring: Monitor the reaction's progress by taking aliquots under an inert atmosphere and analyzing via TLC, LC-MS, or GC-MS.[6]

    • Work-up: Once the limiting starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]

    • Purification: Purify the crude product by flash column chromatography.[7]

Protocol 2: Preparation of a Stabilized N-Methyliminodiacetic Acid (MIDA) Boronate Ester

This protocol describes the conversion of a volatile or unstable boronic acid to its corresponding air-stable MIDA boronate ester.[4]

  • Materials:

    • Boronic Acid (1.0 eq)

    • N-methyliminodiacetic acid (1.05 eq)

    • Toluene

    • Dean-Stark apparatus

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid and N-methyliminodiacetic acid.[4]

    • Solvent Addition: Add sufficient toluene to create a stirrable slurry.

    • Azeotropic Removal of Water: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water formed during the condensation reaction in the Dean-Stark trap.[4]

    • Completion: Continue refluxing until no more water is collected (typically 2-4 hours).

    • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate ester often crystallizes or precipitates from the solution. If necessary, concentrate the toluene under reduced pressure. The resulting solid can typically be used in the subsequent Suzuki-Miyaura coupling without further purification.[4]

Visualizations

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_proto Protodeboronation Pathway Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOB Ar-Pd(II)-O-B(OH)2R' ArPdX->ArPdOB Base (OH-) ArPdR Ar-Pd(II)-R' ArPdOB->ArPdR Transmetalation BoronicAcid R'-B(OH)2 ArPdOB->BoronicAcid ArPdR->Pd0 Product Ar-R' (Desired Product) ArPdR->Product Reductive Elimination Product->Pd0 Byproduct R'-H (Byproduct) BoronicAcid->Byproduct C-B Bond Cleavage ProtonSource H+ Source (H2O, Base, Temp) ProtonSource->BoronicAcid

Caption: Competing pathways of the desired Suzuki coupling and undesired protodeboronation.

Troubleshooting_Workflow start Low Yield & High Protodeboronation Observed q_base Is the base strong? (e.g., NaOH, KOH) start->q_base a_base Switch to Milder Base (e.g., K3PO4, K2CO3) q_base->a_base Yes q_temp Is temperature high? (>100 °C) q_base->q_temp No a_base->q_temp a_temp Lower Reaction Temperature (e.g., 60-80 °C) q_temp->a_temp Yes q_water Are you using aqueous/protic solvents? q_temp->q_water No a_temp->q_water a_water Use Anhydrous Solvents (Toluene, Dioxane) q_water->a_water Yes q_boron Are you using the free boronic acid? q_water->q_boron No a_water->q_boron a_boron Switch to Stabilized Ester (Pinacol or MIDA) q_boron->a_boron Yes end_node Re-run Experiment & Monitor Progress q_boron->end_node No a_boron->end_node

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

Factors_Protodeboronation main Protodeboronation f1 Strong Base (High pH) f1->main f2 High Temperature f2->main f3 Proton Source (e.g., Water) f3->main f4 Inefficient Catalyst f4->main f5 Unstable Substrate (e.g., Heteroaryl-B(OH)2) f5->main f6 Prolonged Reaction Time f6->main

References

Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Quinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed reactions involving quinoline substrates.

I. Troubleshooting Guides & FAQs

This section is organized by reaction type to help you quickly identify and resolve issues specific to your experimental setup.

General Issues Applicable to All Palladium-Catalyzed Quinoline Reactions

FAQ 1: My reaction is sluggish or stalls completely. What are the general causes of palladium catalyst deactivation?

Several factors can lead to the deactivation of your palladium catalyst. The primary mechanisms include:

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, blocking active sites and forming inactive complexes.[1] Other common poisons include impurities like sulfur, halides, and cyanides.

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, an inactive form of palladium. This is often observed as a black precipitate in the reaction mixture. Oxidation of the active Pd(0) to inactive Pd(II) species can also occur, especially if the reaction is not performed under an inert atmosphere.

  • Thermal Degradation (Sintering): At elevated temperatures, palladium nanoparticles on a support can agglomerate into larger particles, which reduces the active surface area of the catalyst.

  • Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking access to the active sites. This is more common with heterogeneous catalysts.

FAQ 2: I see a black precipitate in my reaction flask. What is it and what should I do?

The black precipitate is likely palladium black, which is aggregated, inactive elemental palladium. Its formation indicates catalyst decomposition. To address this, you can:

  • Optimize Ligand Choice and Ratio: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the palladium center and prevent aggregation. Ensure an appropriate ligand-to-palladium ratio, as an insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ensure Reagent and Solvent Purity: Impurities can promote catalyst decomposition. Use high-purity, degassed solvents and purified reagents.

Suzuki-Miyaura Coupling

FAQ 3: My Suzuki-Miyaura coupling of a haloquinoline is giving low yields. How can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings with quinoline substrates are often due to catalyst inhibition by the quinoline nitrogen. Here are some troubleshooting steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are often effective at preventing the quinoline nitrogen from coordinating to the palladium center.

  • Base Selection: The base plays a crucial role in the catalytic cycle. The choice of base can significantly impact the reaction's success. It's advisable to screen a range of both inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the reaction. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Ensure your solvents are properly degassed to prevent catalyst oxidation.

  • Purity of Boronic Acid: Impurities in the boronic acid or its ester can negatively affect the reaction. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction.

Data Presentation: Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Halides

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Biaryl PhosphinesSPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
Biaryl PhosphinesXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT299
Ferrocenyl Phosphinesdppf4-BromotoluenePhenylboronic acid2.0 (Pd)K₂CO₃Toluene1001295
DialkylphosphinesPCy₃4-ChlorobenzonitrilePhenylboronic acid1.5 (Pd)K₃PO₄t-BuOH801692
Heck Reaction

FAQ 4: I am observing low conversion in the Heck coupling of a haloquinoline with an alkene. What are the likely causes?

Low conversion in a Heck reaction involving a quinoline substrate can be due to several factors:

  • Catalyst Deactivation: As with other palladium-catalyzed reactions, the quinoline nitrogen can poison the catalyst.

  • Suboptimal Base: The choice and amount of base are critical. Common bases include triethylamine, potassium carbonate, and sodium acetate.

  • Ligand Issues: While some Heck reactions can be performed without a phosphine ligand, their addition often improves catalyst stability and reactivity.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to faster catalyst decomposition.

Data Presentation: Effect of Reaction Conditions on Heck Reaction Yield

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneAcrylamide10PPh₃ (20)Et₃NACN1001274
IodobenzeneAcrylamide10NoneEt₃NACN1001241
4-BromotolueneStyrene2NoneK₂CO₃DMF1001285
2-BromonaphthaleneEthyl crotonate0.8NoneNaOAcEthanol140 (mw)0.595
C-H Activation/Functionalization

FAQ 5: My palladium-catalyzed C-H arylation of a quinoline is giving a mixture of isomers and low yield. How can I improve regioselectivity and conversion?

Achieving high regioselectivity and yield in C-H functionalization of quinolines can be challenging. Here are some strategies:

  • Use of Directing Groups: Installing a directing group on the quinoline ring is a common strategy to control regioselectivity. An N-oxide directing group, for instance, can direct functionalization to the C2 and C8 positions.[1]

  • Ligand and Catalyst Screening: The ligand plays a key role in controlling regioselectivity. For C8 selectivity, sometimes switching to a different metal catalyst, like rhodium, might be beneficial.[1] A thorough screening of palladium precursors, ligands, and additives is often necessary.

  • Solvent and Temperature Optimization: The reaction outcome can be highly sensitive to the solvent and temperature. Experiment with a range of solvents and gradually increase the temperature while monitoring for product formation and decomposition.[1]

  • Purity of Reagents: Ensure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[1]

Hydrogenation

FAQ 6: The hydrogenation of my substituted quinoline is incomplete, or I am observing side reactions. What should I consider?

Incomplete hydrogenation or the occurrence of side reactions can be due to:

  • Catalyst Poisoning: The quinoline ring itself can act as a catalyst poison. Some substituents on the quinoline ring can also inhibit the catalyst.

  • Catalyst Deactivation: Sintering of the palladium nanoparticles on the support can occur at higher temperatures and pressures, leading to a loss of active surface area.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and hydrogen pressure are all critical parameters that need to be optimized for a specific substrate.

Data Presentation: Influence of Temperature and Pressure on Quinoline Hydrogenation

CatalystSubstrateTemperature (°C)H₂ Pressure (atm)SolventConversion (%)Selectivity to Tetrahydroquinoline (%)
1 wt% Pd/MgOQuinoline15020THF~75>99
1 wt% Pd/MgOQuinoline15040THF>95>99
Pd/CNQuinoline5020->9586.6-97.8
Polymer supported PdQuinoline8010Water>99>99
Carbonylation

FAQ 7: My palladium-catalyzed carbonylation of a haloquinoline is not proceeding. What are the common issues?

Carbonylation reactions can be sensitive to a number of factors:

  • CO Inhibition: High concentrations of carbon monoxide can sometimes inhibit the oxidative addition step of the catalytic cycle. Using a CO surrogate that releases CO slowly can sometimes mitigate this issue.

  • Catalyst Deactivation: The formation of palladium black is a common issue, especially at higher temperatures.

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

  • Purity of CO: Ensure the carbon monoxide source is of high purity, as impurities can poison the catalyst.

II. Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromoquinoline

Materials:

  • Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the bromoquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Detailed Methodology for the Regeneration of Palladium on Carbon (Pd/C)

This protocol is a general guideline for the regeneration of deactivated Pd/C catalysts that have been used in quinoline hydrogenation reactions. The primary goal is to remove adsorbed organic species and poisons from the catalyst surface.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • Dilute aqueous base solution (e.g., 5-10 wt% NaOH or KOH)

  • Dilute aqueous acid solution (e.g., 5-10% nitric acid) - Use with caution, especially with organic residues.

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

Procedure:

  • Initial Washing:

    • Carefully transfer the deactivated Pd/C catalyst to a centrifuge tube. Caution: Deactivated Pd/C can be pyrophoric, especially when dry. Keep the catalyst moist with solvent from the reaction workup.

    • Add deionized water to the tube, cap it, and vortex or sonicate for 10-15 minutes to dislodge adsorbed materials.

    • Centrifuge the mixture and carefully decant the supernatant. Repeat this washing step 2-3 times.

    • Perform a similar washing procedure with methanol (2-3 times) to remove organic residues.

  • Base Wash (to remove acidic poisons and some organic fouling):

    • Suspend the catalyst in the dilute aqueous base solution.

    • Heat the suspension with stirring (e.g., 60-80 °C) for 1-2 hours. Perform this in a well-ventilated fume hood.

    • Cool the mixture, centrifuge, and decant the basic solution.

    • Wash the catalyst with deionized water until the pH of the washings is neutral.

  • Acid Wash (optional, for removing metal-based poisons - use with extreme caution):

    • Warning: This step can be hazardous and should only be performed if the nature of the catalyst poison is known to be an acid-soluble metal. Nitric acid is a strong oxidant and can react vigorously with residual organic material.

    • Suspend the catalyst in the dilute nitric acid solution at room temperature with stirring for 30-60 minutes in a fume hood.

    • Centrifuge, decant the acidic solution, and wash thoroughly with deionized water until the pH is neutral.

  • Final Rinsing and Drying:

    • Wash the catalyst a final time with methanol.

    • Dry the regenerated catalyst under vacuum at a low temperature (e.g., 40-50 °C). Do not dry at high temperatures in air, as this can be a fire hazard.

  • Activity Test:

    • Before using the regenerated catalyst on a large scale, it is crucial to test its activity on a small-scale reaction to ensure its effectiveness has been restored.

III. Mandatory Visualizations

Diagram 1: General Deactivation Pathways for Palladium Catalysts

G Active_Catalyst Active Pd(0) Species Poisoning Catalyst Poisoning (e.g., Quinoline Nitrogen Coordination) Active_Catalyst->Poisoning Aggregation Aggregation/ Precipitation Active_Catalyst->Aggregation Oxidation Oxidation Active_Catalyst->Oxidation Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering High Temp. Fouling Fouling (Product/Polymer Deposition) Active_Catalyst->Fouling Inactive_Poisoned Inactive Poisoned Complex Poisoning->Inactive_Poisoned Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Sintered_Catalyst Sintered Catalyst (Reduced Surface Area) Sintering->Sintered_Catalyst Fouled_Catalyst Fouled Catalyst (Blocked Sites) Fouling->Fouled_Catalyst

Caption: Key deactivation pathways for palladium catalysts in organic synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Quinoline Reactions

G start Low or No Yield Observed check_catalyst Is there a black precipitate (Palladium Black)? start->check_catalyst check_reagents Are all reagents and solvents of high purity and degassed? check_catalyst->check_reagents No sol_catalyst Optimize ligand/catalyst ratio. Lower reaction temperature. Use bulky/electron-rich ligands. check_catalyst->sol_catalyst Yes check_conditions Have reaction conditions (ligand, base, solvent, temp.) been optimized? check_reagents->check_conditions Yes sol_reagents Purify starting materials. Use anhydrous, degassed solvents. check_reagents->sol_reagents No sol_conditions Screen different ligands, bases, and solvents. Perform temperature optimization study. check_conditions->sol_conditions No end Improved Yield check_conditions->end Yes sol_catalyst->check_reagents sol_reagents->check_conditions sol_conditions->end

Caption: A decision tree for troubleshooting low yields in palladium-catalyzed quinoline reactions.

References

Technical Support Center: Quinoline Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis and functionalization. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of quinoline chemistry.

I. Troubleshooting Guides & FAQs for Quinoline Synthesis

This section addresses common issues and side product formations encountered during the principal quinoline synthesis reactions.

Skraup Synthesis

The Skraup synthesis is a classic yet notoriously exothermic method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[1]

Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a common challenge.[1][2] To control the reaction rate and prevent it from becoming dangerously violent, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is widely used to make the reaction less violent.[1][2] Boric acid can also be employed for a smoother reaction, though it may sometimes result in slightly lower yields.[1]

  • Control Reagent Addition: Add concentrated sulfuric acid slowly and in portions, ensuring efficient cooling and stirring to dissipate heat and prevent localized hotspots.[2]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a frequent side reaction due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[2] To minimize tarring:

  • Use a Moderator: As mentioned, ferrous sulfate can help control the reaction's vigor and reduce charring.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2]

  • Purification: The crude product is often a black, tarry substance.[2] Purification can be achieved through steam distillation followed by extraction to isolate the quinoline derivative from the tar.[2]

Doebner-von Miller Reaction

This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds.[3]

Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[4] To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and improve the yield.[2]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps control its concentration and minimize self-condensation.[4]

  • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help to control its concentration.[3]

Q4: My Doebner-von Miller reaction resulted in unexpected isomers or byproducts. What could be the cause?

A4: The formation of unexpected products can arise from several factors:

  • Substrate-Specific Byproducts: The structure of the aniline can influence byproduct formation. For instance, electron-rich anilines may lead to unexpected cyclization pathways.[4]

  • Reduced Intermediates: In some cases, intermediates in the reaction may be reduced, leading to side products.[4]

  • Thorough Characterization: To identify the unexpected product, it is crucial to perform a thorough characterization using techniques such as NMR spectroscopy and mass spectrometry.[4]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5]

Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: Regioselectivity is a known challenge when using unsymmetrical β-diketones. The outcome is influenced by both steric and electronic factors.

  • Steric Effects: Increasing the bulk of the substituents on the diketone can direct the cyclization.[5]

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline also plays a role. Using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may yield the 4-CF₃ regioisomer as the major product.[5]

Q6: The cyclization step in my Combes synthesis is not proceeding efficiently. What can I do?

A6: The acid-catalyzed ring closure is a critical step.[5]

  • Strong Acid Catalyst: This step typically requires a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[6][7] A mixture of PPA and an alcohol can form a polyphosphoric ester (PPE) catalyst, which can be a more effective dehydrating agent.[5]

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aniline, such as a nitro group, can inhibit the cyclization.[7]

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9]

Q7: I am observing aldol condensation of my ketone starting material as a side reaction in a base-catalyzed Friedländer synthesis. How can I avoid this?

A7: To prevent self-condensation of the ketone under basic conditions, you can use an imine analog of the o-aniline instead of the o-aniline itself.[8]

Q8: The traditional high-temperature conditions of the Friedländer synthesis are leading to low yields and decomposition. Are there milder alternatives?

A8: Yes, several modifications allow for milder reaction conditions:

  • Catalysts: The use of catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids can promote the reaction under less harsh conditions.[8][9] Gold catalysts have also been reported to enable the reaction to proceed under milder conditions.[8]

  • Solvent-Free Conditions: The reaction can be performed under solvent-free conditions, sometimes with microwave irradiation, to improve efficiency.[10]

II. Side Product Formation in Quinoline Functionalization

Electrophilic Substitution

Q9: I am getting a mixture of 5- and 8-substituted products during the nitration of quinoline. How can I improve the selectivity?

A9: Electrophilic substitution of quinoline typically occurs at the 5- and 8-positions of the benzene ring.[11][12] The ratio of these isomers is dependent on the reaction conditions.

  • Reaction Conditions: Nitration with fuming nitric acid in the presence of fuming sulfuric acid gives a mixture of 5-nitroquinoline and 8-nitroquinoline.[11] Controlling the temperature and reaction time may influence the product ratio, but obtaining a single isomer is often challenging. Chromatographic separation is usually necessary to isolate the desired product.

Nucleophilic Substitution

Q10: In a Chichibabin-type reaction with sodamide, I am getting a mixture of 2-aminoquinoline and 4-aminoquinoline. How can I control the product distribution?

A10: The position of amination can be influenced by temperature.

  • Temperature Control: Reaction with potassamide (KNH₂) in liquid ammonia at -70°C followed by oxidation yields 2-aminoquinoline.[13] If the temperature is allowed to rise to -45°C, the initial adduct can rearrange, and subsequent oxidation will produce 4-aminoquinoline.[13]

III. Data Presentation

Table 1: Common Side Products in Quinoline Synthesis
Synthesis MethodCommon Side Products/IssuesMitigation Strategies
Skraup Tar and polymeric materials[2]Use of moderators (e.g., FeSO₄), temperature control[2]
Vigorous/uncontrolled reaction[1]Slow addition of acid, efficient cooling and stirring[2]
Doebner-von Miller Tar and polymeric materials from α,β-unsaturated carbonyl self-condensation[4]Slow addition of reagents, biphasic medium, in situ generation of carbonyl[2][4]
Reduced intermediates[4]Optimize oxidizing agent and reaction conditions
Combes Regioisomers with unsymmetrical β-diketones[5]Judicious choice of substituents on aniline and diketone[5]
Inefficient cyclization[7]Use of strong acid catalysts (H₂SO₄, PPA)[6][7]
Friedländer Aldol self-condensation of ketone[8]Use of imine analog of o-aniline[8]
Regioisomers with unsymmetrical ketones[8]Use of specific catalysts or directing groups[8]

IV. Experimental Protocols

General Protocol for Friedländer Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone (1 equivalent) and the ketone with an α-methylene group (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, toluene, or solvent-free).[2]

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[2][8]

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.[2]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

General Protocol for Doebner-von Miller Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a fume hood, dissolve the aniline (1 equivalent) in an acidic medium (e.g., aqueous HCl).[4]

  • In Situ Carbonyl Formation (if applicable): Cool the flask in an ice bath. Slowly add the aldehyde (e.g., acetaldehyde) that will form the α,β-unsaturated carbonyl compound via aldol condensation.[4]

  • Cyclization: Add a Lewis acid catalyst (e.g., zinc chloride) if required.[4] Heat the reaction mixture to reflux for the specified time, monitoring by TLC.[4]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonia).

  • Isolation and Purification: The quinoline product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.

V. Visualizations

troubleshooting_workflow cluster_synthesis Quinoline Synthesis Issue cluster_skraup Skraup cluster_dvm Doebner-von Miller cluster_friedlander Friedländer start Low Yield or Side Product Formation reaction_type Identify Synthesis Method (Skraup, Doebner-von Miller, etc.) start->reaction_type skraup_issue Issue: Vigorous Reaction / Tar reaction_type->skraup_issue Skraup dvm_issue Issue: Polymerization / Low Yield reaction_type->dvm_issue Doebner-von Miller friedlander_issue Issue: Aldol Condensation reaction_type->friedlander_issue Friedländer skraup_solution Solution: - Add Moderator (FeSO4) - Control Temp & Acid Addition skraup_issue->skraup_solution end_point Purify and Characterize Product skraup_solution->end_point dvm_solution Solution: - Slow Reagent Addition - Biphasic System dvm_issue->dvm_solution dvm_solution->end_point friedlander_solution Solution: - Use Imine Analog - Milder Catalyst friedlander_issue->friedlander_solution friedlander_solution->end_point

Caption: Troubleshooting workflow for common quinoline synthesis issues.

friedlander_side_reaction cluster_pathways Reaction Pathways reactants 2-Aminoaryl Ketone + Ketone (R-CH2-CO-R') desired_path Desired Pathway: Friedländer Condensation reactants->desired_path Base/Acid Catalyst side_path Side Pathway: Aldol Self-Condensation of Ketone reactants->side_path Strong Base product Substituted Quinoline desired_path->product side_product Aldol Adduct / Polymer side_path->side_product

Caption: Competing pathways in the base-catalyzed Friedländer synthesis.

References

Technical Support Center: Improving the Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of quinoline intermediates in organic solvents during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoline intermediates exhibit poor solubility in common organic solvents?

A1: The solubility of quinoline intermediates is governed by their molecular structure and the properties of the solvent. The quinoline core itself is a hydrophobic, bicyclic aromatic system.[1] Strong intermolecular forces within the compound's crystal lattice can make it difficult for solvent molecules to solvate individual molecules, limiting solubility.[1] Furthermore, the nature and position of substituents on the quinoline ring significantly influence properties like lipophilicity and crystal packing, which in turn affect solubility.[2]

Q2: What are the most common initial strategies to improve the solubility of a quinoline intermediate?

A2: Several effective methods can be employed to enhance solubility. These can be broadly categorized as physical and chemical modifications.[1] Common approaches include:

  • Co-solvency: Adding a miscible co-solvent in which the compound is more soluble can significantly increase the overall solubility.[3][4] This works by reducing the interfacial tension between the primary solvent and the hydrophobic solute.[3][5]

  • Temperature Adjustment: For many organic compounds, solubility increases with temperature, so performing experiments at a slightly elevated temperature can be a simple solution.[2][6]

  • Salt Formation: For quinoline intermediates with basic nitrogen atoms, reacting them with an acid to form a stable salt can dramatically improve solubility, particularly in more polar solvents.[1][7][8]

  • Solid Dispersion: Dispersing the quinoline compound within a hydrophilic polymer matrix at a molecular level enhances its wettability and dissolution rate.[1][9][10][11]

Q3: How do substituents on the quinoline ring affect solubility?

A3: Substituents can dramatically alter the physicochemical properties of the quinoline molecule. Electron-donating groups, for example, may enhance the activity of certain compounds, while electron-withdrawing groups can have the opposite effect.[12] Lipophilic (oily or fatty) groups can significantly decrease solubility in polar solvents.[1] Conversely, incorporating polar functional groups or groups capable of hydrogen bonding can improve solubility in polar organic solvents.

Q4: Which solvents are generally best for dissolving quinoline derivatives?

A4: Quinoline and its derivatives are typically soluble in most common organic solvents.[13][14] Solubility is often good in solvents like ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform.[15] However, the exact solubility depends heavily on the specific structure of the derivative. For example, 5-chloro-8-hydroxyquinoline shows high solubility in 1,4-dioxane and good solubility in various acetate and alcohol-based solvents.[16]

Troubleshooting Guides

Issue 1: My quinoline intermediate precipitates or "crashes out" of solution during the reaction or workup.

  • Possible Cause: The solvent system has changed, reducing its solvating power (e.g., addition of an anti-solvent like water or hexanes). The concentration of the intermediate may have exceeded its solubility limit due to solvent evaporation or cooling.

  • Troubleshooting Workflow:

    G cluster_0 start Precipitation Observed check_temp Was the solution cooled? start->check_temp check_solvent Was an anti-solvent added? check_temp->check_solvent No action_reheat Gently reheat the mixture. Is it still a single phase? check_temp->action_reheat Yes action_cosolvent Add a co-solvent with higher solvating power (e.g., THF, Dioxane). check_solvent->action_cosolvent Yes end_fail Consider alternative solvent system or reduce concentration. check_solvent->end_fail No action_reheat->check_solvent No end_ok Problem Solved action_reheat->end_ok Yes action_cosolvent->end_ok

    Troubleshooting workflow for compound precipitation.

Issue 2: I am struggling to form a stable salt of my quinoline intermediate.

  • Possible Cause 1: Inappropriate Acid Selection.

    • Solution: The pKa difference between the quinoline (as a base) and the selected acid should ideally be greater than 3 for stable salt formation.[1] Consider using a stronger acid if the reaction is not proceeding.

  • Possible Cause 2: Unsuitable Solvent.

    • Solution: The choice of solvent is critical. The solvent should dissolve the free base but not the resulting salt, which allows the salt to precipitate and be isolated.[1] Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone).

  • Possible Cause 3: Hygroscopicity or Instability.

    • Solution: The formed salt may be unstable or absorb water from the atmosphere.[1] Ensure you are working under anhydrous conditions and characterize the product promptly after isolation. Store the final product in a desiccator.

Issue 3: Using a co-solvent system is not improving solubility sufficiently.

  • Possible Cause 1: Incorrect Co-solvent Choice or Ratio.

    • Solution: Not all co-solvents are equally effective. The ideal co-solvent is one in which the drug has good solubility.[4] Systematically screen a panel of water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol, DMSO) at various concentrations to find the optimal system.[17][18]

  • Possible Cause 2: "Salting Out" Effect.

    • Solution: At high concentrations of salts or buffers, the solubility of your organic compound may decrease.[1] If possible, use the minimum effective buffer concentration or choose a buffer with a different counter-ion.[1]

Data Presentation: Solubility of Quinoline Intermediates

The solubility of quinoline intermediates can vary significantly based on their substitution and the chosen solvent. Below is a summary of experimental solubility data for 5-Chloro-8-hydroxyquinoline in various organic solvents at 298.15 K (25 °C).

SolventMole Fraction SolubilitySolvent Type
1,4-dioxane0.0751Ether
2-ethoxyethanol0.0333Glycol Ether
n-Propyl acetate0.0297Ester
2-methoxyethanol0.0291Glycol Ether
Ethyl acetate0.0269Ester
Methyl acetate0.0245Ester
Isopropyl acetate0.0232Ester
Acetone0.0200Ketone
n-Propyl alcohol0.0076Alcohol
Ethanol0.0058Alcohol
Isopropyl alcohol0.0045Alcohol
Methanol0.0042Alcohol
(Data sourced from[16])

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[19]

  • Preparation: Add an excess amount of the solid quinoline intermediate to a vial containing a known volume of the selected organic solvent. The amount should be sufficient to form a saturated solution with undissolved solid remaining.[15]

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.[1][15]

  • Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.[15]

  • Filtration: Carefully withdraw a portion of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[15]

  • Quantification: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the diluted sample and a series of calibration standards using a validated analytical method to determine the concentration. Calculate the original solubility by accounting for the dilution factor.[15]

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method is used to disperse a poorly soluble compound within a hydrophilic carrier to improve its dissolution properties.[9][20]

  • Selection of Carrier: Choose a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[1]

  • Dissolution: Dissolve both the quinoline intermediate and the polymer carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a DCM/ethanol mixture) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3 w/w).[1]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.[1][21]

  • Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove any residual solvent. Once completely dry, crush and pulverize the solid dispersion into a fine powder.[9]

  • Characterization: Characterize the prepared solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug and evaluate its dissolution properties.[1]

Logical Decision Workflow

The selection of an appropriate solubility enhancement technique depends on the physicochemical properties of the quinoline intermediate and the requirements of the subsequent experimental step.

G start Poorly Soluble Quinoline Intermediate is_ionizable Is the compound ionizable (basic)? start->is_ionizable is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No salt Attempt Salt Formation is_ionizable->salt Yes cosolvency Use a Co-solvent System is_thermolabile->cosolvency Yes temp Increase Temperature is_thermolabile->temp No salt->cosolvency Fails or is not suitable solid_disp Create a Solid Dispersion cosolvency->solid_disp Insufficient Improvement temp->solid_disp Insufficient Improvement

Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Bromination of Methoxy-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of methoxy-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bromination of methoxy-substituted quinolines?

A1: The main challenges include controlling regioselectivity, preventing over-bromination to di- or polybrominated products, and dealing with the activating nature of the methoxy group which can lead to a mixture of isomers.[1] The position of bromination is highly dependent on the location of the methoxy group on the quinoline ring and the reaction conditions employed.[1][2]

Q2: How does the position of the methoxy group influence the regioselectivity of bromination?

A2: The methoxy group is an activating, ortho-, para-directing group. Its position on either the benzene or pyridine ring of the quinoline nucleus dictates where the electrophilic attack by bromine is most likely to occur. For instance, an 8-methoxyquinoline predominantly yields the 5-bromo derivative.[3][4] In contrast, 5,7-disubstituted 8-methoxyquinolines can be brominated at the C-3 position.[5] The interplay between the directing effects of the nitrogen atom in the quinoline ring and the methoxy group determines the final regiochemical outcome.

Q3: Which brominating agents are recommended for methoxy-substituted quinolines?

A3: Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often considered a milder reagent and can offer better control and selectivity.[1] The choice of reagent can significantly impact the reaction outcome, including the degree of bromination and the product distribution. For example, bromination with NBS in concentrated sulfuric acid can favor substitution on the carbocyclic ring.[1][6]

Q4: How can I prevent the formation of polybrominated byproducts?

A4: To minimize over-bromination, you can carefully control the stoichiometry of the brominating agent, often using a slight excess or equimolar amount.[3] Running the reaction at lower temperatures and monitoring its progress closely using techniques like TLC can also help in quenching the reaction once the desired mono-brominated product is formed. In some cases, the use of a less reactive brominating agent or a solvent system that moderates reactivity can be beneficial.

Q5: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?

A5: Improving regioselectivity can be approached in several ways:

  • Solvent and Temperature Control: The choice of solvent and reaction temperature can influence the kinetic versus thermodynamic product distribution.[1]

  • Choice of Brominating Agent: As mentioned, different brominating agents can exhibit different selectivities.[1]

  • Protecting Groups: In complex syntheses, temporarily protecting certain positions on the quinoline ring can direct the bromination to the desired site.[1]

  • pH Control: In some cases, the acidity of the reaction medium can influence the reactivity of the quinoline nitrogen and thus alter the directing effects within the molecule.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion - Insufficient activation of the brominating agent.- Reaction temperature is too low.- Deactivation of the quinoline ring by protonation in highly acidic media.- Use a Lewis acid catalyst if appropriate.- Gradually increase the reaction temperature while monitoring for side products.- Adjust the acidity of the medium.
Formation of Multiple Products (Poor Regioselectivity) - Competing directing effects of the methoxy group and the quinoline nitrogen.- Reaction conditions favoring multiple bromination sites.- Screen different brominating agents (e.g., NBS instead of Br₂).- Experiment with different solvents and temperatures to optimize for a single isomer.- Consider the use of protecting groups to block undesired reactive sites.[1]
Over-bromination (Di- or Poly-bromination) - Excess of brominating agent.- High reactivity of the methoxy-activated quinoline ring.- Prolonged reaction time.- Use stoichiometric amounts of the brominating agent.- Add the brominating agent portion-wise or as a dilute solution.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.- Conduct the reaction at a lower temperature.
Decomposition of Starting Material or Product - Harsh reaction conditions (e.g., high temperature, strong acid).- Instability of the product under the reaction or workup conditions.- Employ milder brominating agents and reaction conditions.- Ensure the workup procedure is non-destructive (e.g., using a mild base for neutralization).
Difficulty in Product Isolation/Purification - Similar polarity of isomers or byproducts.- Tarry byproducts interfering with crystallization or chromatography.- Optimize the reaction to maximize the yield of the desired isomer.- Employ advanced chromatographic techniques (e.g., preparative HPLC) if necessary.- Consider derivatization to facilitate separation.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 8-Methoxyquinoline

This protocol describes the selective mono-bromination of 8-methoxyquinoline to yield 5-bromo-8-methoxyquinoline.[3][4]

Materials:

  • 8-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-methoxyquinoline (1.0 eq) in dichloromethane or chloroform in a round-bottom flask protected from light.

  • Prepare a solution of bromine (1.1 eq) in the same solvent.

  • Add the bromine solution dropwise to the 8-methoxyquinoline solution at ambient temperature over 10 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take up to 2 days for completion.

  • Upon completion, wash the organic layer with a 5% aqueous NaHCO₃ solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on alumina, eluting with a mixture of ethyl acetate and hexane (e.g., 1:3 v/v) to obtain pure 5-bromo-8-methoxyquinoline.

Quantitative Data Summary:

Starting MaterialBrominating Agent (eq.)SolventTimeProductYield (%)Reference
8-MethoxyquinolineBr₂ (1.1)CH₂Cl₂/CHCl₃2 days5-Bromo-8-methoxyquinoline92[3][4]
6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinolineBr₂ (excess)CHCl₃5 days3,6-Dibromo-8-methoxyquinoline & 3,5,6-Tribromo-8-methoxyquinoline-[7]
6,8-Dimethoxy-1,2,3,4-tetrahydroquinolineBr₂ (excess)--3-Bromo-6,8-dimethoxyquinoline & Tribromide derivative-[7]
6-MethoxyquinolineBr₂--5-Bromo-6-methoxyquinoline-[7]
6,8-DimethoxyquinolineBr₂--5-Bromo-6,8-dimethoxyquinoline-[7]
3,6-DimethoxyquinolineBr₂--2,5-Dibromo-3,6-dimethoxyquinoline-[7]

Note: Yields can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow for Bromination

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Methoxy-Substituted Quinoline in Solvent addition Slowly Add Brominating Agent at Controlled Temperature start->addition 1 reagent Prepare Brominating Agent Solution (e.g., Br2 or NBS) reagent->addition 2 stir Stir and Monitor Reaction (e.g., by TLC) addition->stir 3 quench Quench Reaction (e.g., with NaHCO3) stir->quench 4 extract Extract with Organic Solvent quench->extract 5 dry Dry Organic Layer (e.g., with Na2SO4) extract->dry 6 concentrate Concentrate under Reduced Pressure dry->concentrate 7 purify Purify by Column Chromatography concentrate->purify 8

Caption: General experimental workflow for the bromination of methoxy-substituted quinolines.

Troubleshooting Logic for Poor Regioselectivity

troubleshooting_regioselectivity cluster_solutions Potential Solutions cluster_conditions Condition Modifications start Poor Regioselectivity Observed (Mixture of Isomers) change_reagent Change Brominating Agent (e.g., NBS for Br2) start->change_reagent modify_conditions Modify Reaction Conditions start->modify_conditions protecting_group Use Protecting Groups start->protecting_group outcome_improved Regioselectivity Improved change_reagent->outcome_improved outcome_no_change No Improvement change_reagent->outcome_no_change If ineffective change_solvent Screen Different Solvents modify_conditions->change_solvent change_temp Vary Reaction Temperature modify_conditions->change_temp change_ph Adjust Acidity modify_conditions->change_ph modify_conditions->outcome_no_change If ineffective protecting_group->outcome_improved protecting_group->outcome_no_change If ineffective change_solvent->outcome_improved change_temp->outcome_improved change_ph->outcome_improved

Caption: Decision-making flowchart for troubleshooting poor regioselectivity in quinoline bromination.

References

Technical Support Center: Optimization of Reaction Temperature for Quinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the optimization of reaction temperature in quinoline cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a quinoline cross-coupling reaction? A typical starting temperature for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination often falls within the range of 80-110 °C.[1] For instance, Suzuki-Miyaura couplings of chloroquinolines are often run at 80-100 °C, while some Heck reactions may be optimized at lower temperatures around 50 °C.[2][3][4]

Q2: My reaction yield is low with no significant byproduct formation. Could the temperature be the issue? Yes, if the reaction is clean but conversion is low, the temperature may be too low. The reaction rate might be too slow at the current temperature, or the catalyst system may require a higher thermal energy to be fully active.[5] However, some catalyst systems are not functional at ambient temperatures.[6] It is advisable to incrementally increase the temperature and monitor the reaction progress.

Q3: I'm observing significant decomposition of my starting materials or the formation of numerous side products. What should I do? The formation of side products or decomposition often indicates that the reaction temperature is too high.[7] Elevated temperatures can lead to undesired side reactions or the degradation of sensitive functional groups on your quinoline substrate or coupling partner.[2] Lowering the reaction temperature is a critical first step in troubleshooting this issue.

Q4: The reaction mixture turned black, and the catalytic activity seems to have stopped. What is the likely cause? This is a classic sign of catalyst decomposition, often the precipitation of palladium black.[6] High reaction temperatures can cause the agglomeration of palladium nanoparticles (sintering) or other forms of catalyst degradation, leading to a loss of catalytic activity.[2] This is particularly common at temperatures exceeding 100 °C.[6] Optimizing for the lowest effective temperature is crucial to maintain catalyst stability.[2]

Q5: How does the choice of catalyst, ligand, and base influence the optimal reaction temperature? The components of the catalytic system are intrinsically linked to the optimal temperature. Modern, sophisticated phosphine ligands and palladium precatalysts are often designed to be highly active, enabling reactions to proceed at lower temperatures, sometimes even room temperature.[8][9] Conversely, less reactive substrates, like aryl chlorides, may require more active catalyst systems or higher temperatures to achieve good conversion.[10] The choice of base can also play a role; weaker bases might necessitate higher temperatures to achieve a reaction rate comparable to that with stronger bases.[1]

Troubleshooting Guide

This guide addresses specific issues encountered during the optimization of reaction temperature for quinoline cross-coupling.

IssuePossible CauseTroubleshooting Steps
Low or No Conversion 1. Reaction temperature is too low: The activation energy barrier is not being overcome.[5] 2. Catalyst deactivation: The nitrogen atom in the quinoline ring can poison the palladium catalyst, or the catalyst may not be stable under the reaction conditions.[2]1. Increase Temperature: Incrementally raise the temperature in 10-20 °C intervals and monitor reaction progress by TLC or GC/LC-MS. 2. Screen Catalysts/Ligands: Switch to a more robust or active catalyst system. Sterically hindered phosphine ligands can sometimes mitigate catalyst poisoning.[8] 3. Check Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can inhibit catalysis.[2]
Formation of Byproducts / Low Selectivity 1. Reaction temperature is too high: This can promote side reactions such as protodeboronation (in Suzuki coupling) or lead to the formation of regioisomers.[7][11] 2. Inappropriate Base/Solvent: The combination of base and solvent at a given temperature may favor undesired pathways.1. Lower Temperature: Reduce the reaction temperature. A lower temperature may favor the desired kinetic product over a thermodynamic byproduct.[11] 2. Screen Reaction Parameters: Experiment with milder bases (e.g., K₂CO₃ instead of NaOtBu) or different solvents that may offer better selectivity at a given temperature.[2]
Catalyst Decomposition (e.g., Palladium Black) 1. Temperature exceeds catalyst stability: Many palladium catalysts are thermally sensitive and will decompose at excessively high temperatures.[2][6] 2. Inefficient Ligand Protection: The ligand may not be effectively stabilizing the palladium center at the operating temperature.1. Reduce Temperature: This is the most critical step. Find the optimal balance between reaction rate and catalyst stability.[2] 2. Increase Ligand Loading: A slight excess of the ligand may help stabilize the catalyst. 3. Use a More Stable Catalyst: Consider using palladium precatalysts, which are often more stable and efficient at generating the active catalytic species.
Inconsistent or Irreproducible Results 1. Inaccurate Temperature Control: Hotspots in the reaction vessel due to poor stirring or inaccurate external heating.[12] 2. Atmosphere Contamination: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[2]1. Ensure Uniform Heating & Stirring: Use an oil bath for even heat distribution and ensure vigorous stirring.[2] Calibrate your thermometer. 2. Maintain Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[2]

Data Summary Tables

The following tables summarize temperature data from various quinoline cross-coupling reactions. Note that optimal conditions are highly substrate-dependent.

Table 1: Temperature Effects on Suzuki-Miyaura Coupling of Quinolines

Quinoline SubstrateCatalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
2-ChloroquinazolinePd(PPh₃)₄K₂CO₃Toluene/H₂O10085[4]
3-ChloroquinolinePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O80-100-[2]
Halogen-substituted PhenylPd(dppf)Cl₂K₂CO₃Toluene/H₂O8082[13]
Aryl BromidePd₂(dba)₃ / Ligand 1CsFToluene80-8570-80[6]
Aryl BromidePd₂(dba)₃ / Ligand 1CsFToluene>100Decreased[6]

Table 2: Temperature Effects on Other Quinoline Cross-Couplings

Reaction TypeQuinoline SubstrateCatalyst / Co-catalystBase / AdditiveSolventTemperature (°C)Reference
Heck Coupling2-Iodoaniline derivativePd/Nickel Ferrite--Optimized[14]
Sonogashira Coupling2-IodoquinazolinePd(PPh₃)₂Cl₂ / CuITriethylamineTriethylamine60[4]
Buchwald-Hartwig AminationDNA-conjugated Aryl Bromidet-butyl-XPhos Pd G3tBuOKAqueous50-80[13]
Buchwald-Hartwig AminationDNA-conjugated Aryl Bromide---60[13]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Quinoline

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).[2]

  • Reagent Addition: Add the quinoline boronic acid or ester (1.2 equivalents) and the halo-quinoline (1 equivalent).[2]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water).[2]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) using a pre-heated oil bath with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 2: General Procedure for Temperature Screening

  • Setup: Prepare multiple identical reaction vials or tubes, each with a stir bar.

  • Reagent Loading: To each vial, add the substrate, coupling partner, catalyst, ligand, and base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Heating: Place the vials in separate wells of a pre-heated aluminum block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Time and Analysis: Run all reactions for the same amount of time (e.g., 12 hours). Quench the reactions and analyze the conversion and purity of each by LC-MS or GC with an internal standard to determine the optimal temperature.

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Low Yield or Purity check_byproducts Byproducts or Decomposition? start->check_byproducts too_high Possible Cause: Temperature Too High check_byproducts->too_high Yes no_reaction Possible Cause: Temperature Too Low or Catalyst Deactivation check_byproducts->no_reaction No action_lower_temp Action: 1. Decrease Temperature 2. Screen Milder Bases too_high->action_lower_temp result Result: Improved Yield and Purity action_lower_temp->result check_pd_black Reaction Mixture Black? no_reaction->check_pd_black action_increase_temp Action: 1. Increase Temperature 2. Screen More Active Catalysts action_increase_temp->result check_pd_black->action_increase_temp No catalyst_decomp High Probability: Catalyst Decomposition check_pd_black->catalyst_decomp Yes catalyst_decomp->action_lower_temp G cluster_0 Effect of Increasing Reaction Temperature temp Increasing Temperature rate Reaction Rate temp->rate Increases byproducts Byproduct Formation (e.g., protodeboronation) temp->byproducts Increases (esp. at high T) catalyst_decomp Catalyst Decomposition (Pd Black Precipitation) temp->catalyst_decomp Increases (esp. at high T) optimum Optimal Temperature Window rate->optimum byproducts->optimum catalyst_decomp->optimum

References

avoiding homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing the undesired homocoupling of boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1][2] This side reaction is undesirable because it consumes the starting material, which lowers the yield of the intended cross-coupled product.[2] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate the purification process.[2]

Q2: What are the primary causes of boronic acid homocoupling?

A2: There are two main mechanisms responsible for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species.[1][2] This Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[2][3][4] Rigorous exclusion of oxygen from the reaction is therefore critical.[5][6]

  • Palladium(II)-Mediated Homocoupling: If a Palladium(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can react directly with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is often a significant issue at the beginning of the reaction before the main cross-coupling cycle is fully established.[1][5]

Q3: How does the choice of palladium source affect homocoupling?

A3: The palladium source significantly influences the extent of homocoupling. Pd(II) precatalysts can directly promote homocoupling as part of their reduction process to the active Pd(0) state.[3][5] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue as the catalyst does not need an initial reduction step that consumes the boronic acid.[7]

Q4: What is the role of the base in the Suzuki reaction, and can it influence homocoupling?

A4: The base plays several crucial roles in the Suzuki reaction. It is required to activate the organoboron compound, typically by forming a more nucleophilic borate species, which facilitates the key transmetalation step with the palladium complex.[8][9][10] While essential, an inappropriate choice or concentration of base can sometimes promote side reactions.[7] The base's primary role is to facilitate the formation of the reactive organoborate, which then transfers its organic group to the palladium center.[8][10]

Q5: How can I detect if homocoupling is a significant issue in my reaction?

A5: Homocoupling can be identified by analyzing the crude reaction mixture using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The presence of a significant amount of a symmetrical biaryl byproduct, which has a molecular weight corresponding to the dimer of the boronic acid's organic group, indicates a homocoupling issue.[2][11]

Troubleshooting Guides

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reactions.

Issue 1: Significant formation of homocoupling byproduct is observed.

This is the most common problem and is often related to the presence of oxygen.

Initial Troubleshooting Step: Improve Deoxygenation

The presence of dissolved oxygen is a primary contributor to homocoupling.[2][6] Therefore, the first and most critical step is to ensure the rigorous exclusion of air from your reaction.

  • Recommendation: Deoxygenate your solvent(s) and the entire reaction mixture thoroughly before adding the catalyst. A nitrogen or argon subsurface sparge for 15-30 minutes is a highly effective method.[5][12] For maximum efficiency, especially for sensitive reactions, employ the freeze-pump-thaw method for at least three cycles.[7]

Issue 2: Using a Pd(II) precatalyst results in significant homocoupling.

As discussed in the FAQ, Pd(II) sources can directly cause homocoupling.

Troubleshooting Steps:
  • Switch to a Pd(0) Source: The most straightforward solution is to change your palladium precatalyst.

    • Recommendation: Substitute the Pd(II) source (e.g., Pd(OAc)₂) with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[7]

  • Add a Mild Reducing Agent: If using a Pd(II) source is necessary, adding a reducing agent can help.

    • Recommendation: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture.[5][12] This can facilitate the reduction of Pd(II) to Pd(0) without significantly impacting other reagents.

Issue 3: Deoxygenation is thorough and a Pd(0) source is used, but homocoupling persists.

Other reaction parameters can influence the balance between the desired cross-coupling and undesired homocoupling.

Troubleshooting Steps:
  • Optimize Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.

    • Recommendation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃).[7][11] These ligands can accelerate the reductive elimination step of the desired catalytic cycle, allowing it to outcompete the homocoupling pathway.[7]

  • Re-evaluate Base and Solvent System:

    • Base: While necessary, a very strong base or high concentration can sometimes promote side reactions. Ensure the base is appropriate for your substrates. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10]

    • Solvent: Aprotic solvents like dioxane, THF, and toluene are common.[7] Water is often added as a co-solvent to dissolve the inorganic base, but excessive water can sometimes increase homocoupling.[7][13] Experiment with anhydrous conditions or varying the solvent/water ratio.

  • Control Reaction Temperature:

    • Recommendation: While higher temperatures often increase reaction rates, they can also accelerate side reactions.[14][15] Try running the reaction at a lower temperature (e.g., room temperature or 50 °C) if your substrates are sufficiently reactive.[16] Conversely, for very slow reactions, a moderate increase in temperature may be necessary.[14]

  • Implement Slow Addition of Boronic Acid:

    • Recommendation: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[7] Use a syringe pump to add a solution of the boronic acid to the reaction mixture over an extended period (e.g., 30-60 minutes).[7]

Data Presentation

Table 1: Effect of Palladium Source and Reaction Conditions on Homocoupling
Palladium SourceAtmosphereAdditiveHomocoupling Byproduct (%)Desired Product (%)
Pd(OAc)₂AirNoneHighLow to Moderate
Pd(OAc)₂NitrogenNoneModerateModerate to High
Pd(OAc)₂NitrogenPotassium Formate< 1%> 98%
Pd(0) (e.g., Pd(PPh₃)₄)NitrogenNoneLow to negligibleHigh
Pd/CAirNoneModerateModerate
Pd/CNitrogenNoneLowHigh

This table summarizes qualitative trends based on findings in the literature. Actual percentages are highly substrate-dependent.[5]

Table 2: General Guide to Reaction Parameter Optimization
ParameterRecommendation to Minimize HomocouplingRationale
Atmosphere Strictly inert (Nitrogen or Argon)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key step in one of the main homocoupling pathways.[3][6]
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids the initial Pd(II) to Pd(0) reduction step that can consume boronic acid to form homocoupled products.[3][7]
Ligand Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃, SPhos)Promotes the reductive elimination of the desired product, accelerating the cross-coupling cycle over competing side reactions.[3][7][11]
Solvent Aprotic solvents (Toluene, Dioxane, THF). Water as a co-solvent.The choice of solvent can affect catalyst stability and reaction rates. Excessive water can sometimes promote homocoupling.[13][17]
Base Moderate strength (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)A base is essential for activating the boronic acid, but excessively harsh conditions can lead to other side reactions.[8][9]
Temperature As low as reasonably possible for efficient conversionLower temperatures can help suppress side reactions, including homocoupling, relative to the desired cross-coupling.[15][16]
Reagent Addition Slow addition of boronic acid via syringe pumpMinimizes the instantaneous concentration of the boronic acid, reducing the rate of the bimolecular homocoupling reaction.[7]

Experimental Protocols

Protocol 1: General Method for Minimizing Homocoupling in a Suzuki Reaction

This protocol provides a robust starting point for minimizing homocoupling. Substrate-specific optimization will likely be required.

  • Solvent Degassing: Place the required volume of solvent (e.g., 1,4-dioxane/water 4:1) in a flask. Bubble nitrogen or argon gas through the solvent via a subsurface needle for at least 30 minutes.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the ligand (if using a separate ligand).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times. Maintain a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask via a cannula or syringe.

  • Reagent Addition:

    • Standard Method: Add the boronic acid (1.2-1.5 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the flask under a positive flow of inert gas.

    • Slow Addition Method (Recommended): In a separate degassed flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of degassed solvent. Add the palladium catalyst to the main reaction flask. Then, add the boronic acid solution to the main reaction mixture dropwise over 30-60 minutes using a syringe pump.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[11]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water. Dry the organic layer, concentrate, and purify by flash chromatography.

Protocol 2: Nitrogen Subsurface Sparging for Effective Deoxygenation

This method is highly effective for removing dissolved oxygen from the reaction mixture.[5][12]

  • Assemble your reaction flask containing the solvent, aryl halide, and base.

  • Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the surface of the liquid.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solution at a moderate rate for 15-30 minutes to displace dissolved oxygen.

  • After sparging, remove the needles and add the remaining reagents (boronic acid, catalyst) under a positive pressure of the inert gas before sealing the vessel for heating.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homo_O2 Oxygen-Mediated Homocoupling cluster_homo_PdII Pd(II) Precatalyst Homocoupling Pd0 Pd(0)L₂ PdII_1 Ar¹-Pd(II)-X Pd0->PdII_1 Ar¹-X Pd0_O2 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) PdII_2 Ar¹-Pd(II)-Ar² PdII_1->PdII_2 Ar²-B(OH)₂ + Base TM Transmetalation (Ar²-B(OH)₂) PdII_2->Pd0 Product Ar¹-Ar² PdII_2->Product RE Reductive Elimination PdII_O2 Pd(II) Species Pd0_O2->PdII_O2 O₂ (Oxidation) PdII_O2->Pd0_O2 2 Ar²-B(OH)₂ Homo_O2 Ar²-Ar² PdII_O2->Homo_O2 Dimerization PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd0_gen Pd(0)L₂ PdII_pre->Pd0_gen 2 Ar²-B(OH)₂ Homo_PdII Ar²-Ar² PdII_pre->Homo_PdII Dimerization Pd0_gen->Pd0 Enters Suzuki Cycle

Caption: Competing pathways in Suzuki reactions.

Troubleshooting_Workflow decision decision process process stop Problem Resolved start Problem: Homocoupling Observed d1 Is reaction fully deoxygenated? start->d1 p1 Action: Improve Degassing (Sparging, Freeze-Pump-Thaw) d1->p1 No d2 Using a Pd(II) precatalyst? d1->d2 Yes p1->d1 p2 Action: Switch to Pd(0) Source OR Add Mild Reducer d2->p2 Yes d3 Is ligand optimal? d2->d3 No p2->d3 p3 Action: Use Bulky, Electron-Rich Ligand d3->p3 No d4 Are Base/Solvent/ Temp optimized? d3->d4 Yes p3->d4 p4 Action: Screen alternative Bases, Solvents, Temps d4->p4 No p5 Advanced Method: Slow Addition of Boronic Acid d4->p5 Yes p4->p5 p5->stop

Caption: Troubleshooting workflow for minimizing homocoupling.

Preventative_Measures center Minimize Homocoupling n1 Inert Atmosphere (N₂ or Ar) center->n1 n2 Use Pd(0) Precatalyst center->n2 n3 Optimal Ligand Selection (Bulky, e⁻-rich) center->n3 n4 Controlled Conditions center->n4 sub1 Rigorous Degassing n1->sub1 sub2 Avoids initial reductive homocoupling n2->sub2 sub3 Accelerates Reductive Elimination n3->sub3 sub4 Slow Reagent Addition n4->sub4 sub5 Lower Temperature n4->sub5

Caption: Key relationships in preventing homocoupling.

References

Technical Support Center: Purification of Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar quinoline derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar quinoline derivatives using various chromatography techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

  • Question: My polar quinoline compound shows little to no retention on a C18 column and elutes in the void volume. How can I improve its retention?

  • Answer: This is a common issue for polar compounds in reversed-phase (RP) chromatography because they have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

    • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[1]

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG), which can offer different selectivity for polar analytes.[1]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase (like bare silica) is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.

Issue 2: Peak Tailing in HPLC

  • Question: I am observing significant peak tailing for my polar quinoline compound during HPLC analysis. What is the cause, and how can I fix it?

  • Answer: Peak tailing for basic compounds like quinolines on silica-based columns is often due to strong interactions between the basic nitrogen atom and acidic silanol groups on the stationary phase.[2] Here are some solutions:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape.[1]

    • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[1]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

  • Question: My polar quinoline derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

  • Answer: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[1][2] Here are some solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][2]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1][2]

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an effective method to avoid decomposition on silica.[2]

Issue 4: Streaking or Poor Separation on TLC/Column

  • Question: My compound is showing significant streaking (tailing) on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve this?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[2]

    • Add a Basic Modifier: As with decomposition issues, adding a small amount of a base like triethylamine or pyridine to your eluent can significantly improve peak shape and separation.[2]

    • Add a Polar Solvent: Sometimes, adding a small amount of a more polar solvent like methanol or isopropanol to the eluent can help to improve the elution profile.[2]

    • Check for Insolubility: Your compound may be sparingly soluble in the chosen eluent, causing it to streak. Ensure your compound is fully dissolved in the mobile phase.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for analyzing polar quinoline derivatives on TLC?

A good starting point for compounds of "normal" polarity is a mixture of 10-50% ethyl acetate in hexanes. For highly polar quinoline derivatives, you may need to start with a more polar system like 5% methanol in dichloromethane.[3] It is always recommended to test a few solvent systems of varying polarities.

Q2: My compound is not visible under the UV lamp on the TLC plate. What should I do?

While many quinolines are UV-active due to their aromatic nature, some derivatives may not be.[3] If your compound is not visible, you can use a visualization stain. An iodine chamber is a simple and often effective method.[3] Potassium permanganate (KMnO₄) stain is also excellent for visualizing compounds that can be oxidized.[3]

Q3: How can I remove a very polar impurity from my polar quinoline derivative?

This can be challenging. If the impurity is significantly more polar, you might be able to retain it on a normal-phase column while eluting your product. Alternatively, if your product has some hydrophobic character, reversed-phase chromatography could be effective, where the highly polar impurity would elute first. Recrystallization is another powerful technique to consider if a suitable solvent system can be found.

Q4: Can I use recrystallization for purifying polar quinoline derivatives?

Yes, recrystallization can be a very effective method. The key is to find a suitable solvent or solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures.[4] For polar compounds, polar solvents like ethanol, methanol, or water, or mixtures such as ethanol/water, might be effective.[5]

Data Presentation

Table 1: Common Chromatography Problems and Solutions for Polar Quinoline Derivatives

IssuePotential Cause(s)Recommended Solution(s)
Poor/No Retention (RP-HPLC) Compound is too polar for the stationary phase.Increase aqueous content of mobile phase; Use a more polar stationary phase (e.g., Phenyl-hexyl); Switch to HILIC.[1]
Peak Tailing (HPLC) Interaction with acidic silanol groups.Lower mobile phase pH (2.5-4); Add a competing base (e.g., TEA) to the mobile phase; Use an end-capped column.[1]
Compound Decomposition Acidity of silica gel.Deactivate silica with a base (e.g., 1-3% triethylamine); Use alternative stationary phases (alumina, diol, amine); Use reversed-phase chromatography.[1][2]
Streaking on TLC/Column Strong interaction with silica; Low solubility.Add a basic modifier (e.g., triethylamine) to the eluent; Add a more polar co-solvent (e.g., methanol); Ensure the compound is fully dissolved.[2]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]

  • Sample Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system.

Protocol 2: General HILIC Method for Polar Quinoline Derivatives

  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.[1]

    • Mobile Phase B: 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.[1]

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for 10 minutes.[1]

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute your polar compound.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]

Visualizations

Purification_Troubleshooting_Workflow start Start Purification (Polar Quinoline Derivative) tlc Run TLC to find initial solvent system start->tlc rf_check Is Rf ~0.2-0.3 and spot shape good? tlc->rf_check flash_chrom Proceed with Flash Chromatography rf_check->flash_chrom Yes streaking Streaking or Tailing Observed rf_check->streaking No decomposition Decomposition on Silica? flash_chrom->decomposition add_base Add 1-2% Triethylamine to eluent streaking->add_base alt_stationary_phase Consider alternative stationary phase (Alumina, C18) streaking->alt_stationary_phase add_base->tlc alt_stationary_phase->tlc deactivate_silica Deactivate silica gel (See Protocol 1) decomposition->deactivate_silica Yes hplc_check Check Purity by HPLC decomposition->hplc_check No deactivate_silica->flash_chrom poor_separation Co-eluting Impurities optimize_solvent Optimize solvent system (try different solvents/ratios) poor_separation->optimize_solvent optimize_solvent->tlc hplc_check->poor_separation No hplc_issue HPLC Issues? (Tailing, Poor Retention) hplc_check->hplc_issue Yes pure_product Pure Product hplc_check->pure_product Purity OK hplc_solutions Adjust pH, use end-capped column, or try HILIC hplc_issue->hplc_solutions hplc_solutions->hplc_check

Caption: Troubleshooting workflow for the purification of polar quinoline derivatives.

Reversed_Phase_HPLC_Troubleshooting start Analyze Polar Quinoline by RP-HPLC retention_check Adequate Retention? start->retention_check peak_shape_check Good Peak Shape? retention_check->peak_shape_check Yes no_retention Poor or No Retention retention_check->no_retention No peak_tailing Peak Tailing Observed peak_shape_check->peak_tailing No success Successful Separation peak_shape_check->success Yes increase_aqueous Increase % Aqueous in Mobile Phase no_retention->increase_aqueous polar_column Use a More Polar RP Column (e.g., Phenyl-hexyl, EPG) no_retention->polar_column try_hilic Switch to HILIC Mode no_retention->try_hilic increase_aqueous->start polar_column->start adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-4) peak_tailing->adjust_ph add_tea Add Competing Base (e.g., Triethylamine) peak_tailing->add_tea endcapped_column Use Highly Deactivated/ End-capped Column peak_tailing->endcapped_column adjust_ph->start add_tea->start endcapped_column->start

Caption: Logic diagram for troubleshooting reversed-phase HPLC of polar quinolines.

References

stability of 4-Bromo-6-methoxy-2-methylquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-6-methoxy-2-methylquinoline under acidic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided here is based on the general chemical properties of quinoline derivatives and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in acidic conditions?

A1: Under acidic conditions, this compound may undergo several degradation pathways. The primary routes of degradation are likely to be hydrolysis of the methoxy group and protonation of the quinoline nitrogen, which can lead to further reactions.

Potential degradation pathways include:

  • Hydrolysis of the Methoxy Group: The ether linkage of the 6-methoxy group can be susceptible to acid-catalyzed hydrolysis, which would yield 4-Bromo-2-methylquinolin-6-ol. This is a common degradation pathway for methoxy-substituted aromatic compounds in acidic media.

  • Protonation of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and will be protonated in acidic solutions. This increases the overall water solubility of the compound but can also activate the ring system towards nucleophilic attack or ring-opening under harsh conditions.

  • Debromination: Although generally less common under acidic conditions without the presence of a reducing agent, the C4-Brombond might undergo cleavage under certain strenuous conditions like high temperature or in the presence of certain catalysts.

Q2: How can I monitor the stability of this compound during my experiment?

A2: The most common and effective method for monitoring the stability of this compound is by using High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.

Key considerations for monitoring stability include:

  • Time-Point Analysis: Samples should be taken from the acidic solution at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC.

  • Peak Area Monitoring: A decrease in the peak area of the parent compound over time indicates degradation.

  • Appearance of New Peaks: The emergence of new peaks in the chromatogram suggests the formation of degradation products.

  • Mass Spectrometry (LC-MS): For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine their molecular weights.

Q3: What are the typical "forced degradation" or "stress testing" conditions for a compound like this?

A3: Forced degradation studies are intentionally performed under conditions more severe than accelerated stability studies to understand the degradation pathways and develop stability-indicating analytical methods.[1][2] For acidic stress testing, typical conditions would involve:

  • Acid Concentration: Using a range of acid concentrations, for example, 0.1 N HCl, 1 N HCl, or even stronger acids if the compound is highly stable.

  • Temperature: Conducting the study at ambient temperature and elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation.

  • Duration: The duration of the study can range from a few hours to several days, depending on the stability of the molecule.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Rapid disappearance of the starting material peak in HPLC. The compound is highly labile under the chosen acidic conditions.Reduce the severity of the conditions: - Decrease the acid concentration (e.g., from 1 N HCl to 0.1 N HCl). - Lower the temperature of the experiment. - Shorten the time points for sample collection.
No degradation is observed even under harsh acidic conditions. This compound is highly stable under the tested conditions.Increase the severity of the stress conditions: - Increase the acid concentration. - Increase the temperature. - Extend the duration of the study. - Consider using a different acid.
Multiple, poorly resolved peaks appear in the chromatogram. The degradation is complex, leading to a mixture of products, or the HPLC method is not optimized.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve separation. - Use LC-MS to identify the major degradation products and focus on resolving these from the parent peak.
Inconsistent results between experimental runs. Variability in experimental parameters.- Ensure precise control over temperature, acid concentration, and sample preparation. - Use a co-solvent if the compound has poor solubility, but ensure the co-solvent is stable under acidic conditions.

Experimental Protocols

Protocol 1: Acidic Stress Testing of this compound

Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 N and 0.1 N solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH), 1 N and 0.1 N solutions for neutralization

  • HPLC system with UV detector

  • LC-MS system (optional, for identification of degradants)

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Treatment:

    • Label two sets of vials. One for 1 N HCl and another for 0.1 N HCl.

    • To each vial, add a known volume of the stock solution and the corresponding acidic solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration.

  • Incubation:

    • Place one set of vials in a thermostatically controlled environment at 60°C.

    • Keep the other set at room temperature.

  • Time-Point Sampling:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent volume and concentration of NaOH solution.

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • (Optional) LC-MS Analysis:

    • If significant degradation is observed, analyze the stressed samples using LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.

Data Presentation:

Table 1: Stability of this compound in 0.1 N HCl at 60°C

Time (hours)Parent Compound Remaining (%)Area of Major Degradant 1Area of Major Degradant 2
010000
295.24.10.7
490.57.81.7
882.114.53.4
2465.328.95.8

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) stress_rt Incubate at Room Temp prep_stock->stress_rt stress_60c Incubate at 60°C prep_stock->stress_60c prep_acid Prepare Acidic Solutions (0.1 N & 1 N HCl) prep_acid->stress_rt prep_acid->stress_60c sampling Sample at Time Points (0, 2, 4, 8, 24h) stress_rt->sampling stress_60c->sampling neutralize Neutralize with NaOH sampling->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS Analysis (for degradant ID) hplc->lcms

Caption: Workflow for acidic stress testing of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound product1 4-Bromo-2-methylquinolin-6-ol (Hydrolysis Product) parent->product1 Acid-Catalyzed Hydrolysis (e.g., H+/H2O) product2 Ring-Opened Products (Under Harsh Conditions) parent->product2 Harsh Acidic Conditions

Caption: Potential degradation pathways of this compound in acid.

References

Technical Support Center: Scaling Up the Synthesis of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of substituted quinoline compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of substituted quinolines, presented in a question-and-answer format.

Issue 1: Reaction Control and Exothermicity

Q: My Skraup synthesis is highly exothermic and difficult to control, especially at a larger scale. How can I manage this?

A: The Skraup reaction is notoriously vigorous.[1] To moderate the reaction, consider the following:

  • Use of a Moderator: The addition of a mild oxidizing agent like nitrobenzene, which can also act as a solvent, is a common practice.[1] Ferrous sulfate (FeSO₄) or boric acid can also be added to make the reaction less violent.

  • Controlled Reagent Addition: Slow and controlled addition of sulfuric acid with efficient cooling is crucial.

  • Efficient Stirring: Ensure good agitation to dissipate heat and prevent the formation of localized hot spots.

Issue 2: Low Yields

Q: I am observing a significant drop in yield when scaling up my quinoline synthesis. What are the likely causes and how can I mitigate this?

A: A decrease in yield upon scale-up is a common challenge. Several factors can contribute to this:

  • Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or high concentrations of reactants, which can promote side reactions and the formation of impurities. Inadequate heat removal can also cause thermal runaway, degrading both reactants and products.

  • Reaction Kinetics: The surface-area-to-volume ratio changes at a larger scale, which can affect reaction kinetics, especially in multiphase reactions.

  • Side Reactions: Polymerization of reactants, such as α,β-unsaturated aldehydes or ketones in the Doebner-von Miller synthesis, is a major cause of low yields.[2]

To improve yields, consider the following optimization strategies:

  • Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring.

  • Controlled Reagent Addition: Use a syringe pump or a dropping funnel for controlled addition of reagents.

  • Re-optimize Reaction Parameters: Systematically re-evaluate temperature, concentration, and catalyst loading at the new scale.

  • Biphasic Reaction Medium: In the Doebner-von Miller reaction, using a two-phase system can sequester the carbonyl compound in an organic phase, reducing polymerization.[2]

Issue 3: Impurity Formation and Purification

Q: I am observing the formation of significant amounts of tarry byproducts, making the purification of my quinoline derivative difficult. What can I do?

A: Tar formation is a common issue, particularly in the Skraup synthesis, due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.

  • Moderators: Using ferrous sulfate can help control the reaction rate and reduce charring.

  • Temperature Optimization: Avoid excessively high temperatures.

  • Purification Techniques: For crude products from classical syntheses, steam distillation can be effective for isolating the quinoline product from non-volatile tars. Column chromatography on silica gel or alumina is a standard method for purification. For quinoline derivatives that are prone to decomposition on silica gel, deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina is recommended.[3]

Q: How can I improve the separation of my quinoline derivative during column chromatography?

A: Tailing or streaking on a TLC plate or column is often due to the interaction of the basic nitrogen of the quinoline with the acidic silanol groups of the silica gel. Adding a small amount of a basic modifier, like triethylamine or pyridine, to the eluent can significantly improve peak shape and separation.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for various classical quinoline syntheses. Note that yields are highly dependent on the specific substrates and reaction scale.

Table 1: Skraup Synthesis of Substituted Quinolines

Aniline DerivativeOxidizing AgentModeratorTemperature (°C)Reaction Time (h)Yield (%)
AnilineNitrobenzeneFeSO₄140-1503-484-91
m-NitroanilineArsenic Pentoxide-120-1237Mixture
3-Nitro-4-aminoanisoleArsenic Pentoxide-105-110--

Data sourced from various literature reports.

Table 2: Doebner-von Miller Synthesis of Substituted Quinolines

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)
AnilineCrotonaldehydeHClReflux-Moderate
p-FluoroanilineCrotonaldehydeHClReflux-42-55 (as ZnCl₂ complex)
AnilineAcetaldehydeHCl, ZnCl₂-7-

Data sourced from various literature reports.

Table 3: Friedländer Synthesis of Substituted Quinolines

2-Aminoaryl Ketone/AldehydeCarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)
2-AminobenzaldehydeAcetoneKOHEthanolReflux-
2-AminobenzaldehydeVarious KetonesNoneWater70up to 97
2-Aminoaryl KetonesActive Methylene CompoundsIodineSolvent-free80-100-

Data sourced from various literature reports.[4][5]

Experimental Protocols

Protocol 1: Large-Scale Skraup Synthesis of Quinoline

This protocol is adapted from established procedures for the synthesis of quinoline.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide solution (for workup)

Procedure:

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine the aniline and ferrous sulfate heptahydrate.

  • Slowly add the glycerol to the mixture with stirring.

  • Carefully add the concentrated sulfuric acid through the dropping funnel while cooling the flask in an ice bath to control the initial exotherm.

  • Add the nitrobenzene to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline from the tarry residue.

  • Separate the quinoline layer from the aqueous distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.

Protocol 2: Purification of a Substituted Quinoline by Column Chromatography

Materials:

  • Crude substituted quinoline

  • Silica gel (or alumina)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Triethylamine (optional)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. If tailing is an issue, add 0.5-2% triethylamine to the eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude quinoline in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed compound onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted quinoline.

Mandatory Visualizations

Signaling Pathways

Quinoline derivatives are known to interact with various cellular signaling pathways, making them important scaffolds in drug discovery.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Quinoline Quinoline Derivative Quinoline->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and inhibition by quinoline derivatives.

VEGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Quinoline Quinoline Derivative Quinoline->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF VEGF->VEGFR

Caption: VEGF signaling pathway and its modulation by quinoline compounds.

Experimental Workflow

experimental_workflow start Start: Scaling Up Quinoline Synthesis reagents 1. Reagent Preparation - Aniline Derivative - Carbonyl Compound - Catalyst & Solvent start->reagents reaction_setup 2. Reaction Setup - Large-scale Reactor - Mechanical Stirring - Temperature Control reagents->reaction_setup reaction 3. Reaction Monitoring - TLC, HPLC, or GC - Monitor for completion and byproduct formation reaction_setup->reaction workup 4. Work-up - Quenching - Extraction - Neutralization reaction->workup purification 5. Purification - Distillation - Recrystallization - Column Chromatography workup->purification analysis 6. Product Analysis - NMR, MS, HPLC - Purity and Yield Determination purification->analysis end End: Pure Substituted Quinoline analysis->end

References

Validation & Comparative

A Comparative Guide to 13C NMR Spectral Data of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectral data for a variety of substituted quinolines. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, making the precise characterization of these molecules essential. This document offers a centralized resource of 13C NMR chemical shifts for variously substituted quinolines, a detailed experimental protocol for data acquisition, and a visual representation of the analytical workflow to aid researchers in their structural elucidation efforts.

13C NMR Chemical Shift Data for Substituted Quinolines

The following table summarizes the 13C NMR chemical shifts (δ in ppm) for quinoline and a range of its substituted derivatives. These values are crucial for understanding the electronic effects of different substituents on the quinoline ring system. The data has been compiled from various spectroscopic sources and is presented to facilitate comparison. Please note that chemical shifts can be influenced by the solvent and experimental conditions.

Substituent & PositionSolventC2C3C4C4aC5C6C7C8C8a
Unsubstituted CDCl₃150.2121.1136.0128.2129.5126.6127.7129.4148.3
2-Methyl CDCl₃158.9121.8135.9128.7129.1126.2127.2128.2147.9
4-Chloro CDCl₃151.2122.9142.1129.4130.4127.1128.9125.1149.3
6-Bromo [1]CDCl₃150.9122.9136.2129.7132.3118.8130.9129.9147.2
6-Methoxy CDCl₃149.1105.1134.8129.1130.1157.9122.1121.3144.5
7-Chloro-2-methyl [2]CDCl₃159.5122.1135.8128.5128.1127.5134.9128.9148.1
8-Methyl [3][4]CDCl₃149.8120.9136.3128.5129.0125.8126.0137.5147.2
8-Nitro CDCl₃151.3123.9136.5126.1130.1123.4129.2144.2143.9
2-Amino DMSO-d₆161.4109.1137.5127.8128.4121.9124.3114.9148.1
3-Hydroxy DMSO-d₆146.1122.3129.9126.2127.9124.5125.1119.8143.5
4-Cyano DMSO-d₆151.9110.1149.2129.8131.2128.3130.5126.1149.9
2-Methyl-4-(trifluoromethyl) CDCl₃158.3118.9134.3 (q)129.5130.1127.2123.7123.4148.6

Note: Data for some compounds is compiled from multiple sources and may represent typical values. "q" denotes a quartet splitting pattern due to coupling with the trifluoromethyl group.

Experimental Protocol for 13C NMR Spectroscopy of Substituted Quinolines

This section provides a detailed methodology for the acquisition of high-quality 13C NMR spectra for substituted quinoline compounds.

1. Sample Preparation

  • Sample Purity: Ensure the substituted quinoline sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Amount: Weigh approximately 50-100 mg of the solid sample or use a sufficient amount of liquid sample.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm. Many modern spectrometers can reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition Parameters (Typical for a 400 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of possible 13C chemical shifts.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration.

3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration of 13C signals is generally not as reliable as in 1H NMR for determining the relative number of carbons unless specific experimental conditions are met.

Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of 13C NMR data for substituted quinolines.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Tune, Lock, Shim load->setup acquire Acquire 13C NMR Data setup->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference analyze Peak Picking & Analysis reference->analyze final_data final_data analyze->final_data Final 13C NMR Spectrum & Chemical Shift List

Caption: Workflow for 13C NMR analysis of substituted quinolines.

References

A Comparative Guide to High-Resolution Mass Spectrometry of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of quinoline derivatives, a class of compounds significant in pharmaceutical and clinical research due to their broad range of biological activities.[1] We will explore the capabilities of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, offering a comparative analysis of their performance based on experimental data. Detailed experimental protocols and data presentation in tabular format are included to assist researchers in selecting the optimal analytical approach for their specific needs.

Introduction to HRMS for Quinoline Analysis

High-resolution mass spectrometry is an indispensable tool for the structural elucidation and quantification of small molecules, including quinoline derivatives.[2] Its ability to provide accurate mass measurements with high resolution allows for confident identification and differentiation of isobaric interferences.[2] The two most prominent HRMS technologies, Q-TOF and Orbitrap, offer distinct advantages for the analysis of these compounds.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers combine a quadrupole mass filter with a time-of-flight analyzer. This hybrid setup allows for efficient ion fragmentation and rapid, high-resolution analysis.[3]

Orbitrap mass spectrometers utilize a novel mass analyzer where ions orbit a central electrode, and their axial frequency is converted to a mass-to-charge ratio. This technology is renowned for its exceptional mass resolution and accuracy.[4][5]

Comparative Performance of HRMS Platforms

Both Q-TOF and Orbitrap platforms have demonstrated robust quantitative performance for small molecule analysis, often comparable to traditional triple quadrupole mass spectrometers.[4] The choice between the two often depends on the specific requirements of the analysis, such as the need for ultimate resolution versus faster acquisition speeds.

Quantitative Performance Data

The following table summarizes typical quantitative performance metrics for the analysis of small molecules, including quinoline derivatives, on both Q-TOF and Orbitrap platforms. It is important to note that these values can vary depending on the specific instrument, method, and matrix.

ParameterQ-TOFOrbitrapReferences
Mass Resolution 10,000 - 60,000 FWHM15,000 - >140,000 FWHM[5]
Mass Accuracy < 5 ppm< 3 ppm[4]
Limit of Detection (LOD) 0.1 - 5 ng/mL0.05 - 2 ng/mL[6][7]
Limit of Quantification (LOQ) 0.5 - 15 ng/mL0.2 - 7.4 ng/mL[6][7]
Linear Dynamic Range 3 - 4 orders of magnitude4 - 5 orders of magnitude[3][6]

Ionization and Fragmentation of Quinoline Derivatives

Electrospray ionization (ESI) is the most common ionization technique for the analysis of quinoline derivatives by LC-HRMS, typically in positive ion mode.[8][9] The resulting protonated molecules ([M+H]⁺) are then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions for structural confirmation.

The fragmentation of the quinoline ring system is influenced by the nature and position of its substituents.[8] Common fragmentation pathways for isoquinoline alkaloids, which are structurally related to quinolines, involve the loss of small neutral molecules and characteristic cleavages of the heterocyclic ring structure.[9][10] For instance, pyridazino-quinolines exhibit complex fragmentation with several cross-ring cleavages.[8]

Common Fragmentation Patterns

Below is a table summarizing common fragmentation patterns observed for substituted quinoline derivatives in positive ESI-HRMS.

Precursor IonKey Fragment IonsFragmentation PathwayReferences
[M+H]⁺ of Chloro-substituted Pyridazino-quinoline Loss of Cl, cleavage of phenylamino/phenyl moietyRetro-Diels-Alder, cleavage of substituents[8]
[M+H]⁺ of Pyrimido-quinoline Fragmentation of the pyrimidine ringCross-ring cleavage[8]
[M+H]⁺ of Isoquinoline Alkaloids Loss of CH₃OH, CH₄, CH₂O, CO, CH₃Neutral loss from substituent groups[9][10]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative LC-HRMS protocols for the analysis of quinoline derivatives on both Q-TOF and Orbitrap platforms.

LC-Q-TOF Protocol for Quinoline Derivative Analysis

This protocol is a general guideline and may require optimization for specific analytes and matrices.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, add 3 parts of ice-cold acetonitrile to 1 part of the sample.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Q-TOF MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Nebulizer Gas: 45 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 325°C

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Mass Range: m/z 100-1000

  • Acquisition Mode: Auto MS/MS or Targeted MS/MS

  • Collision Energy: Ramped (e.g., 10-40 eV)

LC-Orbitrap Protocol for Quinoline Derivative Analysis

This protocol provides a general framework for Orbitrap-based analysis and should be adapted as needed.

Sample Preparation:

(Follow the same procedure as for the LC-Q-TOF protocol)

Liquid Chromatography (LC) Conditions:

(Follow the same conditions as for the LC-Q-TOF protocol)

Orbitrap MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320°C

  • S-Lens RF Level: 55

  • Mass Range: m/z 100-1000

  • Resolution: 70,000 FWHM

  • Acquisition Mode: Full scan with data-dependent MS/MS (TopN)

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40)

Visualizing HRMS Workflows and Logic

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the HRMS analysis of quinoline derivatives.

General HRMS Workflow for Quinoline Derivative Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine, etc.) Extraction Extraction (Protein Precipitation, SPE) Biological_Matrix->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Column LC Column (C18) Reconstitution->LC_Column Injection Gradient_Elution Gradient Elution LC_Column->Gradient_Elution Ionization Ionization (ESI+) Gradient_Elution->Ionization Mass_Analyzer Mass Analyzer (Q-TOF or Orbitrap) Ionization->Mass_Analyzer Fragmentation Fragmentation (CID) Mass_Analyzer->Fragmentation Detection Detection Fragmentation->Detection Peak_Detection Peak Detection Detection->Peak_Detection Compound_Identification Compound Identification (Accurate Mass & Fragmentation) Peak_Detection->Compound_Identification Quantification Quantification Compound_Identification->Quantification

Caption: General HRMS Workflow for Quinoline Derivative Analysis.

Factors Influencing Quinoline Derivative Fragmentation cluster_substituents Substituent Properties cluster_instrument_params Instrument Parameters Quinoline_Core Quinoline Core Structure Fragmentation_Pathways Observed Fragmentation Pathways Substituent_Type Type (e.g., -COOH, -Cl, -Ph) Substituent_Type->Fragmentation_Pathways Substituent_Position Position on Ring Substituent_Position->Fragmentation_Pathways Collision_Energy Collision Energy (CID) Collision_Energy->Fragmentation_Pathways Ionization_Method Ionization Method (ESI, EI) Ionization_Method->Fragmentation_Pathways

References

comparing reactivity of bromoquinolines vs iodoquinolines in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceutical agents and functional materials. For researchers and professionals in drug development, the efficiency of this reaction is paramount. A key determinant of this efficiency lies in the choice of the halide on the quinoline scaffold. This guide provides an in-depth comparison of the reactivity of bromoquinolines and iodoquinolines in Suzuki coupling, supported by experimental data and established chemical principles.

The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed Suzuki coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F.[1] This principle suggests that the carbon-iodine bond in an iodoquinoline is more readily cleaved during the oxidative addition step, often the rate-determining step in the catalytic cycle, than the carbon-bromine bond in a bromoquinoline.[2] This enhanced reactivity of iodoquinolines is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields compared to their bromo-analogues.[1]

Performance Comparison: A Quantitative Look

While a comprehensive side-by-side comparison under identical conditions for all positional isomers of bromo- and iodoquinolines is not extensively documented, the available data and established reactivity trends allow for a robust comparative analysis.

FeatureIodoquinolinesBromoquinolinesRationale
Relative Reactivity HighModerate to HighThe C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[2]
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Moderate to high heat (e.g., 80-110 °C)The higher intrinsic reactivity of the C-I bond allows for the coupling to occur at lower temperatures.
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the iodo-substrate leads to a quicker consumption of starting materials.[1]
Catalyst Loading Potentially lowerTypically standardA more reactive substrate may require a lower concentration of the palladium catalyst to achieve high conversion.
Yields Generally highModerate to highThe greater reactivity of the iodo-compound often translates to higher isolated yields, although this is highly dependent on specific coupling partners and reaction conditions.
Side Reactions Potential for homocoupling of the boronic acid, especially at lower temperatures.Potential for debromination at higher reaction temperatures.The specific side reactions are influenced by the choice of catalyst system and reaction conditions.

A specific study comparing the Suzuki cross-coupling of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with phenylboronic acid provides concrete evidence for the superior regioselectivity of the iodo-substituted compound. The reaction with 7-chloro-4-iodoquinoline yielded 98% of the desired 7-chloro-4-phenylquinoline, while the reaction with 4,7-dichloroquinoline gave a mixture of products. Interestingly, the overall reaction with the dichloro- aompound was three times faster, a nuance that highlights the complexity of predicting reactivity, which can also be influenced by the electronic and steric environment of the halogen.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a bromoquinoline and a projected protocol for an iodoquinoline, illustrating the milder conditions generally applicable to the more reactive iodo-substrate.

Suzuki Coupling of 6-Bromoquinoline

Materials:

  • 6-Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[1]

Projected Suzuki Coupling of 6-Iodoquinoline

This protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides.

Materials:

  • 6-Iodoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol)

  • SPhos (0.02 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine 6-iodoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.[1]

Visualizing the Chemistry

To further elucidate the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling, a typical experimental workflow, and the key reactivity difference between the C-Br and C-I bonds.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Haloquinoline, Boronic Acid, Catalyst, Base Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Mixture Degas Mixture Add Solvent->Degas Mixture Heat & Stir Heat & Stir Degas Mixture->Heat & Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat & Stir->Monitor Progress (TLC/LC-MS) Quench & Extract Quench & Extract Monitor Progress (TLC/LC-MS)->Quench & Extract Dry Organic Layer Dry Organic Layer Quench & Extract->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Product Product Column Chromatography->Product

A typical experimental workflow for a Suzuki coupling reaction.

Bond_Cleavage cluster_iodo Iodoquinoline cluster_bromo Bromoquinoline Iodo_C C-I Bond Iodo_Energy Lower Bond Dissociation Energy Iodo_C->Iodo_Energy Iodo_Rate Faster Oxidative Addition Iodo_Energy->Iodo_Rate Bromo_C C-Br Bond Bromo_Energy Higher Bond Dissociation Energy Bromo_C->Bromo_Energy Bromo_Rate Slower Oxidative Addition Bromo_Energy->Bromo_Rate

Reactivity based on C-Halogen bond dissociation energy.

Conclusion

References

A Comparative Guide to the Synthesis of 4-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of 4-Bromo-6-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The routes are evaluated based on their reaction steps, reagent accessibility, and strategic approach to the introduction of the bromine substituent.

Route A: Conrad-Limpach Cyclization Followed by Bromination

This route is a well-established and reliable method for the synthesis of 4-hydroxyquinolines, which are then converted to their 4-bromo analogues. The key intermediate is 6-methoxy-2-methylquinolin-4-ol.

Experimental Protocol: Route A

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This step employs a Conrad-Limpach-type reaction. In a typical procedure, 4-methoxyaniline is reacted with ethyl acetoacetate. The resulting enamine intermediate is then cyclized at high temperature, often in the presence of a dehydrating agent like polyphosphoric acid, to yield 6-methoxy-2-methylquinolin-4-ol.[1]

  • Reaction: To a mixture of 4-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents), polyphosphoric acid is added as a catalyst and dehydrating agent.

  • Conditions: The reaction mixture is heated to approximately 170°C for 1-2 hours.

  • Work-up: The reaction mixture is cooled and then quenched with water or an ice bath. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude product.

  • Purification: The crude 6-methoxy-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

The 4-hydroxy group of the quinoline is converted to a bromine atom. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

  • Reaction: 6-methoxy-2-methylquinolin-4-ol (1 equivalent) is treated with a brominating agent (e.g., phosphorus oxybromide, 1.5-2 equivalents).

  • Conditions: The reaction is typically carried out in a high-boiling point solvent or neat with the brominating agent at reflux temperature for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • Purification: The resulting precipitate is filtered, washed with water, and dried. The crude this compound can be purified by column chromatography or recrystallization.

Route B: Doebner-von Miller Reaction with a Brominated Precursor (Proposed)

This alternative route involves the construction of the quinoline ring from a pre-brominated aniline derivative using the Doebner-von Miller reaction. This approach introduces the bromine atom at an early stage of the synthesis.

Experimental Protocol: Route B (Proposed)

Step 1: Synthesis of a Suitable Brominated Aniline Precursor

A key starting material for this route would be an appropriately substituted bromo-methoxyaniline. For the synthesis of the target molecule, 2-bromo-4-methoxyaniline or 3-bromo-4-methoxyaniline could be considered, although the regiochemical outcome of the subsequent cyclization would need to be carefully controlled. The synthesis of such precursors can be achieved through the direct bromination of the corresponding methoxyaniline under controlled conditions.

Step 2: Doebner-von Miller Cyclization

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[2] To obtain the 2-methyl substitution, crotonaldehyde (generated in situ from paraldehyde) is a common reactant.

  • Reaction: The brominated methoxyaniline (1 equivalent) is reacted with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 2-3 equivalents) in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) and a mild oxidizing agent (e.g., arsenic pentoxide or the aniline itself).

  • Conditions: The reaction mixture is heated at reflux for several hours.

  • Work-up: The reaction mixture is cooled, diluted with water, and basified to precipitate the crude product.

  • Purification: The crude product is then purified by steam distillation, followed by extraction and recrystallization or column chromatography.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute A: Conrad-Limpach & BrominationRoute B: Doebner-von Miller (Proposed)
Starting Materials 4-methoxyaniline, ethyl acetoacetateBrominated methoxyaniline, α,β-unsaturated carbonyl
Key Reactions Conrad-Limpach cyclization, Nucleophilic substitutionDoebner-von Miller reaction
Reagent Accessibility Readily available and inexpensiveMay require synthesis of the brominated aniline
Number of Steps 22 (assuming precursor availability)
Control of Regiochemistry Excellent for the 4-positionCan be challenging, may lead to isomers
Reaction Conditions High temperatures for cyclizationStrong acids and oxidizing agents
Reported/Expected Yield Generally good to high for similar synthesesVariable, can be moderate
Scalability Generally scalableCan be challenging due to vigorous reaction conditions

Mandatory Visualization

Route_A cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Bromination 4-methoxyaniline 4-methoxyaniline intermediate 6-methoxy-2-methylquinolin-4-ol 4-methoxyaniline->intermediate PPA, 170°C ethyl_acetoacetate ethyl_acetoacetate ethyl_acetoacetate->intermediate final_product This compound intermediate->final_product POBr₃, Reflux

Caption: Synthetic workflow for Route A.

Route_B cluster_step1 Step 1: Doebner-von Miller Reaction bromo_aniline Bromo-methoxyaniline final_product_B This compound bromo_aniline->final_product_B Strong Acid, Oxidant, Reflux carbonyl α,β-unsaturated carbonyl carbonyl->final_product_B

Caption: Proposed synthetic workflow for Route B.

Conclusion

Route A represents a more established and predictable pathway for the synthesis of this compound. The Conrad-Limpach synthesis of the 4-hydroxyquinoline intermediate is well-documented for analogous structures, and the subsequent conversion to the 4-bromo derivative is a standard transformation. This route offers excellent control over the regiochemistry at the 4-position.

Route B, while potentially shorter if a suitable brominated aniline is readily available, presents challenges in controlling the regioselectivity of the Doebner-von Miller cyclization. The reaction conditions are also typically harsh. However, this route could be advantageous if specific substitution patterns are desired that are not easily accessible through the functionalization of the pre-formed quinoline ring.

For researchers requiring a reliable and scalable synthesis of this compound, Route A is the recommended approach. Further investigation and optimization would be required to validate the feasibility and efficiency of the proposed Route B.

References

A Comparative Guide to Palladium Catalysts for Bromoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical step in synthesizing a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions are a powerful tool for achieving this, and the choice of catalyst is paramount to success, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of various palladium-based catalyst systems for the coupling of bromoquinolines through Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, with supporting data from bromoquinoline and analogous aryl bromide systems.

Data Presentation: Comparative Performance of Palladium Catalysts

The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. The following tables summarize the performance of various palladium catalysts in key cross-coupling reactions of bromoquinolines and related aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Bromoquinolines with Boronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11012-2475-85A classic, reliable catalyst, though sometimes requiring longer reaction times. Good for mono-arylation of dibromoquinolines.
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane/H₂O80-1004-1285-95Often provides high yields in shorter reaction times compared to Pd(PPh₃)₄.
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100~2HighBulky monophosphine ligands are generally effective for challenging substrates, allowing for fast reactions.
PEPPSI-IPrIPr (NHC)K₃PO₄t-BuOH/H₂O80-1001-6>95N-Heterocyclic carbene (NHC) ligands often provide excellent yields with low catalyst loadings and short reaction times.

Table 2: Sonogashira Coupling of Bromoquinolines with Terminal Alkynes

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTolueneRT-80Good to ExcellentA standard catalyst system for Sonogashira couplings.
Pd(OAc)₂ / PPh₃PPh₃CuIi-Pr₂NHDMFRTGoodAlternative palladium source, effective at room temperature.
Pd/NHC ComplexNHCCuIPyrrolidinePyrrolidineBoilingGoodN-Heterocyclic carbene ligands can be effective in Sonogashira couplings.

Table 3: Buchwald-Hartwig Amination of Bromoquinolines with Amines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂XPhosKOt-BuToluene1000.17Good to ExcellentA highly effective system for a broad range of amines and aryl halides.
Pd₂(dba)₃BINAPNaOt-BuToluene110-HighA first-generation catalyst system, still widely used and effective.
Pd(OAc)₂RuPhosNaOt-BuToluene10024>99Particularly effective for the coupling of secondary amines.

Table 4: Heck Coupling of 3-Bromoquinoline with Alkenes

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF or NMP100-14012-24Moderate to GoodA standard protocol for the Heck reaction.
Pd(OAc)₂None (ligandless)K₂CO₃DMF/H₂O804GoodLigandless systems can be effective, particularly with more reactive aryl bromides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, which can be adapted for specific bromoquinoline isomers and coupling partners.

General Suzuki-Miyaura Coupling Protocol

A mixture of the bromoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water 5:1, 6 mL) is degassed with an inert gas (e.g., argon) for 15 minutes. The reaction mixture is then heated at 90-100 °C for 4-12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Sonogashira Coupling Protocol

To an oven-dried Schlenk flask under an inert atmosphere, add the bromoquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-3 mol%). Add an anhydrous solvent (e.g., THF or DMF) followed by an anhydrous amine base (e.g., triethylamine, 2-3 equiv.). The mixture is degassed by bubbling argon through the solution for 10-15 minutes. The terminal alkyne (1.1-1.5 equiv.) is then added via syringe. The reaction mixture is stirred at the desired temperature (room temperature to 80 °C) and monitored by TLC or GC/LC-MS. Upon completion, the reaction is worked up by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent, drying, and purification.

General Buchwald-Hartwig Amination Protocol

An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 mmol). The tube is evacuated and backfilled with argon. A solvent such as toluene or dioxane (5 mL), the bromoquinoline (1.0 mmol), and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120 °C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated and the residue is purified by column chromatography.

General Heck Reaction Protocol

In a sealed tube, 3-bromoquinoline (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and a base such as NEt₃ (1.5 mmol) are combined in an anhydrous solvent like DMF or NMP (5 mL). The tube is sealed and heated to 100-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent

The Halogen Effect: A Comparative Guide to the Biological Efficacy of 4-Bromo vs. 4-Chloro Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced impact of subtle molecular changes on biological activity is paramount. This guide provides a comparative analysis of the biological efficacy of 4-bromo and 4-chloro quinoline derivatives, drawing upon experimental data from anticancer and antimicrobial studies. While direct head-to-head comparisons are not always available in the literature, this document collates available data to offer insights into their structure-activity relationships.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a halogen atom at the 4-position of the quinoline ring significantly modulates the molecule's physicochemical properties, thereby influencing its biological activity. Both 4-bromo and 4-chloro substitutions have been explored for their potential to enhance the anticancer and antimicrobial profiles of quinoline derivatives. This guide aims to present a clear, data-driven comparison of these two halogenated congeners.

Anticancer Activity: A Competitive Landscape

Both 4-bromo and 4-chloro quinoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The choice of halogen can influence the potency and, in some cases, the mechanism of action.

A comparative study on 6-arylamino-7-halo-5,8-quinolinediones revealed that derivatives with a chlorine atom at the 7-position showed greater cytotoxic activity against human tumor cell lines than those with a bromine atom at the same position.[1] However, the influence of the halogen at the 4-position can be context-dependent. For instance, in a series of pyrazoline substituted curcumin analogs, a 4-bromo-4'-chloro analog exhibited a fivefold improvement in potency against the HeLa human cervical cancer cell line compared to the parent curcumin compound.

The anticancer effects of these halogenated quinolines are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular processes.[1] Many of these compounds are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various 4-bromo and 4-chloro quinoline derivatives against different cancer cell lines, as reported in the literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Compound ClassHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-f]quinoline5-BromoNot SpecifiedNot Specified[2]
4-Aminoquinoline Derivative7-ChloroMDA-MB-468 (Breast)8.73[1]
4-Aminoquinoline Derivative7-FluoroMDA-MB-468 (Breast)11.47[1]
Quinoline-based dihydrazoneNot SpecifiedMCF-7 (Breast)7.016 - 7.05[3]
Quinoline-based dihydrazoneNot SpecifiedBGC-823 (Gastric)7.01 - 34.32[3]
Quinoline-based dihydrazoneNot SpecifiedBEL-7402 (Hepatoma)7.01 - 34.32[3]
Quinoline-based dihydrazoneNot SpecifiedA549 (Lung)7.01 - 34.32[3]

Antimicrobial Activity: Halogenation as a Key to Potency

The halogenation of the quinoline core is a well-established strategy for enhancing antimicrobial efficacy. Both 4-bromo and 4-chloro substitutions have been shown to confer significant antibacterial and antifungal properties.

In a study of 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives, both bromo- and chloro-substitution at the para-position of a phenyl ring attached to the hydrazide moiety resulted in notable antibacterial and antifungal activity.[1] Interestingly, in this particular series, the bromo-substituted derivative demonstrated slightly superior or equivalent activity against the tested bacterial and fungal strains when compared to its chloro-counterpart.[1]

The primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This disruption of DNA replication and repair ultimately leads to bacterial cell death.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 4-bromo and 4-chloro quinoline derivatives against various microbial strains. As with the anticancer data, these values are collated from different studies and should be interpreted with consideration for the varying experimental contexts.

Compound ClassHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivativeBromoS. aureus3.12[1]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivativeChloroS. aureus3.12[1]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivativeBromoE. coli6.25[1]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivativeChloroE. coli6.25[1]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivativeBromoA. niger6.25[1]
2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivativeChloroA. niger12.5[1]
4-Hydroxy-2-quinolone analogBromoA. flavus1.05
6-chlorocyclopentaquinolinamine6-ChloroMRSA0.125 mM

Experimental Protocols

The data presented in this guide is derived from studies employing standardized methodologies for assessing biological activity. Below are overviews of the key experimental protocols.

In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (4-bromo and 4-chloro quinoline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
  • Preparation of Test Compounds: Stock solutions of the 4-bromo and 4-chloro quinoline derivatives are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Mechanisms of Action

The biological effects of 4-bromo and 4-chloro quinoline derivatives are often mediated through their interaction with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

anticancer_pathway cluster_drug Quinoline Derivative cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm drug 4-Bromo/4-Chloro Quinoline Derivative topo Topoisomerase I/II drug->topo Inhibition apoptosis Apoptosis drug->apoptosis Induction dna DNA topo->dna Replication/Repair

Anticancer mechanism of quinoline derivatives.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Prepare Stock Solutions of Quinoline Derivatives dilution Serial Dilution in 96-well Plate compound->dilution inoculate Inoculate Plates with Microorganism dilution->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate mic Determine MIC (Lowest concentration with no visible growth) incubate->mic

Workflow for antimicrobial susceptibility testing.

Conclusion

The comparative analysis of 4-bromo and 4-chloro quinoline derivatives highlights the profound impact of halogen substitution on their biological profiles. While both bromo and chloro substitutions can impart potent anticancer and antimicrobial activities, the choice between them is nuanced and depends on the specific molecular scaffold and the intended therapeutic target. The available data suggests that in some instances, chloro-substitution may be more favorable for anticancer activity, while bromo-substitution can lead to superior or equivalent antimicrobial effects.

Further direct comparative studies on structurally analogous 4-bromo and 4-chloro quinoline derivatives are warranted to provide a more definitive understanding of their structure-activity relationships. Such research will be invaluable for the rational design of next-generation quinoline-based therapeutic agents with enhanced efficacy and selectivity.

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Bromo-6-methoxy-2-methylquinoline via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous verification of purity for synthesized compounds is a critical checkpoint in the journey from discovery to clinical application. The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates, such as 4-Bromo-6-methoxy-2-methylquinoline, can significantly alter its efficacy, safety, and stability. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this quinoline derivative, supported by detailed experimental protocols and data presentation.

This compound is a substituted quinoline that serves as a valuable building block in medicinal chemistry. Its purity is paramount to ensure the desired outcome of subsequent synthetic steps and the integrity of biological assays. This guide will focus on a robust Reversed-Phase HPLC (RP-HPLC) method for routine purity analysis and will also touch upon alternative methods for a comprehensive purity profile.

Comparative Analysis of Purity Assessment Methods

While HPLC is a cornerstone for purity determination in most pharmaceutical labs, other techniques can provide complementary and sometimes crucial information. The choice of method often depends on the nature of the expected impurities and the specific information required.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitative accuracy and precision, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection, may not be suitable for highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can determine absolute purity against a certified standard.Provides unambiguous structural confirmation, can quantify impurities without the need for a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for straightforward analysis.

Experimental Protocol: Purity Assessment by RP-HPLC

This section details a standard RP-HPLC method suitable for determining the purity of synthesized this compound and separating it from potential process-related impurities.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (HPLC Grade)

    • B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: A well-characterized standard of this compound.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
15
20
21
25

3. Data Analysis:

The purity of the synthesized this compound is typically determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from potential impurities. The synthesis of this compound can be achieved through methods like the Combes synthesis, which may result in unreacted starting materials or side products as impurities.

Peak No.Retention Time (min)ComponentArea (%)
13.2Unreacted 4-Bromo-2-methoxyaniline0.35
24.5Unknown Impurity 10.15
312.8This compound99.25
414.1Unknown Impurity 20.25

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent purity assessment of this compound.

cluster_synthesis Synthesis Stage Starting Materials 4-Bromo-2-methoxyaniline + Acetylacetone Reaction Combes Synthesis Starting Materials->Reaction Crude Product Crude this compound Reaction->Crude Product Purification Recrystallization or Column Chromatography Crude Product->Purification Synthesized Product Synthesized this compound Purification->Synthesized Product

Caption: Workflow for the synthesis of this compound.

cluster_hplc_analysis HPLC Purity Assessment Sample Prep Dissolve Synthesized Product in Sample Diluent HPLC Injection Inject Sample into HPLC System Sample Prep->HPLC Injection Chromatographic Separation Separation on C18 Column using Gradient Elution HPLC Injection->Chromatographic Separation Detection UV Detection at 254 nm Chromatographic Separation->Detection Data Analysis Integrate Peak Areas and Calculate % Purity Detection->Data Analysis

Caption: Experimental workflow for HPLC purity assessment.

References

A Comparative Crystallographic Guide to Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Solid-State Structures of Emerging Quinoline-Based Compounds

The quinoline scaffold remains a cornerstone in medicinal chemistry, with novel derivatives continuously being developed as potent therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the crystallographic data for a selection of recently synthesized quinoline derivatives, alongside detailed experimental protocols for their synthesis and crystallization.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for three distinct, recently reported quinoline derivatives, offering insights into how substituent changes on the quinoline core influence their solid-state structures.

Parameter2-Chloroquinoline-3-carbaldehyde[1][2]8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b)[3][4][5]2-(2,4-dichlorophenyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one[6]
Formula C₁₀H₆ClNOC₂₂H₂₂FNO₂C₁₉H₁₁Cl₂N₃O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 11.8784 (9)10.334(3)13.045(3)
b (Å) 3.9235 (3)12.181(4)8.847(2)
c (Å) 18.1375 (12)15.116(5)15.390(3)
α (°) 909090
β (°) 101.365 (4)97.433(6)101.87(3)
γ (°) 909090
Volume (ų) 828.72 (10)1884.2(10)1735.2(7)
Z 444
Temperature (K) 290293(2)296(2)
Wavelength (Å) 0.71073 (Mo Kα)0.71073 (Mo Kα)0.71073 (Mo Kα)
R-factor (%) 3.3--

Experimental Protocols

The synthesis and crystallization of novel quinoline derivatives often involve multi-step procedures. The following are generalized yet detailed methodologies based on reported literature.

General Synthesis of 2-Chloroquinoline-3-carbaldehyde Derivatives

A widely employed method for the synthesis of the 2-chloroquinoline-3-carbaldehyde precursor is the Vilsmeier-Haack reaction[1][7][8].

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at a low temperature, typically between 0-5 °C, to generate the Vilsmeier reagent.

  • Reaction with Acetanilide: The appropriately substituted acetanilide is then introduced to the Vilsmeier reagent.

  • Cyclization and Hydrolysis: The reaction mixture is heated, which induces cyclization and the subsequent formation of the 2-chloro-3-formylquinoline derivative. The final product is obtained after hydrolysis[8].

Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives
  • Starting Material: The synthesis initiates with 8-fluoro-2,3-dimethylquinolin-4(1H)-one.

  • Acylation: The starting material is reacted with a substituted benzoyl chloride in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a base like triethylamine, to yield the final ester product[5].

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a saturated solution of the synthesized compound. Common solvents for quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures of solvents like ethanol and dichloromethane[6][8].

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a Mo Kα radiation source. The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized software packages[6][8].

Visualizations

The following diagrams illustrate a generalized experimental workflow for the crystallographic analysis of quinoline derivatives and a key signaling pathway implicated in the anticancer activity of many quinoline-based compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis start Starting Materials reaction Chemical Reaction (e.g., Vilsmeier-Haack) start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolve Dissolve in Suitable Solvent purification->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.

Many novel quinoline derivatives exhibit anticancer properties by targeting key signaling pathways that regulate cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Activation Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

The PI3K/Akt/mTOR signaling pathway, a common target for anticancer quinoline derivatives.

References

The Enduring Fight Against Tuberculosis: A Comparative Guide to the Antitubercular Activity of Quinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antitubercular agents is a paramount challenge in global health. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of new chemical scaffolds. Among these, quinoline and its analogues have emerged as a particularly promising class of compounds, with some already in clinical use.[1][2][3] This guide provides a comparative analysis of the antitubercular activity of various quinoline analogues, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as a vital pharmacophore in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent efficacy against M. tuberculosis.[1][3] The success of the diarylquinoline bedaquiline, a cornerstone in the treatment of MDR-TB, has spurred further investigation into this versatile scaffold.[3][4] This document synthesizes findings from recent studies to compare the performance of different quinoline analogues.

Comparative Antitubercular Activity

The minimum inhibitory concentration (MIC) is a crucial metric for evaluating the in vitro efficacy of an antimicrobial agent. The following tables summarize the MIC values of various quinoline analogues against the H37Rv strain of M. tuberculosis, as well as MDR and XDR strains.

Table 1: Antitubercular Activity of Isatin-Tethered Quinolines against M. tuberculosis H37Rv
Compound IDSubstituentsMIC (µg/mL)
Q8b 7-Cl, H, -CH2-C6H50.06
Q8h 6-Cl, Br, -CH2-C6H50.12
Q6b 7-Cl, F, -CH2-C6H50.24
Q8a 7-Cl, H, -CH30.24
Q6a 7-Cl, H, -CH2-C6H50.48
Q8f 6-Cl, H, -CH2-C6H50.98
Q8c 7-Cl, Br, -CH30.98
Q8e 6-Cl, H, -CH31.95
Q8g 6-Cl, Br, -CH31.95
Q6e 6-Cl, H, -CH2-C6H53.9
Q6f 6-Cl, F, -CH2-C6H53.9
Q6h 6-Cl, NO2, –7.81
Q6d 7-Cl, NO2, -CH2-C6H515.63
Q6c 7-Cl, Br, -CH2-C6H531.25
Isoniazid Standard Drug0.12
Lead IV Lead Compound6.24

Data sourced from a 2022 study on isatin-tethered quinolines.[5]

The data clearly indicates that compound Q8b is the most potent, with an MIC of 0.06 µg/mL, representing a significant enhancement in activity—approximately 100-fold—compared to the lead compound.[5] Notably, several of these analogues exhibit superior or comparable activity to the first-line drug, isoniazid.[5]

Table 2: Activity of Lead Isatin-Tethered Quinolines against Drug-Resistant M. tuberculosis
Compound IDMIC against MDR Strain (µg/mL)MIC against XDR Strain (µg/mL)
Q8b 0.241.95
Q8h 0.983.9
Q6a 3.97.81
Q6b 3.97.81
Q8c 3.915.63
Q8f 7.8115.63
Q8e 7.81N/A

Data sourced from the same 2022 study, highlighting the efficacy against resistant strains.[5]

Compounds Q8b and Q8h maintain impressive activity against both MDR and XDR strains, underscoring their potential as candidates for treating drug-resistant tuberculosis.[5]

Table 3: Antitubercular Activity of Other Quinoline Analogues
Compound SeriesMost Active CompoundMIC (µg/mL)Target Strain
N-(quinolin-8-yl)acetamide derivativesANA-12 6.25Mtb H37Rv
2,4,5-trisubstituted imidazole-quinolines43a-b 12.5Mtb
7-chloroquinoline hydrazones47a-c 4Mtb
Quinoline-thiosemicarbazide hybridsCompound 5 2Mtb H37Rv

This table collates data from multiple studies to provide a broader perspective on different quinoline scaffolds.[3][6][7]

Mechanisms of Action: Diverse Targets

Tuberculosis drugs act on various aspects of Mycobacterium tuberculosis biology, including the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.[8] Quinoline analogues are no exception and exhibit diverse mechanisms of action.

The most well-known mechanism is that of bedaquiline , a diarylquinoline that targets the proton pump of ATP synthase, leading to ATP depletion and bacterial death.[9] Other quinoline analogues are being investigated for different targets. For instance, molecular docking studies suggest that some quinoline-thiosemicarbazide hybrids may inhibit the KatG protein of M. tuberculosis.[7][10] Another potential target is the enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[6]

Below is a diagram illustrating the potential targets of quinoline analogues within the Mycobacterium tuberculosis cell.

G Potential Mechanisms of Action of Quinoline Analogues cluster_cell Mycobacterium tuberculosis Cell cluster_quinolines Quinoline Analogues Cell Wall Synthesis Cell Wall Synthesis DNA Gyrase DNA Gyrase ATP Synthase ATP Synthase KatG KatG InhA InhA Bedaquiline Bedaquiline Bedaquiline->ATP Synthase Inhibits Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA Gyrase Inhibits Quinoline-thiosemicarbazide hybrids Quinoline-thiosemicarbazide hybrids Quinoline-thiosemicarbazide hybrids->KatG Potentially Inhibits Naphthyridine derivatives Naphthyridine derivatives Naphthyridine derivatives->InhA Potentially Inhibits G Workflow for Microplate Alamar Blue Assay (MABA) prep Prepare Mtb H37Ra culture to mid-log phase plate Add 100 µL of bacterial suspension to 96-well plate prep->plate add_compounds Add serial dilutions of quinoline analogues plate->add_compounds controls Include negative (DMSO) and positive (Rifampicin) controls add_compounds->controls incubate1 Seal and incubate at 37°C for 6 days controls->incubate1 add_alamar Add 10% (v/v) Alamar Blue solution incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read Visually assess color change or measure fluorescence/absorbance incubate2->read mic Determine MIC (lowest concentration with no color change from blue to pink) read->mic G Workflow for MTT Cytotoxicity Assay seed_cells Seed human cell line (e.g., HepG2, HEK293) in a 96-well plate incubate1 Incubate for 24 hours to allow cell attachment seed_cells->incubate1 add_compounds Add various concentrations of quinoline analogues incubate1->add_compounds controls Include untreated and vehicle (DMSO) controls add_compounds->controls incubate2 Incubate for the desired exposure time (e.g., 72 hours) controls->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours to allow formazan formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 values read->calculate

References

in-vitro evaluation of new quinoline compounds against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new quinoline compounds, detailing their in-vitro performance against various cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising candidates for further investigation.

The quest for novel anticancer agents has led to a significant focus on quinoline-based compounds. Their diverse chemical structures and wide range of biological activities make them a promising scaffold in cancer therapy.[1] These compounds have been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[2][3] This guide synthesizes recent findings on the in-vitro efficacy of several new quinoline derivatives.

Comparative Efficacy of Novel Quinoline Compounds

The following table summarizes the cytotoxic activity (IC50 values in µM) of recently developed quinoline compounds against a panel of human cancer cell lines. The data is compiled from various studies to provide a comparative overview of their potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38[4][5]
HCT-116 (Colon)5.34[4][5]
MCF-7 (Breast)5.21[4][5]
Quinoline Chalcone 6HL-60 (Leukemia)0.59[5]
Compound 39A549 (Lung)1.91[6]
K-562 (Leukemia)5.29[6]
Compound 53H1299 (Lung)1.41[6]
SKBR-3 (Breast)0.70[6]
MDA-MB-231 (Breast)< 0.10[6]
Compound 63Caco-2 (Colon)5.0[6]
Compound 64Caco-2 (Colon)2.5[6]
Quinoline-5-Sulfonamides Compound 3cC-32 (Melanoma)Comparable to Cisplatin/Doxorubicin[7]
MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin[7]
A549 (Lung)Comparable to Cisplatin/Doxorubicin[7]
2,4-Disubstituted Quinolines Compound 15U251 (Glioma), PC-3 (Prostate), K562 (Leukemia), HCT-15 (Colon), MCF7 (Breast), SK-LU-1 (Lung)Potent and selective against CDK1/CycA[2]
DNA Methyltransferase Inhibitors Compound 2aU937 (Leukemia)0.7[8]
HL60 (Leukemia)0.2[8]
Compound 4cU937 (Leukemia)1.2[8]
HL60 (Leukemia)0.3[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in-vitro evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline compounds and incubated for a specified period (e.g., 48 or 72 hours).[5][9]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of the compounds on the cell cycle progression of cancer cells.

  • Cell Treatment: Cancer cells are treated with the quinoline compound at its IC50 concentration for a defined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest.[4][6]

Apoptosis Assay

This assay is used to determine if the compound induces programmed cell death (apoptosis).

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Protein Analysis: The expression levels of apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP can be analyzed by Western blotting to confirm the induction of apoptosis.[4]

Visualizing Experimental Processes and Pathways

The following diagrams illustrate the typical workflow for in-vitro anticancer drug evaluation and a common signaling pathway affected by quinoline compounds.

G cluster_0 In-Vitro Anticancer Drug Evaluation Workflow Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Cell Line Selection Cell Line Selection Cell Line Selection->Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lead Compound Identification Lead Compound Identification Cell Cycle Analysis->Lead Compound Identification Apoptosis Assay->Lead Compound Identification Signaling Pathway Analysis->Lead Compound Identification

Caption: Experimental workflow for in-vitro anticancer compound evaluation.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition Quinoline Compound Quinoline Compound PI3K PI3K Quinoline Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes Cell Survival Cell Survival mTOR->Cell Survival Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline compounds.

G cluster_2 Logical Framework of the Study Hypothesis Novel quinoline compounds exhibit anticancer activity Experimental Design Experimental Design Hypothesis->Experimental Design In-Vitro Assays In-Vitro Assays Experimental Design->In-Vitro Assays Data Analysis Data Analysis In-Vitro Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Logical relationship of the in-vitro evaluation study design.

Mechanisms of Action

Recent studies have elucidated several mechanisms through which quinoline derivatives exert their anticancer effects. Many of these compounds act as antiproliferative agents by intercalating with DNA and interfering with replication.[10] Some quinoline analogues target topoisomerase enzymes, which are crucial for DNA replication.[10][11] Other reported mechanisms include the inhibition of tubulin polymerization, Pim-1 kinase, and various receptor tyrosine kinases.[10] For instance, some quinoline-chalcone hybrids have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase.[4][6] Furthermore, the generation of reactive oxygen species (ROS) has been identified as another mechanism by which these compounds can induce cancer cell death.[4][5] The diverse mechanisms of action highlight the potential of quinoline-based compounds to be developed into effective and targeted cancer therapies.[12]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-6-methoxy-2-methylquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-6-methoxy-2-methylquinoline, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that this compound is toxic if swallowed and causes serious eye damage[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with all federal, state, and local regulations[3]. As a halogenated organic compound, it is classified as hazardous waste and requires specialized disposal methods.

1. Waste Identification and Segregation:

  • Presumptively classify all waste containing this compound as hazardous waste.

  • This includes the pure chemical, reaction byproducts, and any contaminated materials such as gloves, filter paper, and empty containers.

  • Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams. Halogenated organic compounds should be segregated from other organic wastes to facilitate proper treatment[4].

2. Waste Collection and Storage:

  • Collect waste in a designated, properly labeled, and chemically compatible container. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors[4][5].

  • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4]. Do not use abbreviations or chemical formulas.

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials[6][7]. The storage area should have secondary containment to control any potential leaks[5].

3. Arrange for Professional Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company[8]. Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup and disposal.

  • Organic solvents and other organic waste are typically incinerated at high temperatures in a permitted hazardous waste incinerator[5]. This is a common and effective method for the destruction of halogenated organic compounds.

  • Never dispose of this compound down the drain or in regular trash[5]. This is illegal and poses a significant threat to the environment and public health.

4. Documentation:

  • Maintain accurate records of the amount of waste generated and its disposal date. This is a requirement under the Resource Conservation and Recovery Act (RCRA) in the United States, which employs a "cradle-to-grave" tracking system for hazardous waste[9][10].

Quantitative Hazard and Regulatory Data

For a quick reference, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements (Disposal)
Acute toxicity - Oral (Category 3)DangerH301: Toxic if swallowedP501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[2]
Serious eye damage (Category 1)H318: Causes serious eye damage

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Documentation start Start: Generation of Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use Designated, Labeled, and Sealed Container segregate->container storage Store in Secure, Ventilated Area with Secondary Containment container->storage ehs Contact EHS for Licensed Waste Disposal storage->ehs transport Professional Waste Hauler Transports to Facility ehs->transport treatment Treatment/Disposal (e.g., Incineration) transport->treatment document Maintain Disposal Records treatment->document end end document->end End of Process

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Bromo-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 4-Bromo-6-methoxy-2-methylquinoline

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 856095-00-6[1][2][3]
Molecular Formula C₁₁H₁₀BrNO[3]
Molecular Weight 252.11 g/mol [3]

Hazard Summary:

This compound is classified as a hazardous substance. It is toxic if swallowed and can cause serious eye damage[1][2][3].

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile glovesPrevents direct skin contact with the chemical. For extended contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex® or 100% cotton)Protects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length PantsN/ACovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection NIOSH-approved respiratorRequired if handling outside of a fume hood or if dust/aerosols are generatedPrevents inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood.

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Standard Operating Procedures:

  • Preparation:

    • Before handling the compound, ensure all necessary PPE is donned correctly.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Use anti-static weigh paper or a tared container to weigh the solid compound.

    • Handle the compound carefully to avoid generating dust. Use a spatula for all transfers.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.

    • Keep the container capped when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wipe down all surfaces with an appropriate decontaminating solution.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1][2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

In Case of a Spill:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid dust formation.

  • Sweep up the spilled solid and place it into a suitable, closed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh transfer Transfer/Prepare Solution weigh->transfer clean_area Clean Work Area transfer->clean_area dispose_waste Segregate & Dispose Waste clean_area->dispose_waste remove_ppe Doff & Dispose PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill Spill exposure Exposure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-methoxy-2-methylquinoline
Reactant of Route 2
4-Bromo-6-methoxy-2-methylquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.